Product packaging for Prochloraz(Cat. No.:CAS No. 67747-09-5)

Prochloraz

Katalognummer: B1679089
CAS-Nummer: 67747-09-5
Molekulargewicht: 376.7 g/mol
InChI-Schlüssel: TVLSRXXIMLFWEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Prochloraz is an imidazole fungicide introduced in the late 1970s, known for its protective and curative action against a wide spectrum of fungi. As an analytical standard, this high-purity this compound is intended for use in chemical analysis and environmental monitoring of agricultural commodities using techniques such as HPLC and gas chromatography. Its primary mechanism of action, shared with other azole antifungals, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51A1). This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to the death of the fungus. This compound is effective against species including Alternaria spp., Botrytis spp., Fusarium spp., and Septoria spp. Beyond its antifungal activity, this compound has significant research value as a model endocrine disruptor. It exhibits multiple mechanisms of antiandrogenic action. It functions as an androgen receptor antagonist and also inhibits key enzymes in the steroidogenesis pathway, notably CYP17A1 (17α-hydroxylase/17,20-lyase). Studies in rats have shown that perinatal exposure can disrupt fetal testosterone production, leading to demasculinizing effects such as reduced anogenital distance and mild genital dysgenesis in male offspring. These properties make it a crucial compound in toxicological research for studying the effects of chemical exposure on hormonal function and reproductive development. This product is strictly for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16Cl3N3O2 B1679089 Prochloraz CAS No. 67747-09-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSRXXIMLFWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024270
Record name Prochloraz
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Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67747-09-5
Record name Prochloraz
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Record name Prochloraz [ANSI:BSI:ISO]
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Record name Prochloraz
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Record name N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide
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Foundational & Exploratory

Prochloraz: An In-depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz, a broad-spectrum imidazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its efficacy stems from a targeted disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary enzymatic target, the downstream cellular consequences, and the mechanisms by which fungi develop resistance. The guide includes a compilation of quantitative data on this compound activity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in the field of antifungal drug development.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene (also known as ERG11 in yeasts)[1][2][3][4][5]. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of ergosterol, the principal sterol in fungal cell membranes[2][4].

This compound, like other azole fungicides, contains a nitrogen atom in its imidazole ring that binds to the heme iron atom in the active site of the CYP51 enzyme[6]. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step at position C-14[6]. The inhibition of this crucial step leads to two significant downstream consequences:

  • Depletion of Ergosterol: The lack of 14α-demethylated lanosterol halts the production of ergosterol. Ergosterol is vital for maintaining the fluidity, permeability, and integrity of the fungal cell membrane[2][7]. Its depletion compromises these functions.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol[8]. These intermediates are incorporated into the fungal cell membrane, where they disrupt its normal structure and function, leading to increased permeability and eventual cell death[9].

Signaling Pathway of this compound Action

Prochloraz_Mechanism This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51/ERG11) This compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Leads to Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Component of ToxicSterols->Membrane Incorporated into Disruption Membrane Disruption (Increased Permeability, Altered Fluidity) Membrane->Disruption GrowthInhibition Fungal Growth Inhibition & Cell Death Disruption->GrowthInhibition Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Intracellular Intracellular This compound This compound->Intracellular Cellular Uptake CYP51 CYP51 Enzyme Intracellular->CYP51 Binds to Resistance Fungal Resistance Mutation Target Site Mutation (e.g., G405S in CYP51B) Mutation->CYP51 Alters Mutation->Resistance Overexpression Target Overexpression (Increased CYP51 levels) Overexpression->CYP51 Increases amount of Overexpression->Resistance Efflux Efflux Pump Overexpression (e.g., ABC transporters) Efflux->Intracellular Reduces Efflux->Resistance Detox Metabolic Detoxification (e.g., CYP55A3) Detox->this compound Degrades Detox->Resistance Ergosterol_Workflow Start Start: Fungal Culture (Control & this compound-Treated) Harvest Harvest & Dry Mycelia Start->Harvest Saponification Saponification (Alcoholic KOH, 80°C) Harvest->Saponification Extraction Liquid-Liquid Extraction (n-hexane/pentane) Saponification->Extraction Evaporation Evaporate Solvent (Nitrogen Stream) Extraction->Evaporation Resuspend Resuspend in Mobile Phase (Methanol/Isopropanol) Evaporation->Resuspend HPLC HPLC Analysis (C18 column, UV 282 nm) Resuspend->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification End End: Ergosterol Content (mg/g dry weight) Quantification->End

References

Prochloraz as a sterol demethylation inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Prochloraz as a Sterol Demethylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum imidazole fungicide widely utilized in agriculture and horticulture for the control of a variety of fungal pathogens.[1][2] Its primary mechanism of action is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway.[2][3][4] By disrupting the synthesis of ergosterol, an essential structural element of the fungal cell membrane, this compound effectively halts fungal growth and development.[1][3] However, its activity is not entirely specific to fungi. This compound is also recognized as a significant endocrine disruptor in non-target organisms, including mammals, due to its interaction with various enzymes and receptors in the steroidogenesis pathway.[2][5][6] This guide provides a comprehensive technical overview of this compound, detailing its core mechanism of action, quantitative efficacy, off-target effects, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The fungicidal activity of this compound is rooted in its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol.[1][3]

1.1 The Role of Ergosterol and the Fungal Biosynthesis Pathway

Ergosterol is the primary sterol in fungal cell membranes, where it performs functions analogous to cholesterol in mammalian cells. It is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[3][4] The biosynthesis of ergosterol is a multi-step process that begins with lanosterol. A key, rate-limiting step in this pathway is the oxidative removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase, also known as CYP51.[3][7]

1.2 this compound as a Demethylation Inhibitor (DMI)

This compound belongs to the demethylation inhibitor (DMI) class of fungicides.[3][4] As an imidazole, it contains a nitrogen-containing heterocyclic ring that effectively binds to the heme iron cofactor in the active site of the CYP51 enzyme.[8][9] This binding action non-competitively inhibits the enzyme, preventing it from interacting with its natural substrate, lanosterol.[10] The consequences of this inhibition are twofold:

  • Depletion of Ergosterol: The blockage of the pathway leads to a deficiency of ergosterol, compromising the structural and functional integrity of the fungal cell membrane.[7]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[7] These intermediates are toxic to the fungal cell, further disrupting membrane structure and leading to fungistatic or fungicidal effects.

Sterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14α-demethylated intermediates Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Result Disrupted Membrane Integrity & Fungal Cell Death Ergosterol->Result This compound This compound This compound->Inhibition

Caption: Fungal ergosterol biosynthesis pathway indicating the inhibitory action of this compound on the CYP51 enzyme.

Quantitative Data Presentation

The efficacy of this compound has been quantified against various fungal species and its inhibitory potential has been measured against target and non-target enzymes.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal Pathogens

Fungal Species EC50 / ED50 (mg/L or µg/mL) Reference
Penicillium digitatum (sensitive isolates) Mean: 0.0090 [3]
Penicillium digitatum (reduced sensitivity) 0.052 - 0.458 [3]
Sclerotinia sclerotiorum Mean: 0.0434 - 0.0463 [11]
Cladobotryum mycophilum < 0.087 [12]
Verticillium fungicola 0.8 - 8.8 [13]

| Tapesia yallundae (resistant isolates) | 0.5 - 2.4 |[14] |

EC50 (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.

Table 2: this compound Inhibition of Fungal and Human CYP51 Enzymes

Enzyme Organism IC50 (µM) Reference
CYP51 Candida albicans 0.7 [15]

| Δ60HsCYP51 | Homo sapiens | 8 |[15] |

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 3: Off-Target Endocrine Disrupting Effects of this compound

Target Effect Ki (nM) Organism/System Reference
CYP17 (17α-hydroxylase) Inhibition 865 Rat (in vitro) [5]
Aromatase (CYP19) Inhibition - Human H295R cells [5]
Androgen Receptor Antagonist - In vitro assays [5][6]

| Estrogen Receptor | Antagonist | - | In vitro assays |[5][6] |

Ki (Inhibition constant) represents the concentration required to produce half-maximum inhibition.

Effects and Resistance in Target Organisms

In fungi, the inhibition of CYP51 by this compound leads to a cascade of detrimental effects, including a 41.8% reduction in ergosterol content in Penicillium digitatum mycelia at a concentration of 0.01 mg/L.[3] This disruption results in altered cell membrane permeability and integrity.[3] Morphologically, it can cause twisted and deformed hyphae.[1]

Resistance to this compound in fungal populations is a growing concern. A primary mechanism involves the overexpression of the target enzyme's gene. In this compound-resistant isolates of P. digitatum, the CYP51B gene was found to be overexpressed by at least 10-fold compared to sensitive isolates.[3][4]

Off-Target Effects in Non-Target Organisms: Endocrine Disruption

This compound is not completely selective for fungal CYP51 and can interact with cytochrome P450 enzymes in other organisms, leading to significant endocrine-disrupting effects.[2][8]

  • Inhibition of Steroidogenesis: this compound inhibits key enzymes in the mammalian steroid synthesis pathway. It blocks CYP17 (17α-hydroxylase/17,20-lyase), which is crucial for converting progesterone into testosterone.[5][8][9] This leads to decreased testosterone and increased progesterone levels.[5][6] It also inhibits aromatase (CYP19), the enzyme that converts androgens to estrogens.[5][16]

  • Receptor Antagonism: this compound acts as an antagonist at both the androgen and estrogen receptors, blocking the normal binding and action of these hormones.[2][5][6]

These multi-faceted actions result in observable in vivo effects. In studies with rats, perinatal exposure to this compound led to feminization of male offspring, characterized by reduced anogenital distance, nipple retention, and decreased weight of androgen-dependent tissues.[5][6][17]

Endocrine_Disruption_Pathway cluster_steroidogenesis Steroidogenesis Pathway Progesterone Progesterone Testosterone Testosterone Progesterone->Testosterone CYP17 Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor Binds EstrogenReceptor Estrogen Receptor Estradiol->EstrogenReceptor Binds Result Reduced Androgenic & Estrogenic Activity Developmental & Reproductive Effects Estradiol->Result This compound This compound This compound->Inhibition1 This compound->Inhibition2 This compound->AndrogenReceptor Antagonizes This compound->EstrogenReceptor Antagonizes Inhibition1->Progesterone Inhibition1->Testosterone Inhibition2->Testosterone Inhibition2->Estradiol AndrogenReceptor->Result EstrogenReceptor->Result

Caption: this compound's multiple mechanisms of endocrine disruption in non-target organisms.

Experimental Protocols

Evaluating the effects of this compound requires specific, validated methodologies.

5.1 Protocol: Determination of Fungal Mycelial Growth Inhibition (EC50)

This protocol is based on the mycelial growth rate method.

  • Preparation of Media: Prepare potato dextrose agar (PDA) and amend with a serial dilution of this compound (dissolved in a suitable solvent like ethanol or acetone) to achieve a range of final concentrations (e.g., 0.001 to 10 mg/L). A control plate should contain only the solvent.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each this compound-amended and control PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate diameter.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. The EC50 value is determined by probit analysis or by plotting the inhibition percentage against the logarithm of the this compound concentration and fitting to a dose-response curve.

5.2 Protocol: In Vitro CYP51 Reconstitution Assay

This protocol assesses the direct inhibitory effect of this compound on the CYP51 enzyme.

  • System Components: The assay requires purified, recombinant CYP51 (e.g., from C. albicans or human), cytochrome P450 reductase, a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and an NADPH-generating system.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1) containing the CYP51 enzyme, reductase, and lipids.

  • Inhibition: Add varying concentrations of this compound (or solvent control) to the reaction mixtures and pre-incubate to allow for binding.

  • Initiation: Start the enzymatic reaction by adding the substrate (e.g., lanosterol) and the NADPH-generating system.

  • Termination and Extraction: After a set incubation period (e.g., 30 minutes at 37°C), stop the reaction (e.g., by adding KOH in ethanol). Extract the sterols using a nonpolar solvent like hexane.

  • Analysis: Analyze the extracted sterols using GC-MS or HPLC to quantify the substrate and product.

  • Calculation: Determine the rate of product formation at each this compound concentration. The IC50 value is calculated from the dose-response curve of enzyme activity versus inhibitor concentration.

5.3 Protocol: Analysis of Cellular Sterol Profile

This protocol is used to determine the effect of this compound on the overall sterol composition of fungal cells.

  • Cell Culture and Treatment: Grow the fungal culture in a suitable liquid medium to the mid-logarithmic phase. Expose the culture to a specific concentration of this compound (e.g., the EC50 value) for a defined period.

  • Lipid Extraction: Harvest the mycelia, and perform a total lipid extraction using a solvent system such as chloroform:methanol.

  • Saponification: Saponify the lipid extract using a strong base (e.g., methanolic KOH) to hydrolyze steryl esters and release free sterols.

  • Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids (containing the free sterols) from the saponified mixture using a nonpolar solvent (e.g., n-hexane).

  • Derivatization (for GC-MS): Evaporate the solvent and derivatize the sterols (e.g., silylation) to increase their volatility for gas chromatography. This step is not required for LC-MS analysis.[18][19]

  • Chromatographic Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][20] Identify and quantify individual sterols (e.g., ergosterol, lanosterol) by comparing their retention times and mass spectra to those of authentic standards.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular/In Vivo Analysis EC50 EC50 Determination (Mycelial Growth Assay) Treatment Fungal/Cell Culture + this compound Treatment EC50->Treatment Inform Dosing IC50 IC50 Determination (CYP51 Enzyme Assay) IC50->Treatment Confirm Target Sterol_Analysis Sterol Profile Analysis (GC-MS / LC-MS/MS) Treatment->Sterol_Analysis Assess Effect End Conclusion Sterol_Analysis->End Animal_Study In Vivo Animal Study (e.g., Rat Model) Hormone_Analysis Hormone Level Analysis Animal_Study->Hormone_Analysis Assess Effect Hormone_Analysis->End Start Hypothesis Start->EC50 Start->IC50 Start->Animal_Study

Caption: A generalized experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a highly effective DMI fungicide due to its potent and specific inhibition of fungal CYP51, a crucial enzyme for ergosterol biosynthesis. This targeted action disrupts fungal cell membrane integrity, making it a valuable tool in agriculture. However, the lack of absolute selectivity leads to significant off-target effects, most notably endocrine disruption in mammals and other wildlife. This compound interferes with steroidogenesis and antagonizes key hormone receptors, raising concerns about its environmental and toxicological impact.[6][21] For researchers and professionals in drug and pesticide development, a thorough understanding of both its primary fungicidal mechanism and its secondary endocrine-disrupting activities is essential for informed risk assessment and the design of next-generation fungicides with improved safety profiles.

References

The Synthesis of Prochloraz: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Industrial Production Pathway for the Broad-Spectrum Fungicide Prochloraz, Detailing Reaction Mechanisms, Experimental Protocols, and Quantitative Analysis for Researchers and Drug Development Professionals.

This compound, chemically known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide, is a widely utilized imidazole fungicide effective against a broad spectrum of plant-pathogenic fungi.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][3] This technical guide provides a comprehensive overview of the primary industrial synthesis pathway of this compound, presenting detailed experimental methodologies, quantitative data, and process visualizations to support research and development in the agrochemical and pharmaceutical sectors.

Core Synthesis Pathway

The industrial production of this compound is a multi-step process that commences with the etherification of 2,4,6-trichlorophenol. This is followed by amination, subsequent reaction with a phosgene equivalent, and finally, condensation with imidazole to yield the active compound.[4]

Logical Framework of this compound Synthesis

The synthesis strategy is designed for efficiency and scalability, prioritizing the sequential construction of the molecule from readily available precursors.

G cluster_2 Final Product A 2,4,6-Trichlorophenol I1 2-(2,4,6-Trichlorophenoxy)ethyl halide A->I1 B 1,2-Dihaloethane (e.g., Dichloroethane) B->I1 C n-Propylamine I2 N-[2-(2,4,6-Trichlorophenoxy)ethyl]- N-n-propylamine C->I2 D Phosgene Equivalent (e.g., Trichloromethyl Carbonate) I3 Carbamoyl Chloride Derivative D->I3 E Imidazole P This compound E->P I1->I2 I2->I3 I3->P

Caption: Logical flow from starting materials to this compound.

Detailed Synthesis Steps and Experimental Protocols

The synthesis of this compound can be dissected into four primary stages:

Step 1: Synthesis of 2-(2,4,6-Trichlorophenoxy)ethyl Halide

The initial step involves a Williamson ether synthesis. 2,4,6-Trichlorophenol is deprotonated by a base, typically sodium hydroxide, to form the corresponding phenoxide. This nucleophile then displaces a halide from a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, to form the ether linkage.

Experimental Protocol: A mixture of 197.5 g of 2,4,6-trichlorophenol, 107.8 ml of 1,2-dibromoethane, and 500 ml of water is stirred under reflux.[4] A solution of sodium hydroxide (63 ml of caustic soda liquor, specific gravity 1.5, and 61 ml of water) is added slowly.[4] The reaction mixture is heated under reflux for 16 hours.[4] Excess dibromoethane is then removed as an azeotrope.[4]

Step 2: Synthesis of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine

The resulting 2-(2,4,6-trichlorophenoxy)ethyl halide is then subjected to amination with n-propylamine. This reaction introduces the N-propyl group, forming a key secondary amine intermediate.

Experimental Protocol (Ionic Liquid Method): In a 250 mL three-necked flask, 26 g of 2-(2,4,6-trichlorophenoxy)chloroethane, 25 mL of n-propylamine, and 50 mL of 1-butyl-3-methylimidazolium tetrafluoroborate (ionic liquid) are combined.[5] The mixture is heated to 80°C and refluxed for 2 hours, with the reaction progress monitored by TLC.[5] After cooling, the product is washed with water (3 x 300 mL) and filtered.[5] The resulting solid is dried to yield the target intermediate.[5] This method reports a high yield and purity.[5]

Step 3 & 4: Acylation and Imidazole Condensation (One-Pot Method)

The final steps involve the acylation of the secondary amine intermediate followed by reaction with imidazole. A non-phosgene route utilizing trichloromethyl carbonate (triphosgene) in a "one-pot" synthesis is often preferred for safety and efficiency.[1][6]

Experimental Protocol (Trichloromethyl Carbonate Method): In a three-necked flask equipped for cooling and gas absorption, a solution of 1.346 g of trichloromethyl carbonate in 15 mL of chloroform is prepared under an ice-water bath.[6] A mixed solution of 5.6 g of N-2-[(2,4,6-trichlorophenoxy)ethyl]propylamine hydrobromide (the intermediate from step 2, after conversion to its salt) and 4.0 mL of triethylamine in 20 mL of chloroform is added dropwise.[6] After 0.5 hours, a solution of 1.0 g of imidazole and 4.0 mL of triethylamine in 20 mL of chloroform is added.[6] The mixture is then refluxed for 6 hours.[6]

Synthesis Pathway Diagram

G A 2,4,6-Trichlorophenol I1 2-(2,4,6-Trichlorophenoxy) ethyl chloride A->I1 NaOH, H2O Reflux B 1,2-Dichloroethane B->I1 C n-Propylamine I2 N-[2-(2,4,6-Trichlorophenoxy)ethyl]- N-n-propylamine C->I2 D Trichloromethyl Carbonate P This compound D->P E Imidazole E->P I1->I2 Ionic Liquid 80°C I2->P 1. Triethylamine 2. Imidazole, Reflux

Caption: Overall synthesis pathway of this compound.

Quantitative Data Summary

The efficiency of the synthesis is critical for industrial production. The following tables summarize reported yields and purity for key steps in the this compound synthesis pathway.

Table 1: Yield and Purity of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine

Molar Ratio (Intermediate:n-Propylamine)SolventReaction Time (h)Yield (%)Purity (%)Reference
1:3Ionic Liquid29899.2[5]
1:2Ionic Liquid39399.0[5]
1:6Ionic Liquid29799.5[5]
1:3 (recycled solvent)Ionic Liquid39697.0[5]

Table 2: Yields for Other Key Synthesis Steps

Reaction StepMethod/ReagentsReported Yield (%)Reference
Etherification1,2-Dibromoethane, NaOH~87[6]
Acylation & CondensationTrichloromethyl Carbonate, One-Pot~85[6]
Overall (Continuous Process)Trichloromethyl Carbonateup to 96[7]

Experimental Workflow Visualization

The workflow for the synthesis of the key intermediate, N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-n-propylamine, using the ionic liquid method is detailed below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Final Product A Charge reactor with: - 2-(2,4,6-Trichlorophenoxy)ethyl chloride - n-Propylamine - Ionic Liquid B Heat to 80°C Reflux for 2-5 hours A->B C Monitor reaction completion by TLC B->C D Cool to room temperature C->D E Wash with H2O (3x) D->E F Filter the solid product E->F G Dry the product F->G H Obtain pure N-[2-(2,4,6-Trichlorophenoxy)ethyl]- N-n-propylamine G->H

Caption: Workflow for the amination step.

Conclusion

The synthesis of this compound is a well-established industrial process. The use of modern methodologies, such as ionic liquids as solvents and non-phosgene reagents like trichloromethyl carbonate, has improved the safety, efficiency, and environmental profile of the production.[5][6] The provided protocols and quantitative data offer a solid foundation for researchers and professionals engaged in the development and optimization of manufacturing processes for this important agrochemical. Further research may focus on catalyst optimization and the development of even more environmentally benign synthesis routes.

References

Prochloraz: A Technical Guide to its History, Development, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Prochloraz, an imidazole fungicide introduced in the late 1970s, has become a cornerstone in the management of a broad spectrum of fungal diseases in agriculture and horticulture. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase. This technical guide provides a comprehensive overview of the history, development, and fungicidal properties of this compound. It delves into its chemical characteristics, mechanism of action, spectrum of activity with quantitative efficacy data, and the evolution of its formulations. Detailed experimental protocols for evaluating its antifungal activity and analyzing its residues are provided, alongside an examination of its metabolic fate in the environment. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and application of fungicides.

History and Development

This compound was first developed in 1977 and subsequently introduced to the market in 1978 under the brand name Sportak.[1] As an imidazole fungicide, it represented a significant advancement in the control of a wide range of plant pathogenic fungi.[1] The initial toxicological and residue evaluations for this compound were conducted in 1983, paving the way for its registration and widespread use in various agricultural systems across Europe, Australia, Asia, and South America.[1][2] this compound is, however, not registered for use in the United States.[1]

A key development in the history of this compound was the formulation of the this compound-manganese chloride complex. This formulation was developed to enhance the safety of the fungicide on crops that are susceptible to phytotoxicity.[2][3] The complex is a stable coordination compound that provides a slower release of the active ingredient.[3]

Developmental Milestones:

  • 1977: this compound is first developed.[4]

  • 1978: Introduced commercially under the brand name Sportak.[1]

  • 1983: First evaluated for residues and toxicology by regulatory bodies.[2]

  • 1993: Registered for use in China.[5]

  • 2011: Re-approved for use in the European Union.[5]

  • 2021: The approval for use in the European Union was set to expire at the end of this year.[6][7]

Chemical Properties

PropertyValue
IUPAC Name N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide
CAS Number 67747-09-5
Molecular Formula C₁₅H₁₆Cl₃N₃O₂
Molar Mass 376.66 g·mol⁻¹
Appearance White to light yellow/beige powder or crystals
Mode of Action Sterol biosynthesis inhibitor (demethylation inhibitor - DMI)
Fungicide Resistance Action Committee (FRAC) Code 3

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal activity of this compound stems from its ability to inhibit the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in animal cells.[8][9] this compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme is responsible for the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[1][9]

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[8] This disruption of sterol composition alters the physical properties of the membrane, increasing its permeability and disrupting the function of membrane-bound enzymes.[10] Ultimately, this leads to the inhibition of fungal growth and cell death.[8]

Ergosterol_Biosynthesis_Inhibition This compound This compound Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol 14-alpha-demethylase (CYP51) Inhibits

Spectrum of Activity and Efficacy

This compound is a broad-spectrum fungicide with both protective and curative activity against a wide range of fungal pathogens, particularly Ascomycetes and Deuteromycetes.[1][11] It is effective against diseases such as powdery mildew, leaf spot, rust, and anthracnose on a variety of crops including cereals, fruits, vegetables, and ornamentals.[8][12]

Table 1: Efficacy (EC₅₀ values) of this compound against various fungal pathogens

Fungal PathogenHost Crop(s)Mean EC₅₀ (mg/L)Reference(s)
Colletotrichum acutatumStrawberry0.067[13]
Colletotrichum gloeosporioidesMango0.0253 (median)
Colletotrichum gloeosporioidesMango0.0766[4]
Fusarium moniliformeRice0.0197[12]
Fusarium oxysporum f. sp. lycopersiciTomato0.005
Fusarium fujikuroiRice0.216[8]
Botrytis cinereaRoseNot specified[14]
Penicillium digitatum (sensitive isolates)Citrus0.0090[10]
Rhizoctonia solaniVarious0.247[12]

Experimental Protocols

Determination of EC₅₀ by Agar Dilution Method

This protocol describes a standard method for determining the 50% effective concentration (EC₅₀) of this compound against the mycelial growth of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water

  • Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)

  • Sterile Petri dishes (90 mm)

  • Cultures of the target fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent.

  • Media Preparation: Autoclave PDA and cool to 50-55°C in a water bath.

  • Amendment of Media: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control set of plates with the solvent alone at the same concentration used in the treated plates.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of a young culture of the target fungus. Place one plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Data Collection: After a set incubation period (e.g., 3-5 days, or when the colony in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation:

    • Calculate the average diameter for each replicate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.

    • Use probit analysis or linear regression of the percentage inhibition against the log of the fungicide concentration to determine the EC₅₀ value.

Residue Analysis in Fruit by Gas Chromatography (GC-ECD)

This protocol outlines a general procedure for the analysis of this compound residues in fruit samples. The method often involves the hydrolysis of this compound and its metabolites to a common moiety, 2,4,6-trichlorophenol (TCP), for detection.

Materials:

  • Fruit sample

  • Acetone

  • Pyridine hydrochloride

  • Hydrochloric acid (HCl)

  • Toluene

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

  • Sample Preparation: Homogenize a representative sample of the fruit.

  • Extraction:

    • Weigh a portion of the homogenized sample (e.g., 20 g) into a centrifuge tube.

    • Add an extraction solvent such as acetone and homogenize further.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet.

    • Combine the supernatants.

  • Hydrolysis (Derivatization):

    • Concentrate the extract using a rotary evaporator.

    • Add pyridine hydrochloride and reflux to hydrolyze this compound and its metabolites to 2,4,6-trichlorophenol.

    • After cooling, add water and concentrated HCl and reflux again.

  • Liquid-Liquid Partitioning:

    • Extract the aqueous solution with toluene.

    • Wash the toluene phase with a dilute HCl solution and then with a saturated NaCl solution.

    • Dry the toluene extract over anhydrous sodium sulfate.

  • GC-ECD Analysis:

    • Concentrate the final extract to a suitable volume.

    • Inject an aliquot into the GC-ECD system.

    • Quantify the 2,4,6-trichlorophenol peak against a standard curve prepared from derivatized this compound standards.

    • Calculate the this compound residue concentration in the original sample, taking into account the molecular weight difference between this compound and 2,4,6-trichlorophenol.

Experimental_Workflow cluster_ec50 EC50 Determination cluster_residue Residue Analysis A1 Prepare this compound Stock A2 Amend PDA Media A1->A2 A3 Inoculate with Fungal Plugs A2->A3 A4 Incubate A3->A4 A5 Measure Colony Diameter A4->A5 A6 Calculate % Inhibition & EC50 A5->A6 B1 Homogenize Fruit Sample B2 Extract with Acetone B1->B2 B3 Hydrolyze to 2,4,6-TCP B2->B3 B4 Liquid-Liquid Partition B3->B4 B5 GC-ECD Analysis B4->B5 B6 Quantify Residues B5->B6

Environmental Fate and Metabolism

The environmental fate of this compound is influenced by factors such as soil type, pH, temperature, and microbial activity. In soil, this compound undergoes degradation, with reported half-lives varying depending on the conditions. The primary metabolites in soil are this compound-formylurea and this compound-urea. Photolysis can also contribute to the degradation of this compound, particularly in aquatic environments.

In plants, this compound is metabolized, and the residues are typically determined as the sum of this compound and its metabolites containing the 2,4,6-trichlorophenol moiety, expressed as this compound.

Resistance Mechanisms

As with many site-specific fungicides, resistance to this compound has been reported in some fungal populations. The primary mechanism of resistance is often associated with modifications in the target enzyme, lanosterol 14α-demethylase (CYP51). This can involve point mutations in the CYP51 gene, leading to a reduced binding affinity of this compound to the enzyme, or overexpression of the CYP51 gene, resulting in higher levels of the target enzyme that require a greater concentration of the fungicide for effective inhibition.[10]

Conclusion

This compound has been a significant tool in the management of fungal diseases in a wide range of crops for over four decades. Its efficacy is rooted in the specific inhibition of ergosterol biosynthesis, a fundamental process in fungal cell membrane integrity. Understanding the history, chemical properties, mechanism of action, and potential for resistance is crucial for its continued effective and sustainable use in agriculture. The experimental protocols provided in this guide offer a framework for the scientific evaluation of this compound and similar fungicidal compounds. As with all crop protection products, responsible stewardship, including integrated pest management strategies, is essential to prolong the utility of this important fungicide.

References

Prochloraz: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz is a broad-spectrum imidazole fungicide widely utilized in agriculture.[1][2][3] Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase (CYP51).[4][5] Beyond its intended antifungal properties, this compound exhibits a complex toxicological profile in non-target organisms, primarily through the disruption of endocrine signaling pathways. It has been identified as an antagonist of the androgen and estrogen receptors, an agonist of the aryl hydrocarbon receptor (AhR), and an inhibitor of key enzymes in steroidogenesis, including aromatase (CYP19) and 17α-hydroxylase/17,20-lyase (CYP17).[2][3][6][7] This multifaceted biological activity necessitates a thorough understanding of its interactions with various biological systems. This guide provides an in-depth overview of the biological activity spectrum of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.

Antifungal Activity

This compound is effective against a wide range of fungal pathogens. Its primary mechanism of fungicidal action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Quantitative Antifungal Potency

The efficacy of this compound against various fungal species has been quantified using metrics such as the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀). A summary of these values is presented in Table 1.

Fungal SpeciesEC₅₀ / IC₅₀ (µg/mL)Reference
Sclerotinia sclerotiorum0.0434 - 0.0463[8]
Cladobotryum mycophilum0.045[9]
Monilinia fructicola0.0184[10]
Fusarium fujikuroi (sensitive isolates)<1[11]
Cylindrocarpon destructansNot specified[12]
Trichoderma spp.2-16 mg/L[13]
Colletotrichum acutatumNot specified[14]

Table 1: Antifungal Potency of this compound against Various Fungal Species.

Endocrine Disruption

This compound is a well-documented endocrine-disrupting chemical (EDC) that interferes with multiple hormonal signaling pathways in vertebrates.[15]

Androgen Receptor Antagonism

This compound acts as an antagonist to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone.[3][16] This antiandrogenic activity has been demonstrated in both in vitro and in vivo studies.[16]

Aromatase Inhibition

This compound is a potent inhibitor of aromatase (CYP19), the enzyme responsible for the conversion of androgens to estrogens.[17][18] This inhibition can lead to a disruption in the balance of sex hormones.

Inhibition of Steroidogenesis

This compound disrupts the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenic pathway, notably CYP17, which is involved in the conversion of progesterone to testosterone.[6][7]

Quantitative Data on Endocrine Disruption

The endocrine-disrupting potential of this compound has been quantified in various assays. Table 2 summarizes key inhibitory concentrations.

TargetAssay SystemIC₅₀ / KᵢReference
Androgen ReceptorCHO cellsIC₅₀: 3.6 µM[16]
Aromatase (CYP19)Human choriocarcinoma JEG-3 cellsIC₅₀: <1 µM[18]
CYP17Rat microsomal assayKᵢ: 865 nM[7]

Table 2: Quantitative Measures of this compound-Induced Endocrine Disruption.

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound has been shown to act as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and various cellular processes.[2][19] Activation of the AhR signaling pathway by this compound can lead to the induction of cytochrome P450 enzymes, such as CYP1A1.[19][20]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is used to determine the antifungal efficacy of this compound by measuring the inhibition of fungal mycelial growth.

4.1.1 Materials

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent like acetone or methanol)[11]

  • Sterile petri dishes (90 mm)

  • Fungal isolates

  • Sterile cork borer (5 mm diameter)

  • Incubator

4.1.2 Procedure

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the PDA to approximately 50-60°C.

  • Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.00625, 0.025, 0.1, 0.4, 1.6 µg/mL).[11] Also prepare control plates with the solvent alone.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark for a specified period (e.g., 7 days), or until the mycelium in the control plate has reached the edge of the dish.[11]

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC₅₀ value by linear regression of the inhibition percentage versus the logarithm of the this compound concentration.[11]

Androgen Receptor Reporter Gene Assay

This in vitro assay is used to assess the ability of this compound to antagonize the androgen receptor.

4.2.1 Materials

  • A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or PC3/AR human prostate cancer cells)[16][21]

  • An androgen receptor expression vector

  • A reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase)

  • Cell culture medium and supplements

  • A synthetic androgen (e.g., R1881)

  • This compound

  • Transfection reagent

  • Lysis buffer

  • Luciferase assay substrate

  • Luminometer

4.2.2 Procedure

  • Culture the cells in appropriate medium.

  • Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter plasmid using a suitable transfection reagent.

  • After transfection, plate the cells in multi-well plates.

  • Treat the cells with a constant concentration of the androgen R1881 in the presence of a range of this compound concentrations. Include appropriate controls (vehicle, R1881 alone).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of R1881-induced luciferase activity for each this compound concentration.

  • Determine the IC₅₀ value from the dose-response curve.[16]

Hershberger Assay

The Hershberger assay is an in vivo method to screen for substances with androgenic or antiandrogenic activity.[22]

4.3.1 Materials

  • Castrated prepubertal male rats

  • Testosterone propionate (TP)

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Animal caging and husbandry supplies

  • Necropsy instruments

  • Analytical balance

4.3.2 Procedure

  • Acclimate castrated male rats to the laboratory conditions.

  • Divide the animals into treatment groups: a vehicle control, a TP-only control, and groups receiving TP plus different doses of this compound.

  • Administer TP subcutaneously daily to all groups except the vehicle control.

  • Administer this compound or the vehicle orally by gavage daily for 10 consecutive days.[22]

  • Record body weights daily.

  • On the day after the last dose, euthanize the animals and perform a necropsy.

  • Dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[22][23]

  • A statistically significant decrease in the weights of at least two of these organs in the this compound-treated groups compared to the TP-only control indicates antiandrogenic activity.[22]

Aromatase Activity Assay

This assay measures the inhibition of aromatase (CYP19) activity by this compound. A common method is the tritiated water-release assay.[17]

4.4.1 Materials

  • Human choriocarcinoma JEG-3 cells or H295R cells[18][24]

  • [1β-³H]-androst-4-ene-3,17-dione (tritiated substrate)

  • Cell culture medium

  • This compound

  • Dextran-coated charcoal

  • Scintillation fluid and counter

4.4.2 Procedure

  • Culture the cells to near confluence in multi-well plates.

  • Expose the cells to a range of this compound concentrations for a defined period (e.g., 2 hours or 24 hours).[18]

  • Add the tritiated androstenedione to the cells and incubate.

  • During the incubation, aromatase will convert the substrate, releasing ³H into the medium as ³H₂O.

  • Stop the reaction and separate the unmetabolized tritiated substrate from the ³H₂O using dextran-coated charcoal.

  • Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Calculate the percentage of aromatase inhibition for each this compound concentration.

  • Determine the IC₅₀ value from the dose-response curve.[18]

Signaling Pathways and Experimental Workflows

This compound Inhibition of Fungal Ergosterol Biosynthesis

G Lanosterol Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Lanosterol 14-alpha-demethylase (CYP51) Intermediate Intermediate Lanosterol 14-alpha-demethylase (CYP51)->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound This compound->Lanosterol 14-alpha-demethylase (CYP51)

Caption: this compound inhibits fungal ergosterol biosynthesis.

This compound Disruption of Steroidogenesis

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-alpha-Hydroxyprogesterone 17-alpha-Hydroxyprogesterone Progesterone->17-alpha-Hydroxyprogesterone CYP17 Androstenedione Androstenedione 17-alpha-Hydroxyprogesterone->Androstenedione CYP17 Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) This compound This compound CYP17 CYP17 This compound->CYP17 Aromatase (CYP19) Aromatase (CYP19) This compound->Aromatase (CYP19)

Caption: this compound inhibits key enzymes in steroidogenesis.

This compound Antagonism of the Androgen Receptor

G Testosterone Testosterone Androgen Receptor Androgen Receptor Testosterone->Androgen Receptor Binds Nuclear Translocation Nuclear Translocation Androgen Receptor->Nuclear Translocation This compound This compound This compound->Androgen Receptor Blocks Binds to ARE Binds to ARE Nuclear Translocation->Binds to ARE Gene Transcription Gene Transcription Binds to ARE->Gene Transcription e.g., Ornithine Decarboxylase, PBP C3 Androgenic Effects Androgenic Effects Gene Transcription->Androgenic Effects

Caption: this compound blocks androgen receptor signaling.

This compound Activation of the Aryl Hydrocarbon Receptor

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR AhR This compound->AhR Binds Hsp90 Hsp90 AhR->Hsp90 XAP2 XAP2 AhR->XAP2 p23 p23 AhR->p23 ARNT ARNT AhR->ARNT Dimerizes DRE DRE ARNT->DRE Binds Gene Transcription Gene Transcription DRE->Gene Transcription CYP1A1 CYP1A1 Gene Transcription->CYP1A1

Caption: this compound activates the AhR signaling pathway.

Experimental Workflow for Mycelial Growth Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare PDA Prepare PDA Add this compound Add this compound Prepare PDA->Add this compound Pour Plates Pour Plates Add this compound->Pour Plates Inoculate with Fungal Plug Inoculate with Fungal Plug Pour Plates->Inoculate with Fungal Plug Incubate Incubate Inoculate with Fungal Plug->Incubate Measure Colony Diameter Measure Colony Diameter Incubate->Measure Colony Diameter Calculate % Inhibition Calculate % Inhibition Measure Colony Diameter->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50

Caption: Workflow for mycelial growth inhibition assay.

Conclusion

This compound exhibits a complex biological activity profile, extending beyond its intended fungicidal action. Its primary mechanism of action against fungi is the well-characterized inhibition of ergosterol biosynthesis. However, its interactions with vertebrate endocrine systems, including androgen and estrogen receptor signaling, and steroidogenesis, are of significant toxicological concern. Furthermore, its agonistic activity towards the aryl hydrocarbon receptor adds another layer to its biological effects. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals working to understand and mitigate the potential impacts of this compound on both target and non-target organisms. A thorough understanding of these multifaceted interactions is crucial for accurate risk assessment and the development of safer alternatives.

References

Prochloraz as an Endocrine Disruptor in Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Prochloraz is a broad-spectrum imidazole fungicide widely used in agriculture and gardening.[1] Its fungicidal action stems from the inhibition of cytochrome P450 (CYP) 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis.[2][3] However, the imidazole moiety's interaction with the heme iron of CYP enzymes is not specific to fungi, leading to significant interference with key physiological processes in non-target organisms.[2][4] Extensive research has identified this compound as a potent endocrine-disrupting chemical (EDC) with multiple mechanisms of action, including androgen receptor antagonism, inhibition of steroidogenesis, and estrogen receptor antagonism.[1][2][5][6] This technical guide provides an in-depth overview of the endocrine-disrupting effects of this compound in various non-target species, summarizes quantitative data, details key experimental protocols, and visualizes the core mechanisms and workflows.

Mechanisms of Endocrine Disruption

This compound exerts its endocrine-disrupting effects through several distinct molecular mechanisms, primarily targeting the steroid hormone pathways and receptors.

Inhibition of Steroidogenesis

A primary mechanism of this compound is the disruption of steroid hormone synthesis (steroidogenesis) by inhibiting key cytochrome P450 enzymes.

  • Aromatase (CYP19) Inhibition: this compound is a potent inhibitor of aromatase, the enzyme responsible for converting androgens (e.g., testosterone) into estrogens (e.g., 17β-estradiol).[1][2][7] This inhibition can lead to decreased estrogen levels and an accumulation of androgens, disrupting the hormonal balance essential for reproductive health.

  • CYP17 Inhibition: this compound also inhibits CYP17 (17α-hydroxylase/17,20-lyase), a critical enzyme in the steroidogenic pathway that converts progesterone and pregnenolone into androgens.[2][8][9] Inhibition of CYP17 leads to a decrease in testosterone production, often accompanied by an increase in progesterone levels.[1][10] This is a major contributor to its antiandrogenic effects in vivo.[9][10]

G cluster_legend Legend chol Cholesterol cyp11a CYP11A1 chol->cyp11a preg Pregnenolone hsd3b 3β-HSD preg->hsd3b prog Progesterone cyp17_1 CYP17 prog->cyp17_1 oh_prog 17α-OH Progesterone cyp17_2 CYP17 oh_prog->cyp17_2 androst Androstenedione hsd17b 17β-HSD androst->hsd17b testo Testosterone cyp19 Aromatase (CYP19) testo->cyp19 e2 17β-Estradiol (E2) cyp11a->preg hsd3b->prog cyp17_1->oh_prog cyp17_2->androst hsd17b->testo cyp19->e2 This compound This compound This compound->cyp17_1 Inhibits This compound->cyp17_2 This compound->cyp19 Inhibits hormone Hormone/Precursor enzyme Enzyme inhibited_enzyme Inhibited Enzyme inhibitor Inhibitor G cluster_normal Normal Androgen Action cluster_inhibition This compound Interference T Testosterone AR_inactive Androgen Receptor (Inactive) T->AR_inactive Binds AR_active Activated Complex AR_inactive->AR_active Activates ARE Androgen Response Element (DNA) AR_active->ARE Binds GeneExp Gene Transcription ARE->GeneExp Pro This compound AR_inactive2 Androgen Receptor (Inactive) Pro->AR_inactive2 Binds AR_blocked Blocked Receptor AR_inactive2->AR_blocked Blocks GeneExp_blocked Transcription Blocked AR_blocked->GeneExp_blocked G start Start: Peripubertal Male Rats acclimate Acclimation Period start->acclimate castrate Surgical Castration acclimate->castrate recover Post-Op Recovery (7 days) castrate->recover dosing 10-Day Dosing Period (Testosterone + this compound) recover->dosing necropsy Necropsy (Day 11) dosing->necropsy weigh Weigh Androgen-Dependent Tissues (Prostate, Seminal Vesicles, etc.) necropsy->weigh analyze Statistical Analysis: Compare weights to control groups weigh->analyze end Conclusion: Antiandrogenic Activity? analyze->end

References

Prochloraz: An In-Depth Technical Guide to its In-Vitro Antiandrogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz, an imidazole fungicide, is a well-documented endocrine disruptor with significant antiandrogenic properties demonstrated in numerous in-vitro studies. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antiandrogenic activity, focusing on its dual action as an androgen receptor (AR) antagonist and an inhibitor of steroidogenesis. Detailed experimental protocols for key in-vitro assays, quantitative data from published studies, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Introduction

This compound is widely used in agriculture, leading to concerns about its potential impact on human and environmental health.[1] Its endocrine-disrupting capabilities, particularly its antiandrogenic effects, have been a subject of extensive research. In-vitro studies have been instrumental in elucidating the specific molecular interactions and cellular effects of this compound. This guide synthesizes the current understanding of these effects, providing a technical resource for the scientific community.

Molecular Mechanisms of Antiandrogenic Action

This compound exerts its antiandrogenic effects through two primary mechanisms: direct antagonism of the androgen receptor and inhibition of key enzymes involved in steroid hormone biosynthesis.[1][2]

Androgen Receptor (AR) Antagonism

This compound acts as a competitive antagonist of the androgen receptor.[3][4] It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone. This blockage inhibits the subsequent conformational changes in the receptor, its translocation to the nucleus, and the transcription of androgen-responsive genes.[5] This ultimately leads to a reduction in androgen-mediated cellular responses.

dot

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Blocks Androgen Androgen Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding ARE Androgen Response Element AR->ARE Translocation & Dimerization Blocked_Transcription Blocked Gene Transcription AR->Blocked_Transcription No Translocation HSP HSP AR_HSP->AR Dissociation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: this compound antagonism of the androgen receptor signaling pathway.

Inhibition of Steroidogenesis

This compound disrupts the synthesis of androgens by inhibiting key cytochrome P450 enzymes in the steroidogenesis pathway.[2] Notably, it has been shown to inhibit 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme for the conversion of progestogens to androgens.[6] This inhibition leads to a decrease in testosterone production and an accumulation of its precursor, progesterone.[1]

dot

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) This compound This compound This compound->17-OH Progesterone Inhibits This compound->Androstenedione Inhibits This compound->Estradiol Inhibits cluster_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_analysis Analysis A Plate CHO cells B Co-transfect with AR expression vector & MMTV-LUC reporter plasmid A->B C Treat with this compound (various concentrations) B->C D Treat with androgen agonist (e.g., R1881) C->D E Incubate D->E F Lyse cells E->F G Measure Luciferase Activity F->G H Determine IC50 G->H cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Plate H295R cells in 24-well plates B Acclimate for 24h A->B C Expose to this compound (7 concentrations, triplicate) for 48h B->C D Harvest cell medium C->D F Assess cell viability (MTT assay) C->F E Measure Testosterone & Estradiol levels (LC-MS/MS) D->E G Analyze hormone level changes E->G F->G

References

Prochloraz and Cytochrome P450 Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochloraz, an imidazole-based fungicide, is a potent modulator of cytochrome P450 (CYP) enzyme activity across various species. Its primary fungicidal action stems from the targeted inhibition of fungal CYP51, an enzyme crucial for ergosterol biosynthesis. However, this compound also exhibits significant interactions with mammalian CYP enzymes, leading to a complex profile of inhibition and induction that has implications for endocrine function and xenobiotic metabolism. This technical guide provides a comprehensive overview of the core interactions between this compound and the cytochrome P450 system, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Interaction Mechanisms

This compound interacts with cytochrome P450 enzymes through two primary mechanisms: direct inhibition and nuclear receptor-mediated induction.

  • Direct Inhibition: The imidazole moiety of this compound coordinates with the heme iron atom within the active site of CYP enzymes, leading to the inhibition of their catalytic activity. This is the primary mechanism for its antifungal effect on CYP51 and its inhibitory effects on various mammalian CYP isoforms involved in steroidogenesis, such as CYP17 and CYP19 (aromatase).[1]

  • Nuclear Receptor-Mediated Induction: this compound can also act as a ligand for nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), the Constitutive Androstane Receptor (CAR), and the Pregnane X Receptor (PXR).[2][3] Activation of these receptors leads to the increased expression of target genes, including several CYP isoforms responsible for drug and xenobiotic metabolism, such as those in the CYP1A, CYP2B, and CYP3A families.[4][5] This dual action of inhibition and induction categorizes this compound as a "mixed inducer" of hepatic cytochromes P-450.[4]

Data Presentation: Quantitative Inhibition of Cytochrome P450 Enzymes

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key cytochrome P450 enzymes.

Table 1: Inhibition of Steroidogenic Cytochrome P450 Enzymes by this compound

CYP IsoformEnzyme NameSpecies/SystemInhibition ParameterValueReference(s)
CYP17A117α-hydroxylase/17,20-lyaseRat (in vitro)Ki865 nM[1]
CYP19A1AromataseHuman Placental MicrosomesIC500.04 µM

Table 2: Inhibition of Human Drug-Metabolizing Cytochrome P450 Enzymes by this compound

CYP IsoformInhibition ParameterValueReference(s)
CYP1A2IC50 / KiData not available in searched literature
CYP2B6IC50 / KiData not available in searched literature
CYP2C9IC50 / KiData not available in searched literature
CYP2C19IC50 / KiData not available in searched literature
CYP2D6IC50 / KiData not available in searched literature
CYP3A4IC50 / KiData not available in searched literature

Note: Despite extensive searches, specific IC50 or Ki values for the inhibition of the major human drug-metabolizing CYP450 isoforms by this compound were not found in the publicly available scientific literature.

Signaling Pathways

This compound influences CYP expression through the activation of key nuclear receptor signaling pathways. The following diagrams illustrate these pathways.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binds AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change ARNT ARNT AhR_activated->ARNT Translocates & Dimerizes with AhR_ARNT AhR/ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A_Gene CYP1A Gene Transcription XRE->CYP1A_Gene Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

CAR_PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_complex CAR-CCRP-Hsp90 Complex This compound->CAR_complex Indirect Activation PXR PXR This compound->PXR Binds CAR_activated Activated CAR CAR_complex->CAR_activated Dissociation PXR_activated Activated PXR PXR->PXR_activated Activation RXR RXR CAR_activated->RXR Translocates & Dimerizes with PXR_activated->RXR Translocates & Dimerizes with CAR_RXR CAR/RXR Heterodimer PBREM_XRE PBREM/XRE Response Elements CAR_RXR->PBREM_XRE Binds to PXR_RXR PXR/RXR Heterodimer PXR_RXR->PBREM_XRE Binds to CYP2B_3A_Gene CYP2B & CYP3A Gene Transcription PBREM_XRE->CYP2B_3A_Gene Initiates

CAR/PXR Signaling Pathway Activation by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound's interaction with CYP enzymes.

In Vitro Cytochrome P450 Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 of this compound against various CYP isoforms using human liver microsomes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Human Liver Microsomes E Pre-incubate Microsomes, This compound, and Substrate A->E B Prepare this compound Serial Dilutions B->E C Prepare CYP Isoform- Specific Substrate Solution C->E D Prepare NADPH Regenerating System F Initiate Reaction with NADPH Regenerating System D->F E->F G Incubate at 37°C F->G H Terminate Reaction (e.g., Acetonitrile) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Metabolite Formation J->K L Calculate % Inhibition and Determine IC50 K->L

Experimental Workflow for In Vitro CYP Inhibition Assay.

Methodology:

  • Preparation:

    • Human liver microsomes are thawed on ice.

    • A series of this compound concentrations are prepared by serial dilution in a suitable solvent (e.g., DMSO).

    • A solution of a CYP isoform-specific probe substrate is prepared in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, human liver microsomes, the appropriate concentration of this compound (or vehicle control), and the probe substrate are pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

    • The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

    • The reaction mixture is incubated at 37°C for a specific time, which is determined to be within the linear range of metabolite formation.

  • Analysis:

    • The reaction is terminated by the addition of a quenching solvent, typically cold acetonitrile, which may also contain an internal standard for analytical quantification.

    • The samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is transferred to an analytical vial or plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The formation of the specific metabolite is quantified. The percent inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) is then determined by non-linear regression analysis of the concentration-response curve.

Aromatase (CYP19) Inhibition Assay using Human Placental Microsomes

This assay specifically measures the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.

Methodology:

  • Enzyme Source: Human placental microsomes are used as the source of aromatase.

  • Substrate: A radiolabeled androgen, typically [1β-³H]-androst-4-ene-3,17-dione, is used as the substrate.

  • Incubation:

    • Human placental microsomes are incubated with varying concentrations of this compound and the radiolabeled substrate in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of an NADPH regenerating system.

  • Measurement of Aromatase Activity:

    • Aromatase activity is determined by measuring the amount of ³H₂O released during the aromatization of the androgen substrate.

    • The reaction is stopped, and the unreacted substrate is removed by charcoal-dextran treatment.

    • The radioactivity in the aqueous phase, corresponding to the ³H₂O formed, is measured by liquid scintillation counting.

  • Data Analysis: The rate of ³H₂O formation is used to calculate the aromatase activity. The IC50 value for this compound is determined from the concentration-response curve.

Cell-Based Aromatase Assay using H295R Cells

The H295R human adrenocortical carcinoma cell line is a well-established in vitro model for assessing effects on steroidogenesis, including aromatase activity.

Methodology:

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum.

  • Exposure: Cells are exposed to various concentrations of this compound for a defined period (e.g., 48 hours).

  • Aromatase Activity Measurement (Tritiated Water-Release Assay):

    • After the exposure period, the cell culture medium is replaced with a medium containing a known concentration of [1β-³H]-androstenedione.

    • The cells are incubated for a further period to allow for the conversion of the substrate.

    • The amount of ³H₂O released into the medium is quantified as described in the microsomal assay.

  • Hormone Quantification: The concentrations of steroid hormones, such as testosterone and estradiol, in the cell culture medium can also be measured using techniques like ELISA or LC-MS/MS to assess the overall impact on the steroidogenic pathway.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of Technical Grade Prochloraz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade prochloraz, an imidazole fungicide widely utilized in agriculture and horticulture.[1][2] The data herein is compiled for professionals engaged in research, development, and regulatory assessment. This compound functions as a protectant and eradicant fungicide by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2][3]

Chemical Identity and Structure

This compound, chemically known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide, is a solid with a low melting point and limited water solubility.[1][4] It is a weak base that can be protonated in acidic conditions and forms stable complexes with certain metal ions like manganese and zinc.[1][5]

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of technical grade this compound are summarized below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

Table 1: General Physicochemical Properties of Technical Grade this compound

PropertyValueConditionsReference(s)
Chemical Name N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide-[4]
CAS Registry No. 67747-09-5-[1][4]
Molecular Formula C₁₅H₁₆Cl₃N₃O₂-[1][4]
Molecular Weight 376.7 g/mol -[1][6]
Appearance White to cream-colored or golden-brown crystalline solid/liquid.Tends to solidify on cooling.[4][5]
Melting Point 46.3–52 °CTechnical Grade (>97%)[3][7]
Boiling Point Decomposes before boiling (at ~220 °C).-[1][8]
Vapor Pressure 1.5 x 10⁻⁴ Pa (1.125 x 10⁻⁶ mmHg)25 °C[5][6]
Density ~1.42 g/cm³20 °C[3][5]
pKa 3.8Weak base[5][6]

Solubility Profile

This compound exhibits low solubility in water but is readily soluble in a wide range of organic solvents.[3][5] This characteristic significantly influences its environmental mobility and biological uptake.

Table 2: Solubility of Technical Grade this compound

SolventSolubilityTemperatureReference(s)
Water 26.5 - 34.4 mg/L20 - 25 °C, pH 7[4][5][8][9]
Acetone >600 g/L; 3.5 kg/L 25 °C[3][5]
Toluene >600 g/L; 2.5 kg/L 25 °C[3][5]
Ethyl Acetate >600 g/L25 °C[3]
Methanol >600 g/L25 °C[3]
n-Hexane 7.5 g/L25 °C[3]
Xylene 2.5 kg/L -[5]
Chloroform Readily soluble-[5]
Diethyl Ether Readily soluble-[5]

Partition Coefficient and Stability

The octanol-water partition coefficient (Log P or Log Kₒw) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a chemical.[10] this compound's stability under various environmental conditions determines its persistence and degradation pathways.

Table 3: Partition Coefficient and Stability of this compound

ParameterValueConditionsInterpretation/NotesReference(s)
Log Kₒw (Log P) 3.5 - 4.120 °C, pH 7Indicates a high potential for bioaccumulation.[3][6][8][9]
Hydrolysis Stable at pH 5 and 7. Slow hydrolysis at pH 9.22-25 °CStable under typical environmental pH conditions.[1][3][9]
Aqueous Photolysis DT₅₀ = 1.5 dayspH 7Moderately fast degradation in water upon sun exposure.[9][11]
Thermal Stability Decomposes at ~220 °C-Stable under normal storage conditions.[1][8]

Experimental Protocols

The determination of physicochemical properties for regulatory purposes typically follows standardized international guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[12][13]

1. Melting Point (OECD Guideline 102) This guideline describes methods like the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). For the capillary method, a small amount of the substance is packed into a capillary tube and heated in a controlled apparatus. The melting range is observed visually from the temperature at which the substance begins to collapse to the temperature at which it becomes completely liquid.

2. Water Solubility (OECD Guideline 105) The flask method is commonly employed. A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), after separating the undissolved material.

3. Vapor Pressure (OECD Guideline 104) The vapor pressure of this compound is typically determined using the gas saturation method. A stream of inert gas is passed through or over the substance at a constant temperature, slow enough to ensure saturation. The amount of substance transported by the gas is measured, and the vapor pressure is calculated from the mass of sublimed substance and the volume of gas used.

4. Octanol-Water Partition Coefficient (OECD Guideline 117) The HPLC method is a common and efficient way to estimate the Log Kₒw. It is a secondary method based on the correlation between a substance's retention time on a reverse-phase HPLC column and its known Log Kₒw value.

hplc_workflow start Start: Prepare Standards & this compound Sample prep_column Equilibrate Reverse-Phase HPLC Column (e.g., C18) start->prep_column calibration Inject Reference Compounds with Known Log Kow Values prep_column->calibration inject_sample Inject this compound Sample prep_column->inject_sample gen_curve Generate Calibration Curve (log k vs. Log Kow) calibration->gen_curve determine_logp Determine Log Kow from Calibration Curve gen_curve->determine_logp measure_rt Measure Retention Time (t_R) of this compound inject_sample->measure_rt calculate_k Calculate Capacity Factor (k) k = (t_R - t_0) / t_0 measure_rt->calculate_k calculate_k->determine_logp result Result: Log Kow of this compound determine_logp->result

Caption: Workflow for Log Kow determination via the HPLC method (OECD 117).

5. Hydrolysis as a Function of pH (OECD Guideline 111) Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with a low concentration of this compound. The solutions are incubated in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent compound to determine the rate of hydrolysis and the half-life (DT₅₀).

Mechanism of Action: Ergosterol Biosynthesis Inhibition

This compound's fungicidal activity stems from its ability to disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol.[2][5] It specifically targets the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising membrane integrity and ultimately causing cell death.

moa_pathway cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol 14α-demethylation CYP51 CYP51 (14α-demethylase) Ergosterol_precursors Ergosterol_precursors Dihydrolanosterol->Ergosterol_precursors Multiple Steps Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into This compound This compound This compound->CYP51 Inhibits Accumulation Accumulation of Toxic Sterols CYP51->Accumulation Leads to Depletion Ergosterol Depletion CYP51->Depletion Leads to Disruption Disrupted Membrane Integrity & Function Accumulation->Disruption Depletion->Disruption

Caption: this compound mode of action: Inhibition of CYP51 in the ergosterol pathway.

References

Prochloraz degradation pathways in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Degradation Pathways of Prochloraz in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the imidazole fungicide this compound in aqueous solutions. The document details the primary mechanisms of degradation, including hydrolysis, photolysis, and microbial action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the degradation pathways and experimental workflows.

Core Degradation Pathways of this compound

This compound, a broad-spectrum fungicide, is susceptible to degradation in aqueous environments through several key pathways. The stability of this compound is significantly influenced by factors such as pH, light exposure, and microbial activity. The primary degradation route involves the cleavage of the imidazole ring, leading to the formation of several metabolites, most notably 2,4,6-trichlorophenol (TCP).

Hydrolytic Degradation

The hydrolysis of this compound is heavily dependent on the pH of the aqueous solution. It is relatively stable under acidic to neutral conditions but degrades more rapidly in alkaline environments.

  • At acidic pH (4.0): The degradation is slower than in alkaline conditions.

  • At neutral pH (7.0): this compound exhibits its greatest stability in water.[1][2][3][4][5]

  • At alkaline pH (9.2): The degradation rate is significantly faster.[1][2][3][4][5]

The degradation follows pseudo-first-order kinetics.[1][2]

Photolytic Degradation

This compound is susceptible to photodegradation when exposed to ultraviolet (UV) radiation. The photolytic half-life of this compound in aqueous solutions can be as short as 1.5 days under certain conditions. The dissipation half-life under UV radiation has been reported to be around 7.79 hours for the technical grade substance.

Microbial Degradation

Certain bacterial strains have been shown to degrade this compound, although they may not utilize it as a primary carbon source. For instance, Aureobacterium sp. has been identified as being effective in reducing the fungitoxic activity of this compound.[6] The microbial degradation pathway often involves the breakdown of this compound into its metabolite, 2,4,6-trichlorophenol, which can then be further degraded by other microorganisms.

Degradation via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are effective in degrading this compound. One such method involves the use of thermally activated persulfate, which leads to the cleavage of the imidazole ring and the formation of trichlorophenol.[7][8][9][10] Other AOPs, such as the Fenton process, ozonation, and photocatalysis, are also employed for the degradation of various pesticides and are applicable to this compound.[11][12][13][14][15][16][17][18]

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on the degradation of this compound under various conditions.

Table 1: Half-life of this compound at Different pH Values

pHConcentration (µg/mL)Half-life (days)Temperature (°C)Reference
4.01.018.3515-31.5[1][3][4][5]
4.02.019.1715-31.5[1][3][4][5]
7.01.022.615-31.5[1][3][4][5]
7.02.025.115-31.5[1][3][4][5]
9.21.015.815-31.5[1][3][4][5]
9.22.016.615-31.5[1][3][4][5]
9.18Not Specified78.922[19]

Table 2: Dissipation of this compound at Different pH Values Over Time (Initial Concentration ~1.0 µg/mL)

DayspH 4.0 Dissipation (%)pH 7.0 Dissipation (%)pH 9.2 Dissipation (%)Reference
310.55.3824.74[1]
3055.851.6171.13[1]
6090.588.1793.8[1]
90-92.5-[1]

Table 3: Dissipation of this compound at Different pH Values Over Time (Initial Concentration ~2.0 µg/mL)

DayspH 4.0 Dissipation (%)pH 7.0 Dissipation (%)pH 9.2 Dissipation (%)Reference
315.013.8521.4[1]
3064.359.4969.9[1]
6089.184.1092.4[1]
90-91.3-[1]

Experimental Protocols

This section outlines the methodologies for key experiments in the study of this compound degradation.

Sample Preparation for Hydrolysis Study
  • Preparation of Buffered Solutions: Prepare aqueous solutions at pH 4.0, 7.0, and 9.2 using appropriate buffer capsules (e.g., from E.Merck).[1]

  • Spiking of this compound: Spike the buffered water samples with a stock solution of this compound (e.g., 450 EC formulation) to achieve the desired concentrations (e.g., 1.0 µg/mL and 2.0 µg/mL).[1]

  • Incubation: Store the spiked solutions in sealed containers (e.g., Winchester bottles) at a constant temperature (e.g., 15-31.5°C) and protect from light.[1]

  • Sampling: Collect aliquots of the samples at predetermined time intervals (e.g., 0, 3, 7, 15, 30, 45, 60, and 90 days).[1]

  • Extraction: Extract the this compound residues from the water samples. A typical liquid-liquid extraction involves:

    • Taking a 200 mL water sample in a 1 L separating funnel.

    • Adding 5-10 g of sodium chloride.

    • Partitioning three times with 50 mL of dichloromethane.

    • Collecting the organic layers and passing them through anhydrous sodium sulfate to remove moisture.

    • Evaporating the solvent and redissolving the residue in acetonitrile for analysis.[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)-UV
  • Instrumentation: Use an HPLC system equipped with a UV detector (e.g., Agilent 1200 Series with VWD).[1]

  • Column: Employ a C18 reversed-phase column (e.g., Shandon Hypersil 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Use a mixture of methanol and water (e.g., 85:15, v/v) as the mobile phase.[1]

  • Flow Rate: Set the flow rate to 1 mL/min.[1]

  • Detection Wavelength: Monitor the absorbance at 212 nm.[1]

  • Quantification: Determine the concentration of this compound based on the peak area by comparing it with a standard curve prepared from an analytical grade standard.

Visualization of Pathways and Workflows

Degradation Pathway of this compound

The primary degradation pathway of this compound involves the cleavage of the imidazole ring, leading to the formation of N-formyl-N'-propyl-N'-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44596), which is further degraded to N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44595). Both of these metabolites can ultimately degrade to 2,4,6-trichlorophenol (TCP).

Prochloraz_Degradation_Pathway This compound This compound C15H16Cl3N3O2 BTS44596 BTS 44596 (N-formyl-N'-propyl-N'-[2-(2,4,6-trichlorophenoxy)ethyl]urea) C13H15Cl3N2O3 This compound->BTS44596 Imidazole ring cleavage BTS44595 BTS 44595 (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea) C12H15Cl3N2O2 This compound->BTS44595 Direct cleavage BTS44596->BTS44595 Deformylation TCP 2,4,6-Trichlorophenol (TCP) C6H3Cl3O BTS44596->TCP Hydrolysis BTS44595->TCP Hydrolysis

Caption: Primary degradation pathway of this compound to its major metabolites.

Experimental Workflow for this compound Degradation Study

The following diagram illustrates a typical experimental workflow for studying the degradation of this compound in an aqueous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis cluster_results Results and Interpretation prep_buffer Prepare Buffered Aqueous Solutions (pH 4, 7, 9.2) spike Spike with This compound Stock Solution prep_buffer->spike incubate Incubate under Controlled Conditions spike->incubate sampling Periodic Sampling incubate->sampling extraction Liquid-Liquid Extraction sampling->extraction analysis HPLC-UV or LC-MS/MS Analysis extraction->analysis data_proc Data Processing and Quantification analysis->data_proc pathway Identify Degradation Products analysis->pathway kinetics Determine Degradation Kinetics data_proc->kinetics half_life Calculate Half-life kinetics->half_life

Caption: Experimental workflow for a this compound degradation study.

Logical Relationship of Degradation Factors

The degradation of this compound is influenced by a combination of chemical, physical, and biological factors.

Degradation_Factors cluster_factors Influencing Factors Prochloraz_Deg This compound Degradation Metabolites Formation of Metabolites (BTS 44596, BTS 44595, TCP) Prochloraz_Deg->Metabolites Reduced_Toxicity Potential Reduction in Toxicity Prochloraz_Deg->Reduced_Toxicity pH pH pH->Prochloraz_Deg Light Light (UV) Light->Prochloraz_Deg Microbes Microbial Activity Microbes->Prochloraz_Deg Temp Temperature Temp->Prochloraz_Deg AOPs Advanced Oxidation Processes AOPs->Prochloraz_Deg

Caption: Factors influencing the degradation of this compound in aqueous solutions.

References

Methodological & Application

Application Note: Protocol for Prochloraz Residue Analysis in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prochloraz is a broad-spectrum imidazole fungicide widely used in agriculture to protect crops from various diseases.[1][2] Its application can lead to residue accumulation in soil, posing potential environmental and food safety risks.[3][4] Therefore, monitoring this compound residues in soil is crucial. This document provides a detailed protocol for the quantitative analysis of this compound and its primary metabolite, 2,4,6-trichlorophenol, in soil samples. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[5][6] This method offers high sensitivity, accuracy, and efficiency for the simultaneous detection of this compound and its metabolites.[7]

Principle

The protocol involves the extraction of this compound residues from soil using acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts (a process known as "salting out").[4][8] A subsequent cleanup step using dispersive solid-phase extraction (dSPE) removes matrix interferences such as organic acids and fatty acids.[8] The final extract is then analyzed by HPLC-MS/MS, which provides selective and sensitive quantification of the target analytes.[5] The residue definition for regulatory purposes often includes the sum of this compound and its metabolites that contain the 2,4,6-trichlorophenol moiety, expressed as this compound.[1]

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system[9]

    • Homogenizer/Blender

    • Centrifuge capable of ≥3000 rcf

    • Vortex mixer

    • Analytical balance

    • 50 mL polypropylene centrifuge tubes

    • 2 mL dSPE cleanup tubes

    • Autosampler vials

    • Syringe filters (0.22 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound analytical standard

    • 2,4,6-trichlorophenol (2,4,6-TCP) analytical standard

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Trisodium citrate dihydrate

    • Disodium citrate sesquihydrate

    • Primary Secondary Amine (PSA) sorbent

    • Formic acid or Ammonium acetate (for mobile phase)[9][10]

Experimental Protocol

Sample Preparation and Extraction (QuEChERS)
  • Sample Collection: Collect representative soil samples from the field. Air-dry the samples and sieve through a 2 mm mesh to remove stones and debris.

  • Weighing: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[3]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[3]

  • Shaking: Cap the tube and shake vigorously for 5 minutes using a mechanical shaker to ensure thorough extraction of the pesticide residues.[3]

  • Salting-Out: Add the contents of a citrate-buffered salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) to the tube.[10]

  • Immediate Shaking: Immediately cap and shake the tube vigorously for at least 2 minutes to prevent the formation of salt agglomerates and ensure proper partitioning.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf to separate the acetonitrile layer from the aqueous and solid phases.[10]

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Supernatant Transfer: Carefully transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE tube containing PSA sorbent (e.g., 150 mg) and anhydrous magnesium sulfate (e.g., 900 mg).[10]

  • Vortexing: Cap the dSPE tube and vortex for 30-60 seconds to facilitate the removal of matrix co-extractives.[3]

  • Centrifugation: Centrifuge the dSPE tube for 2 minutes at ≥5000 rcf.[3]

  • Final Extract: Transfer the cleaned extract into an autosampler vial for HPLC-MS/MS analysis.[3] Depending on the expected concentration, the extract may be diluted with the mobile phase.[11]

Instrumental Analysis (HPLC-MS/MS)
  • HPLC Conditions (Typical):

    • Column: C18 column (e.g., 4.6 x 100 mm, 5 µm)[9]

    • Mobile Phase: A gradient of water with 5 mM ammonium acetate (A) and methanol with 5 mM ammonium acetate (B).[9]

    • Flow Rate: 0.5 mL/min[9]

    • Injection Volume: 10 µL[9]

    • Column Temperature: 40 °C[9]

  • MS/MS Conditions (Typical):

    • Ionization Source: Electrospray Ionization (ESI), positive mode for this compound, negative mode for 2,4,6-TCP.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[9]

    • Quantification: Use matrix-matched calibration curves to compensate for matrix effects and ensure accurate quantification.[3]

Data Presentation: Method Performance

The performance of the QuEChERS method combined with chromatographic analysis for this compound in soil is summarized below. The data is compiled from various validation studies.

ParameterMatrixAnalyte(s)ValueAnalytical TechniqueReference
Recovery SoilThis compound86% - 95%RRLC-MS/MS[7]
Soil2,4,6-trichlorophenol90% - 96%RRLC-MS/MS[7]
SoilThis compound94.5% - 97.3%GC-ECD[13]
Limit of Quantification (LOQ) SoilThis compound, 2,4,6-TCP0.005 mg/kgRRLC-MS/MS[5][7]
SoilThis compound0.0529 mg/kgGC-ECD[7]
Limit of Detection (LOD) SoilThis compound0.0159 mg/kgGC-ECD[7]
SoilThis compound0.02 mg/LGC-ECD[13]
Relative Standard Deviation (RSD) SoilThis compound, 2,4,6-TCP< 9.6%RRLC-MS/MS[7]

Visualization

Prochloraz_Analysis_Workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis SampleCollection 1. Collect and Sieve Soil Sample (<2mm) Weighing 2. Weigh 10g of Soil into 50mL Tube SampleCollection->Weighing Hydration 3. Add Water (if dry) & Hydrate for 30 min Weighing->Hydration AddSolvent 4. Add 10mL Acetonitrile Hydration->AddSolvent Shake1 5. Shake Vigorously for 5 min AddSolvent->Shake1 AddSalts 6. Add Citrate-Buffered QuEChERS Salts Shake1->AddSalts Shake2 7. Shake Immediately for 2 min AddSalts->Shake2 Centrifuge1 8. Centrifuge at ≥3000 rcf for 5 min Shake2->Centrifuge1 TransferSupernatant 9. Transfer 1mL of Supernatant to dSPE Tube Centrifuge1->TransferSupernatant Acetonitrile Layer Vortex 10. Vortex for 1 min TransferSupernatant->Vortex Centrifuge2 11. Centrifuge at ≥5000 rcf for 2 min Vortex->Centrifuge2 FinalExtract 12. Collect Cleaned Extract Centrifuge2->FinalExtract Clean Extract Analysis 13. Analyze via HPLC-MS/MS FinalExtract->Analysis Data 14. Quantify using Matrix-Matched Standards Analysis->Data

Caption: Workflow for this compound residue analysis in soil.

Conclusion

This application note details a robust and effective protocol for the analysis of this compound residues in soil using the QuEChERS extraction method followed by HPLC-MS/MS detection. The method provides excellent recovery rates and low limits of detection, making it suitable for routine monitoring and regulatory compliance.[7] The use of a standardized QuEChERS approach offers significant advantages in terms of speed, cost, and ease of use, while HPLC-MS/MS ensures high selectivity and sensitivity for reliable quantification.[3][6]

References

Application Note: Determination of Prochloraz and its Metabolites Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative analysis of the fungicide prochloraz and its primary metabolites. This compound is an imidazole fungicide widely used in agriculture, and monitoring its residues and metabolic fate is crucial for food safety and environmental assessment. The described protocol focuses on a common analytical strategy: the conversion of this compound and its main metabolites, which share a common 2,4,6-trichlorophenol (TCP) moiety, into 2,4,6-trichlorophenol (2,4,6-TCP) for subsequent detection by gas chromatography. This method simplifies the analysis by measuring a single, stable compound, thereby providing a total residue determination. This document provides a comprehensive experimental protocol, quantitative performance data, and a visual representation of the analytical workflow.

Introduction

This compound and its metabolites are of significant interest in residue analysis due to their potential presence in various food commodities and environmental samples. The residue definition for this compound often includes the parent compound and metabolites that can be hydrolyzed to 2,4,6-TCP.[1][2] Key metabolites include BTS 44595 (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea), BTS 44596 (N-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea), and other related compounds containing the 2,4,6-trichlorophenyl structure.[1][2]

While direct analysis of this compound and its metabolites by GC can be challenging due to thermal degradation in the injector port leading to the formation of 2,4,6-TCP and potentially inaccurate quantification, a hydrolysis-based approach offers a reliable alternative.[1][2] This method involves a chemical hydrolysis step to convert all target analytes to 2,4,6-TCP, which is then extracted, and in some cases derivatized, for GC analysis, often with an electron capture detector (ECD) or mass spectrometry (MS).

Experimental Protocol

This protocol is a composite of established methods for the determination of total this compound residues as 2,4,6-TCP in fruit and vegetable matrices.[3][4][5]

1. Sample Preparation and Extraction

  • Homogenization: Weigh a representative portion (e.g., 10-20 g) of the sample and homogenize it. For samples with low moisture content, addition of water may be necessary to achieve a uniform consistency.

  • Extraction:

    • To the homogenized sample, add 100 mL of acetone and blend at high speed for 2-3 minutes.

    • Filter the mixture through a Büchner funnel with suction.

    • Transfer the filtrate to a separatory funnel. Add 100 mL of a saturated sodium chloride solution and 50 mL of ethyl acetate.

    • Shake vigorously for 1-2 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with a second 50 mL portion of ethyl acetate.

    • Combine the ethyl acetate extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

2. Hydrolysis to 2,4,6-Trichlorophenol

  • Reaction Setup: Transfer the concentrated extract to a glass ampoule or a heat-resistant sealed tube. Add 1 g of pyridine hydrochloride.[3][4][5]

  • Heating: Seal the ampoule and heat at 200-205°C for 1 to 3 hours in a heating block or oven.[3][4] This step hydrolyzes this compound and its metabolites to 2,4,6-TCP.

  • Post-Hydrolysis Extraction:

    • After cooling, open the ampoule and add 20 mL of 0.2 mol/L HCl.

    • Transfer the solution to a separatory funnel and extract twice with 20 mL portions of n-hexane.

    • Combine the hexane extracts and proceed to the cleanup step or directly to GC analysis if the extract is sufficiently clean.

3. Optional Derivatization (for GC-ECD Analysis)

For enhanced sensitivity and chromatographic performance with an electron capture detector, derivatization of the phenolic hydroxyl group of 2,4,6-TCP can be performed.

  • Derivatization Agent: A common agent is diazomethane. (Caution: Diazomethane is explosive and highly toxic. This step should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.)

  • Procedure: Bubble freshly prepared diazomethane gas through the hexane extract until a faint yellow color persists. Allow the reaction to proceed for 10-15 minutes. Gently bubble nitrogen gas through the solution to remove excess diazomethane.

4. Gas Chromatography (GC) Conditions

  • Instrument: Gas chromatograph equipped with an electron capture detector (ECD) or a mass spectrometer (MS).

  • Column: A DB-5 or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Detector:

    • ECD: 300°C.

    • MS: Transfer line temperature of 280°C, ion source at 230°C. Acquire data in selected ion monitoring (SIM) mode for target ions of 2,4,6-TCP (or its derivative).

Quantitative Data Summary

The following table summarizes typical performance data for the GC-based analysis of this compound and its metabolites (as 2,4,6-TCP) in various fruit and vegetable matrices.

AnalyteMatrixMethodRecovery (%)LOQ (mg/kg)Reference
This compound (as 2,4,6-TCP)Fruits (general)GC-MS/MS80.1 - 101.50.004[6]
2,4,6-TrichlorophenolFruits (general)GC-MS/MS79.0 - 97.40.005[6]
This compound (as 2,4,6-TCP)Japanese RadishGC85.50.02[3]
This compound (as 2,4,6-TCP)White RapeGC79.90.02[3]
This compound (as 2,4,6-TCP)TomatoGC70.90.02[3]
This compound (as 2,4,6-TCP)Mandarin OrangeGC71.30.02[3]
This compound (as 2,4,6-TCP)Chinese CitronGC67.10.02[3]
This compoundAppleGC-ECD82.9 - 114.40.05[7]
2,4,6-TrichlorophenolAppleGC-ECD84.7 - 109.10.05[7]

Signaling Pathways and Experimental Workflows

experimental_workflow sample Sample Receipt (Fruits/Vegetables) homogenization Homogenization sample->homogenization extraction Solvent Extraction (Acetone/Ethyl Acetate) homogenization->extraction hydrolysis Hydrolysis (Pyridine HCl, 200°C) extraction->hydrolysis liquid_extraction Liquid-Liquid Extraction (n-Hexane) hydrolysis->liquid_extraction derivatization Derivatization (Optional) (e.g., with Diazomethane) liquid_extraction->derivatization gc_analysis GC-ECD/MS Analysis liquid_extraction->gc_analysis Direct Analysis derivatization->gc_analysis data_analysis Data Analysis and Quantification gc_analysis->data_analysis report Final Report data_analysis->report

Caption: Experimental workflow for the determination of this compound metabolites.

Conclusion

The described gas chromatography method, incorporating a hydrolysis step to convert this compound and its metabolites to 2,4,6-trichlorophenol, provides a reliable and robust approach for the total residue analysis in complex matrices such as fruits and vegetables. The method demonstrates good recovery and sensitivity, making it suitable for routine monitoring and research applications. While challenges exist with direct GC analysis of these compounds, the hydrolysis method circumvents these issues, offering a more accurate and reproducible quantification. For laboratories with LC-MS/MS capabilities, a direct analysis of the parent compound and its metabolites without hydrolysis may offer an alternative with higher specificity, although it requires analytical standards for each metabolite.

References

Application Notes and Protocols for Prochloraz in Fungal Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Prochloraz, an imidazole fungicide, in the study of fungal resistance mechanisms. The following sections detail its mechanism of action, common resistance pathways, and standardized protocols for assessing fungal susceptibility and investigating the molecular basis of resistance.

Introduction to this compound

This compound is a broad-spectrum fungicide widely used in agriculture to control a range of fungal pathogens. Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] By targeting the enzyme lanosterol 14α-demethylase (encoded by the CYP51 gene), this compound disrupts membrane integrity, leading to fungal cell death.[1][3] Due to its specific target in a vital fungal pathway, this compound serves as an excellent tool for studying the evolution and mechanisms of antifungal resistance.

Mechanism of Action and Fungal Resistance

This compound, like other azole fungicides, inhibits the C14-demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[1][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.

Fungal resistance to this compound can develop through several mechanisms:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the enzyme's structure, reducing its affinity for this compound while retaining its demethylase activity.[4][5]

  • Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve effective inhibition.[4][5][6] This can be caused by insertions or modifications in the promoter region of the gene.

  • Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.

  • Metabolic Detoxification: Some fungi may develop pathways to metabolize and detoxify this compound, rendering it inactive.[6]

Data Presentation: this compound Susceptibility and Gene Expression

The following tables summarize quantitative data from various studies on this compound, providing a reference for expected values in fungal resistance studies.

Table 1: EC50 Values of this compound Against Various Fungal Species

Fungal SpeciesStrain TypeEC50 (mg/L)Reference(s)
Penicillium digitatumSensitive0.0032 - 0.0497[4][5]
Resistant3.97 - 5.68[4][5]
Botrytis cinereaSensitive0.0048 - 0.0629[3]
Cladobotryum mycophilumN/A0.939[7]
Colletotrichum gloeosporioidesSensitive0.0066 - 0.0813[8]
Aspergillus fumigatusSensitive (initial)0.125 - 0.25[9]
Resistant (induced)32 - 64[9]

Table 2: Fold Change in CYP51 Gene Expression in this compound-Resistant Fungi

Fungal SpeciesGeneFold Change in Resistant Strain (vs. Sensitive)Reference(s)
Penicillium digitatumCYP51A~2.3 (in one resistant isolate)[4]
CYP51B10.6 - 44.4[4]
Lasiodiplodia theobromaeLtCYP51>3.36[6]
Fusarium fujikuroiFfcyp51a & Ffcyp51bSignificantly upregulated[10]

Experimental Protocols

The following are detailed protocols for key experiments in the study of fungal resistance to this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • 96-well microtiter plates (flat-bottom)

  • Fungal isolate(s) of interest

  • This compound stock solution (e.g., in DMSO)

  • Appropriate sterile liquid medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a spore suspension or yeast cell suspension in sterile saline or medium.

    • Adjust the suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • In the first column of a 96-well plate, add 200 µL of media containing the highest desired concentration of this compound.

    • Add 100 µL of sterile media to the remaining wells (columns 2-12).

    • Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 11. Discard the final 100 µL from column 11. Column 12 will serve as a drug-free growth control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (columns 1-12). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half.

  • Incubation:

    • Seal the plate (e.g., with parafilm) to prevent evaporation.

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the control wells.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC50 is the concentration that inhibits 50% of fungal growth compared to the drug-free control.

Protocol for Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol measures the ergosterol content in fungal mycelia, which is expected to decrease upon treatment with this compound.

Materials:

  • Fungal mycelia (treated with this compound and untreated controls)

  • Methanol, ethanol, n-hexane, chloroform (HPLC grade)

  • Potassium hydroxide (KOH)

  • Ergosterol standard

  • HPLC system with a C18 column and UV detector

  • Glass tubes with screw caps

  • Water bath or heating block

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Harvest fungal mycelia by filtration and wash with sterile water.

    • Lyophilize or oven-dry the mycelia to a constant weight.

    • Accurately weigh 50-100 mg of dried mycelia into a glass tube.

  • Saponification:

    • Add 2 mL of 25% alcoholic KOH (w/v in methanol) to each tube.

    • Incubate in a water bath at 85°C for 1 hour to saponify the lipids.

  • Ergosterol Extraction:

    • After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-hexane to each tube.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing ergosterol.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer to a new clean tube.

    • Repeat the extraction with another 3 mL of n-hexane and pool the extracts.

    • Evaporate the n-hexane to dryness under a stream of nitrogen or in a vacuum concentrator.

  • HPLC Analysis:

    • Re-dissolve the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

    • Inject 20 µL of the sample onto the HPLC system.

    • Separate the ergosterol using a C18 column with a mobile phase of 100% methanol at a flow rate of 1 mL/min.

    • Detect ergosterol by UV absorbance at 282 nm.

    • Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of the ergosterol standard.

Protocol for Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of target genes, such as CYP51, in response to this compound treatment.

Materials:

  • Fungal mycelia (treated with this compound and untreated controls)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for the target gene(s) and a reference gene (e.g., β-tubulin, actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest fungal mycelia and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder using a mortar and pestle.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing:

      • qPCR master mix (SYBR Green or TaqMan)

      • Forward and reverse primers (final concentration of 200-500 nM each)

      • Diluted cDNA template

      • Nuclease-free water to the final volume.

    • Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:

      • Initial denaturation: 95°C for 5-10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

    • Run all samples in triplicate, and include no-template controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the untreated controls.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound resistance studies.

Prochloraz_Mechanism_of_Action cluster_inhibition This compound Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Pathway CYP51 (14α-demethylase) CYP51 (14α-demethylase) Lanosterol->CYP51 (14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->CYP51 (14α-demethylase) Inhibits CYP51 (14α-demethylase)->Ergosterol Catalyzes Demethylation

Figure 1. Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Fungal_Resistance_Mechanisms cluster_cell cluster_resistance Resistance Mechanisms This compound This compound Prochloraz_in This compound (intracellular) This compound->Prochloraz_in Enters Cell Fungal Cell Fungal Cell CYP51 CYP51 (Target Enzyme) Efflux Pumps\n(ABC/MFS Transporters) Efflux Pumps (ABC/MFS Transporters) Efflux Pumps\n(ABC/MFS Transporters)->this compound Pumps Out Prochloraz_in->CYP51 Inhibition Prochloraz_in->Efflux Pumps\n(ABC/MFS Transporters) Substrate for Target Site Mutation 1. Target Site Mutation (Altered CYP51) Target Site Mutation->CYP51 Reduces Binding Affinity Target Overexpression 2. Target Overexpression (Increased CYP51 levels) Target Overexpression->CYP51 Increases Amount Efflux Pump Upregulation 3. Efflux Pump Upregulation (Increased pump numbers) Efflux Pump Upregulation->Efflux Pumps\n(ABC/MFS Transporters) Increases Amount

Figure 2. Key mechanisms of fungal resistance to this compound.

Experimental_Workflow Start Start Fungal Isolate Fungal Isolate(s) Start->Fungal Isolate MIC_Assay MIC Assay Fungal Isolate->MIC_Assay Phenotypic_Characterization Phenotypic Characterization (Sensitive vs. Resistant) MIC_Assay->Phenotypic_Characterization Molecular_Analysis Molecular Analysis Phenotypic_Characterization->Molecular_Analysis Ergosterol_Quantification Ergosterol Quantification (HPLC) Molecular_Analysis->Ergosterol_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR for CYP51, etc.) Molecular_Analysis->Gene_Expression Gene_Sequencing Gene Sequencing (CYP51 for mutations) Molecular_Analysis->Gene_Sequencing Data_Analysis Data Analysis and Conclusion Ergosterol_Quantification->Data_Analysis Gene_Expression->Data_Analysis Gene_Sequencing->Data_Analysis End End Data_Analysis->End

Figure 3. A typical experimental workflow for studying this compound resistance in fungi.

References

Application Note: Determination of Prochloraz Residue in Mushrooms using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prochloraz is an imidazole fungicide widely used in the cultivation of mushrooms to control fungal diseases.[1][2][3] Monitoring its residue levels is crucial to ensure consumer safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined and efficient sample preparation technique for the extraction of pesticide residues from various food matrices, including mushrooms.[4][5] This application note provides a detailed protocol for the extraction of this compound from mushroom samples using a modified QuEChERS method, followed by analysis.

Principle

The QuEChERS method involves a two-step process: an initial extraction and partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.[6][7] First, the homogenized mushroom sample is extracted with acetonitrile. The addition of salts creates a phase separation, partitioning the this compound into the acetonitrile layer. Subsequently, an aliquot of the extract is subjected to dSPE cleanup using a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars before instrumental analysis.[6]

Quantitative Data Summary

The following table summarizes the performance data for the QuEChERS method for this compound extraction in mushrooms as reported in various studies.

Analytical MethodSpiking Level (mg/kg)Recovery Rate (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
HPLC-UVNot Specified97–990.010.05[1][2][3][8]
GC-ECD0.250100.6 ± 1.60.01590.0529[4]
GC-ECD1.000105.6 ± 3.90.01590.0529[4]

Experimental Protocols

1. Materials and Reagents

  • Sample: Fresh or cultivated mushrooms (e.g., Agaricus bisporus)

  • Solvent: Acetonitrile (HPLC grade)

  • Reagents: 5% (v/v) Formic acid in acetonitrile

  • QuEChERS Extraction Salts (EN 15662): 4 g Magnesium Sulfate (anhydrous), 1 g Sodium Chloride, 1 g Trisodium Citrate Dihydrate, 0.5 g Disodium Citrate Sesquihydrate.

  • QuEChERS dSPE Cleanup Tube: 150 mg Primary Secondary Amine (PSA), 900 mg Magnesium Sulfate (anhydrous) in a 15 mL centrifuge tube.

  • Equipment: High-speed homogenizer, 50 mL and 15 mL centrifuge tubes, centrifuge, vortex mixer, analytical balance.

2. Sample Preparation

  • Homogenize a representative portion of the mushroom sample using a high-speed blender or food processor to achieve a uniform pulp.

3. Extraction Procedure (Modified EN 15662)

  • Weigh 10 g of the homogenized mushroom pulp into a 50 mL centrifuge tube.[1][3]

  • Add 10 mL of acetonitrile to the tube.[1][3]

  • Cap the tube and shake vigorously for 1 minute.[1][3]

  • Add the QuEChERS EN 15662 extraction salt mixture to the tube.[1][2][3]

  • Immediately cap and shake vigorously for 1 minute.[1][3]

  • Centrifuge the tube at 3,000 rpm for 5 minutes.[1][2][3]

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 6 mL of the supernatant (acetonitrile layer) into a 15 mL dSPE cleanup tube containing PSA and anhydrous magnesium sulfate.[1][2][3]

  • Cap the tube and shake vigorously for 30 seconds.[1][3]

  • Centrifuge at 3,000 rpm for 5 minutes.[1][2][3]

  • Take a 3 mL aliquot of the cleaned supernatant and add 30 µL of 5% v/v formic acid in acetonitrile.[2]

  • The sample is now ready for instrumental analysis (e.g., HPLC-UV or LC-MS/MS).

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample Mushroom Sample homogenize Homogenize to Pulp sample->homogenize weigh Weigh 10g Pulp homogenize->weigh add_acn Add 10mL Acetonitrile Shake for 1 min weigh->add_acn add_salts Add EN 15662 Salts Shake for 1 min add_acn->add_salts centrifuge1 Centrifuge (3000 rpm, 5 min) add_salts->centrifuge1 transfer_supernatant Transfer 6mL Supernatant centrifuge1->transfer_supernatant add_dspe Add to dSPE Tube (PSA + MgSO4) transfer_supernatant->add_dspe shake_dspe Shake for 30s add_dspe->shake_dspe centrifuge2 Centrifuge (3000 rpm, 5 min) shake_dspe->centrifuge2 acidify Acidify Supernatant centrifuge2->acidify analysis Instrumental Analysis (HPLC-UV, LC-MS/MS, etc.) acidify->analysis

Caption: Workflow for this compound Extraction from Mushrooms using QuEChERS.

References

Determining Prochloraz EC50 Values for Penicillium digitatum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the 50% effective concentration (EC50) of the fungicide prochloraz against Penicillium digitatum, the causative agent of citrus green mold. This document includes quantitative data on this compound sensitivity, detailed experimental procedures, and visualizations of the underlying biochemical pathway and experimental workflow.

Introduction

This compound is an imidazole fungicide widely used to control postharvest diseases in citrus fruits, primarily caused by Penicillium digitatum. It functions as a demethylation inhibitor (DMI), targeting the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes. The emergence of this compound-resistant strains of P. digitatum necessitates standardized methods for monitoring sensitivity and understanding resistance mechanisms. The EC50 value, the concentration of a fungicide that inhibits 50% of microbial growth, is a key metric in these assessments.

Quantitative Data Summary

The following table summarizes this compound EC50 values for P. digitatum as reported in the scientific literature. These values highlight the variability in sensitivity among different isolates and the significant difference between sensitive and resistant populations.

Isolate TypeNumber of IsolatesEC50 Range (mg/L)Mean EC50 (mg/L)Standard Deviation (mg/L)Reference
Sensitive1110.0024 - 0.04970.00900.0054[1][2]
Field Isolates (Overall)1290.0032 - 0.4582Not ReportedNot Reported[1][2][3][4]
Lab-induced Resistant23.97 - 5.68Not ReportedNot Reported[1][2][3]

Signaling Pathway: this compound Inhibition of Ergosterol Biosynthesis

This compound targets and inhibits the enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway in fungi. This enzyme is encoded by the CYP51 gene. Inhibition of this step leads to the depletion of ergosterol, a vital component for fungal cell membrane structure and function, and the accumulation of toxic sterol intermediates. This disruption of the cell membrane ultimately leads to fungal cell death.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->demethylase Substrate toxic_sterols Accumulation of Toxic Sterol Intermediates lanosterol->toxic_sterols Leads to demethylase->toxic_sterols ergosterol Ergosterol demethylase->ergosterol Product This compound This compound This compound->demethylase Inhibition disrupted_membrane Disrupted Cell Membrane (Fungicidal Effect) toxic_sterols->disrupted_membrane cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->cell_membrane

Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting ergosterol synthesis.

Experimental Protocols

This section provides a detailed methodology for determining the EC50 value of this compound against P. digitatum using the poisoned food technique (agar dilution method).

Materials
  • Penicillium digitatum isolate(s)

  • This compound (analytical grade)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO) or acetone (for this compound stock solution)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Sterile cork borer (5 mm diameter)

  • Incubator (25 ± 2°C)

  • Parafilm

  • Spectrophotometer or hemocytometer (for spore suspension standardization)

Experimental Workflow Diagram

EC50_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_media Prepare Potato Dextrose Agar (PDA) amend_media Amend PDA with This compound Concentrations prep_media->amend_media prep_stock Prepare this compound Stock Solution prep_stock->amend_media prep_culture Culture P. digitatum (7-10 days) inoculate Inoculate Plates with P. digitatum Mycelial Plugs prep_culture->inoculate pour_plates Pour Amended PDA into Petri Dishes amend_media->pour_plates pour_plates->inoculate incubate Incubate at 25°C (2-5 days) inoculate->incubate measure Measure Colony Diameters incubate->measure calc_inhibition Calculate Percent Growth Inhibition measure->calc_inhibition regression Perform Probit/Log-logistic Regression Analysis calc_inhibition->regression determine_ec50 Determine EC50 Value regression->determine_ec50

Caption: Workflow for determining the EC50 of this compound against P. digitatum.

Detailed Protocol
  • Preparation of this compound Stock Solution:

    • Due to its low solubility in water, prepare a stock solution of this compound in DMSO or acetone (e.g., 1000 mg/L).

    • Ensure the final concentration of the solvent in the agar medium does not exceed a level that affects fungal growth (typically ≤ 1% v/v).

  • Preparation of Fungicide-Amended Media:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.0025, 0.005, 0.01, 0.02, 0.04, 0.1, 0.5, 1, 5, and 10 mg/L).

    • For the control plates (0 mg/L), add an equivalent volume of the solvent (DMSO or acetone) used for the stock solution.

    • Thoroughly mix the amended PDA and pour approximately 20 mL into each sterile 90 mm Petri dish. Allow the plates to solidify.

  • Inoculation:

    • Use a 7-10 day old culture of P. digitatum grown on PDA.

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the fungal colony.

    • Place a single mycelial plug, mycelium-side down, in the center of each this compound-amended and control PDA plate.

  • Incubation:

    • Seal the Petri dishes with Parafilm.

    • Incubate the plates at 25 ± 2°C in the dark for 2-5 days, or until the fungal growth in the control plates has reached a significant diameter (e.g., 60-70 mm).

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each replicate.

    • Subtract the diameter of the initial mycelial plug (5 mm) from the average colony diameter to get the net growth.

  • Data Analysis and EC50 Calculation:

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

      • dc is the average net growth diameter of the control colonies.

      • dt is the average net growth diameter of the colonies on the treated plates.

    • Transform the this compound concentrations to their logarithm (log10).

    • Plot the percentage of inhibition against the log-transformed concentrations of this compound.

    • Perform a probit or log-logistic regression analysis on the dose-response data to determine the EC50 value. Statistical software packages such as R (with the 'drc' package), SAS, or GraphPad Prism are recommended for this analysis.[2]

Conclusion

The provided protocols and data serve as a valuable resource for the standardized assessment of this compound efficacy against P. digitatum. Consistent monitoring of EC50 values is essential for early detection of resistance and the implementation of effective disease management strategies in the citrus industry. The detailed workflow and understanding of the underlying biochemical mechanism will aid researchers in conducting robust and reproducible experiments.

References

Prochloraz Seed Treatment Protocol for Cereals: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochloraz is a broad-spectrum imidazole fungicide widely utilized in agriculture to control a range of fungal pathogens in cereals. Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a seed treatment for cereals, intended for research and development purposes.

Data Presentation

Table 1: this compound Product Formulations
Formulation TypeActive Ingredient Concentration
Emulsifiable Concentrate (EC)25%, 45%
Wettable Powder (WP)60% (as this compound-Manganese Chloride Complex)
Suspension Concentrate (SC)17.5% (in combination with Difenoconazole)
Emulsifiable Concentrate (EC)400g/L (in combination with Propiconazole)
Emulsifiable Concentrate (EW)267g/L (in combination with Tebuconazole)

This table presents a selection of available this compound formulations. Researchers should consult specific product labels for detailed information.

Table 2: Efficacy of a this compound-Containing Seed Treatment on Spring Barley
TreatmentIncidence of Fusarium spp. (%)Incidence of Cochliobolus sativus (%)
Untreated ControlHigh84
Triticonazole + this compoundLow69

Data from a study evaluating the effect of fungicide seed treatments on seed-borne pathogens in spring barley. The study indicated that a combination of triticonazole and this compound was effective in reducing the incidence of Fusarium spp. but had a lesser effect on Cochliobolus sativus compared to the untreated control under the experimental conditions.[1]

Signaling Pathway and Experimental Workflow

This compound Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, this compound disrupts the fungal cell membrane, leading to cell death.[1][2]

Prochloraz_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Disrupted Fungal\nCell Membrane Disrupted Fungal Cell Membrane This compound This compound This compound->Lanosterol Inhibits Fungal Cell Death Fungal Cell Death Disrupted Fungal\nCell Membrane->Fungal Cell Death

Caption: this compound inhibits the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.

Experimental Workflow for Efficacy Evaluation

A standardized workflow is crucial for the accurate assessment of this compound seed treatment efficacy. The following diagram outlines a typical experimental procedure for a field trial.

Experimental_Workflow Seed_Selection 1. Seed Selection & Quality Assessment Treatment_Preparation 2. Slurry Preparation Seed_Selection->Treatment_Preparation Seed_Treatment 3. Seed Treatment Application Treatment_Preparation->Seed_Treatment Trial_Design 4. Field Trial Design (e.g., RCBD) Seed_Treatment->Trial_Design Sowing 5. Sowing of Treated Seeds Trial_Design->Sowing Data_Collection 6. Data Collection (Emergence, Vigor, Disease Incidence) Sowing->Data_Collection Harvest 7. Harvest & Yield Assessment Data_Collection->Harvest Statistical_Analysis 8. Statistical Analysis Harvest->Statistical_Analysis

Caption: A typical workflow for evaluating the efficacy of a fungicide seed treatment in a field trial.

Experimental Protocols

Protocol 1: Laboratory-Scale Slurry Preparation for Cereal Seed Treatment

Objective: To prepare a homogenous slurry of this compound for uniform application to cereal seeds in a laboratory setting.

Materials:

  • This compound formulation (e.g., wettable powder or suspension concentrate)

  • Distilled water

  • Weighing scale

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate Required Amounts: Determine the amount of this compound formulation and water needed based on the target application rate (e.g., grams of active ingredient per 100 kg of seed) and the total seed weight to be treated.

  • Water Measurement: Measure the required volume of distilled water and place it in the beaker or flask.

  • This compound Addition: While stirring the water with the magnetic stirrer, slowly add the pre-weighed amount of this compound formulation to create a vortex and ensure proper mixing.

  • Homogenization: Continue stirring the slurry for at least 15-20 minutes to ensure a uniform suspension. Visual inspection should confirm the absence of clumps or sediment.

  • Application: The prepared slurry should be used immediately to treat the seeds to prevent settling of the active ingredient.

Protocol 2: Cereal Seed Treatment Application (Laboratory Scale)

Objective: To apply the this compound slurry uniformly to cereal seeds.

Materials:

  • Prepared this compound slurry

  • Cereal seeds (e.g., wheat, barley)

  • Plastic bag or a small-scale seed treater

  • Drying trays or screens

  • PPE

Procedure:

  • Seed Weighing: Weigh the desired amount of cereal seeds to be treated.

  • Slurry Application:

    • Plastic Bag Method: Place the seeds in a durable plastic bag. Add the calculated volume of the prepared slurry. Inflate the bag with air, seal it, and shake vigorously for 2-3 minutes to ensure even coating of all seeds.

    • Small-Scale Seed Treater: Follow the manufacturer's instructions for the specific seed treater model.

  • Drying: Spread the treated seeds in a thin layer on drying trays or screens in a well-ventilated area, away from direct sunlight. Allow the seeds to air dry completely before packaging or sowing.

Protocol 3: Field Efficacy Trial for this compound Seed Treatment

Objective: To evaluate the efficacy of this compound seed treatment in controlling seed- and soil-borne diseases and its impact on crop emergence, vigor, and yield under field conditions.

Materials:

  • This compound-treated cereal seeds

  • Untreated control seeds

  • Standard fungicide-treated seeds (for comparison)

  • Field plot area suitable for cereal cultivation

  • Plot seeder or manual sowing equipment

  • Data collection tools (e.g., quadrat for stand counts, disease assessment scales)

  • Harvesting equipment

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended.

  • Treatments:

    • Untreated Control

    • This compound-treated seeds (at various application rates if conducting a dose-response study)

    • Standard commercial fungicide-treated seeds

  • Plot Size: To be determined based on the available land and equipment, ensuring a sufficient area for representative data collection and minimizing edge effects.

Procedure:

  • Site Selection and Preparation: Choose a field with a history of the target diseases or introduce artificial inoculum if necessary. Prepare the seedbed according to standard agricultural practices for the specific cereal crop.

  • Sowing: Sow the treated and control seeds at the recommended seeding rate for the crop and region. Ensure accurate and uniform sowing depth.

  • Data Collection:

    • Emergence: Record seedling counts at a specified time after sowing (e.g., 14 and 21 days) from a designated area within each plot (e.g., using a 1m x 1m quadrat).

    • Vigor: Assess seedling vigor using a rating scale (e.g., 1-9, where 1 is poor and 9 is excellent) at early growth stages.

    • Disease Incidence and Severity: Monitor the plots throughout the growing season for symptoms of target diseases (e.g., Septoria spp., Fusarium spp., smuts). Assess disease incidence (% of infected plants) and severity (% of tissue affected) at key growth stages using standardized assessment keys.

  • Harvest: Harvest the plots at crop maturity, ensuring that each plot is harvested separately.

  • Yield and Quality Analysis: Determine the grain yield for each plot and adjust for moisture content. If required, conduct grain quality analyses.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects on emergence, disease control, and yield.

Safety Precautions

When handling this compound and treated seeds, it is imperative to adhere to all safety guidelines provided on the product label and Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat or overalls. Work in a well-ventilated area and avoid inhalation of dust or vapor. Treated seed should be clearly labeled and stored away from food, feed, and unauthorized personnel. Dispose of unused chemicals and treated seeds according to local regulations.[3]

References

Application Notes and Protocols for In Vivo Prochloraz Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo toxicology studies for the fungicide prochloraz. The protocols detailed below are based on established experimental designs and aim to ensure robust and reproducible data collection for assessing the potential endocrine-disrupting and reproductive toxicity effects of this compound.

Introduction to this compound Toxicology

This compound is an imidazole fungicide widely used in agriculture.[1][2][3][4] Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis.[5] However, in vertebrates, this compound has been shown to exhibit endocrine-disrupting properties, primarily through anti-androgenic mechanisms.[1][2][6][7] These include antagonism of the androgen receptor (AR) and inhibition of key cytochrome P450 (CYP) enzymes involved in steroidogenesis, such as CYP17 (17α-hydroxylase/17,20-lyase) and aromatase (CYP19).[1][8][9][10][11]

In vivo studies, particularly in rodent models, are crucial for characterizing the toxicological profile of this compound and determining safe exposure levels. Key effects observed in animal studies include developmental and reproductive toxicity, such as increased gestational length, dystocia, reduced litter size, and adverse effects on male reproductive development.[8] Specific anti-androgenic effects in male offspring after in utero exposure include nipple retention, reduced anogenital distance (AGD), and decreased weights of androgen-dependent tissues.[8][10]

Experimental Design Considerations

The design of in vivo this compound toxicology studies should be guided by the specific research questions and regulatory requirements. The following are key considerations:

  • Animal Model: The Wistar and Sprague-Dawley rat strains are commonly used and well-characterized models for reproductive and developmental toxicology studies of this compound.[6][7][8][12]

  • Route of Administration: Oral gavage is a precise and commonly used method for administering this compound in experimental studies.[8][13]

  • Dose Selection: Dose levels should be selected to establish a clear dose-response relationship and determine a No-Observed-Adverse-Effect Level (NOAEL). Published studies have used a wide range of doses, from 5 mg/kg/day to 250 mg/kg/day, depending on the study design and endpoints.[1][8]

  • Exposure Period: The timing of exposure is critical, especially for assessing developmental toxicity. Perinatal exposure, from gestational day (GD) 7 to postnatal day (PND) 16, is a common design to investigate effects on fetal development and early postnatal life.[10][12]

  • Endpoints: A comprehensive set of endpoints should be evaluated, including general toxicity, reproductive performance, developmental landmarks, organ weights, hormone levels, and molecular markers.

Quantitative Data Summary

The following tables summarize key quantitative data from published in vivo this compound toxicology studies in rats.

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for this compound in Rats

EndpointNOAEL (mg/kg bw/day)Study TypeReference
Parental & Reproductive Toxicity2.26 - 3.1Two-Generation[8]
Offspring Toxicity6.58 - 13Two-Generation[8]
Maternal & Developmental Toxicity25Developmental[8]
Nipple Retention (most sensitive)5Developmental[8]

Table 2: Effects of this compound on Male Rat Offspring Following Perinatal Exposure

Dose (mg/kg/day)EndpointObservationReference
30Testicular Testosterone (GD 21)Significantly reduced[2][12]
30Testicular Progesterone (GD 21)Increased[2][12]
30Nipple RetentionSignificantly increased[2][12]
30Bulbourethral Gland WeightDecreased[2][12]
50, 150Anogenital Distance (AGD)Reduced[8][10]
50, 150Testicular & Plasma TestosteroneDecreased[8][10]
50, 150Testicular & Plasma ProgesteroneIncreased[8][10]
125, 250Penile MalformationsObserved[8]

Table 3: Effects of this compound in the Hershberger Assay (Castrated, Testosterone-Treated Male Rats)

Dose (mg/kg/day)EndpointObservationReference
50, 100, 200Ventral Prostate WeightMarkedly reduced[7]
50, 100, 200Seminal Vesicles WeightMarkedly reduced[7]
100, 200Serum Thyroxine (T4)Significantly decreased[1]
250Luteinizing Hormone (LH)Increased[1]

Experimental Protocols

Perinatal Developmental Toxicity Study

This protocol is designed to assess the effects of this compound on reproductive development in rats when administered during gestation and lactation.

Materials:

  • Time-mated pregnant Wistar rats

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Standard laboratory animal diet and water

  • Analytical balance and other standard laboratory equipment

Procedure:

  • Animal Acclimation: Acclimate pregnant dams for at least 5 days upon arrival. House them individually in standard cages under controlled conditions (12-h light/dark cycle, 22±2°C, 50-60% humidity).

  • Dose Preparation: Prepare this compound solutions in the vehicle at the desired concentrations. Ensure homogeneity of the solutions.

  • Dosing: From GD 7 to PND 16, administer this compound or vehicle daily via oral gavage.[10][12] Dose volume should be consistent across all animals (e.g., 5 ml/kg).

  • Maternal Monitoring: Monitor dams daily for clinical signs of toxicity, body weight changes, and food/water consumption.

  • Parturition and Litter Assessment: Record gestational length.[8] On PND 1, record the number of live and dead pups, sex, and litter weight. Cull litters to a standard size (e.g., 8-10 pups) to ensure uniform lactation.

  • Offspring Monitoring: Monitor pups daily for survival and clinical signs. Record body weight at regular intervals.

  • Developmental Landmarks:

    • Anogenital Distance (AGD): Measure AGD on PND 1 or 2.

    • Nipple Retention: Count the number of nipples/areolas in male pups on PND 13.[8]

  • Necropsy and Tissue Collection:

    • On GD 21, a subset of dams can be euthanized for fetal examination, including collection of fetal testes for hormone analysis.[10][12]

    • On PND 16 or at a later time point, wean and euthanize offspring. Conduct a full necropsy.

    • Collect and weigh key organs, including the ventral prostate, seminal vesicles, and bulbourethral glands in males.[7][12]

    • Collect blood for hormone analysis (testosterone, progesterone, LH, T4).

  • Hormone Analysis: Analyze serum or plasma hormone levels using validated immunoassays (e.g., ELISA, RIA).

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treated groups with the control group.

Hershberger Assay

This protocol is a short-term in vivo screening assay for androgen receptor agonists and antagonists.

Materials:

  • Peripubertal castrated male Wistar or Sprague-Dawley rats

  • This compound

  • Testosterone propionate (TP)

  • Vehicle (e.g., corn oil)

  • Gavage and injection needles

Procedure:

  • Animal Preparation: Castrate male rats at approximately 42 days of age. Allow a 7-10 day recovery period.

  • Dosing:

    • Administer this compound or vehicle daily for 10 consecutive days via oral gavage.

    • Co-administer a reference androgen (e.g., testosterone propionate) via subcutaneous injection to all animals except a vehicle-only control group.

  • Monitoring: Monitor animals daily for clinical signs of toxicity and record body weights.

  • Necropsy and Tissue Collection: On the day after the last dose, euthanize the animals.

  • Organ Weights: Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with and without fluid), levator ani-bulbocavernosus muscle, and glans penis.

  • Data Analysis: Compare the organ weights of the this compound-treated groups to the testosterone-only treated group to assess anti-androgenic activity.

Visualizations

Signaling Pathways

Prochloraz_Signaling_Pathway cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17 Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17 Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) This compound This compound This compound->17-OH-Progesterone Inhibition This compound->Testosterone Inhibition Testosterone_ext Testosterone AR Androgen Receptor Testosterone_ext->AR ARE Androgen Response Element AR->ARE Gene_Expression Androgen-Dependent Gene Expression ARE->Gene_Expression Prochloraz_AR This compound Prochloraz_AR->AR Antagonism

Caption: this compound inhibits steroidogenesis and antagonizes the androgen receptor.

Experimental Workflow

Perinatal_Toxicity_Workflow cluster_dosing Dosing Phase cluster_assessment Assessment Phase Acclimation Acclimation of Pregnant Dams Dosing Daily Dosing (GD 7 - PND 16) Acclimation->Dosing Parturition Parturition & Litter Assessment Dosing->Parturition Pup_Monitoring Pup Monitoring (Survival, Weight) Parturition->Pup_Monitoring Dev_Landmarks Developmental Landmarks (AGD, Nipple Retention) Pup_Monitoring->Dev_Landmarks Necropsy Necropsy & Tissue Collection (PND 16) Dev_Landmarks->Necropsy Hormone_Analysis Hormone & Data Analysis Necropsy->Hormone_Analysis

Caption: Workflow for a perinatal developmental toxicity study of this compound.

References

Application Notes and Protocols for the Analysis of Prochloraz and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prochloraz is a broad-spectrum imidazole fungicide widely used in agriculture to protect a variety of crops, including fruits, vegetables, and cereals, from fungal diseases.[1][2] It is also utilized as a post-harvest treatment to prevent spoilage during storage and transportation.[1][2] The mode of action of this compound involves the inhibition of ergosterol biosynthesis, which is essential for the formation of fungal cell membranes.[2][3] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety. The residue definition for this compound often includes the parent compound and its metabolites that contain the 2,4,6-trichlorophenol (TCP) moiety, expressed as this compound.[1][4] This necessitates robust and reliable analytical methods for the simultaneous determination of this compound and its key metabolites in various matrices.

This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites using modern analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography (GC).

Key Metabolites of this compound

The metabolism of this compound in plants, animals, and the environment leads to the formation of several metabolites. The most significant metabolites for residue analysis, which share the common 2,4,6-trichlorophenol moiety, are:

  • BTS 44595: N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea

  • BTS 44596: N'-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea

  • 2,4,6-Trichlorophenol (TCP): A common breakdown product of this compound and its metabolites.

  • BTS 40348: 2-(2,4,6-trichlorophenoxy)ethyl amine

  • BTS 9608: 2,4,6-trichlorophenoxyacetic acid

Analytical Methodologies

Method 1: Simultaneous Determination of this compound and its Metabolites by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the simultaneous analysis of this compound and its metabolites due to its high sensitivity, selectivity, and ability to analyze the compounds without derivatization.[4][5]

Principle:

This method involves the extraction of this compound and its metabolites from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering substances. The purified extract is then injected into the UPLC-MS/MS system for separation and quantification. The analytes are separated based on their polarity on a reversed-phase column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocol:

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[6]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

G QuEChERS Sample Preparation Workflow sample 1. Homogenized Sample (10g) extraction 2. Add Acetonitrile (10mL) Add QuEChERS salts sample->extraction shake 3. Shake vigorously (1 min) extraction->shake centrifuge1 4. Centrifuge (4000 rpm, 5 min) shake->centrifuge1 supernatant 5. Take supernatant (1mL) centrifuge1->supernatant cleanup 6. d-SPE Cleanup (MgSO4, PSA, C18) supernatant->cleanup vortex 7. Vortex (30s) cleanup->vortex centrifuge2 8. Centrifuge (10000 rpm, 5 min) vortex->centrifuge2 filter 9. Filter (0.22 µm) centrifuge2->filter final_extract 10. Final Extract for LC-MS/MS filter->final_extract

Caption: QuEChERS sample preparation workflow for the analysis of this compound and its metabolites.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), with positive and negative ion switching. This compound, BTS 44595, BTS 44596, and BTS 40348 are analyzed in positive mode, while TCP and BTS 9608 are analyzed in negative mode.[5]

  • MRM Transitions: The specific precursor ion to product ion transitions for each analyte should be optimized.

Quantitative Data:

Table 1: UPLC-MS/MS Parameters for this compound and its Metabolites

AnalyteIonization ModePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundESI+376.0308.0266.0
BTS 44595ESI+325.0198.0128.0
BTS 44596ESI+353.0198.0307.0
2,4,6-TCPESI-195.0160.0130.0

Table 2: Method Performance Data

AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
This compound0.1 - 10.5 - 580 - 105< 15
BTS 445950.1 - 10.5 - 580 - 105< 15
BTS 445960.1 - 10.5 - 580 - 105< 15
2,4,6-TCP0.1 - 10.5 - 580 - 105< 15

Data is compiled from representative values found in the literature.[2]

Method 2: GC-based Determination of Total this compound Residue as 2,4,6-Trichlorophenol

This method is a "common moiety" method that involves the hydrolysis of this compound and its metabolites to 2,4,6-trichlorophenol (TCP), which is then quantified by GC.[1][4] This approach provides a measure of the total this compound-related residues.

Principle:

The sample is extracted with an organic solvent, and the extract is subjected to strong acid or base hydrolysis to convert all this compound-related compounds to TCP. The resulting TCP is then extracted, cleaned up, and analyzed by GC, typically with an electron capture detector (ECD) or a mass spectrometer (MS).

Experimental Protocol:

1. Sample Preparation

  • Extraction:

    • Homogenize the sample.

    • Extract with acetone followed by re-extraction with ethyl acetate.[7]

  • Hydrolysis:

    • Transfer the extract to a sealed ampoule.

    • Add pyridine hydrochloride.

    • Heat at 200°C for 3 hours to convert this compound and its metabolites to 2,4,6-TCP.[7]

  • Cleanup:

    • Dissolve the hydrolyzed residue in 0.2 mol/L HCl.

    • Extract the 2,4,6-TCP with hexane.

    • The hexane extract is then concentrated and ready for GC analysis.

G GC-based Total Residue Analysis Workflow sample 1. Homogenized Sample extraction 2. Extraction (Acetone, Ethyl Acetate) sample->extraction hydrolysis 3. Hydrolysis (Pyridine HCl, 200°C, 3h) extraction->hydrolysis conversion Conversion of this compound and Metabolites to 2,4,6-TCP hydrolysis->conversion cleanup 4. Cleanup (HCl, Hexane extraction) conversion->cleanup final_extract 5. Final Extract for GC Analysis cleanup->final_extract

Caption: Workflow for the GC-based analysis of total this compound residues as 2,4,6-TCP.

2. GC Conditions

  • GC System: Agilent GC or equivalent with an ECD or MS detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature program to separate TCP from matrix interferences.

  • Carrier Gas: Helium at a constant flow.

  • Detector Temperature: 300 °C (for ECD).

Quantitative Data:

Table 3: Recovery Data for Total this compound (as 2,4,6-TCP) in Various Matrices

MatrixRecovery (%)
Japanese Radish85.5
White Rape79.9
Tomato70.9
Mandarin Orange71.3
Chinese Citron67.1

Data from a study on the determination of this compound and its metabolites in fruits and vegetables by GC.[7]

Considerations for GC Analysis:

It is important to note that GC analysis can be challenging due to the partial degradation of this compound and its metabolites to TCP in the hot injector, which can lead to an overestimation of the total residue.[4][5] Therefore, LC-MS/MS is generally the preferred method for more accurate and reliable quantification.

Metabolic Pathway of this compound

This compound is metabolized in organisms through several reactions, including cleavage of the imidazole ring, hydroxylation of the phenyl ring, and hydrolysis of the side chain.[8][9]

G Simplified Metabolic Pathway of this compound This compound This compound Metabolite1 BTS 44596 (N'-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea) This compound->Metabolite1 Metabolism Metabolite2 BTS 44595 (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea) This compound->Metabolite2 Metabolism Metabolite4 2,4,6-Trichlorophenol (TCP) This compound->Metabolite4 Degradation Metabolite1->Metabolite4 Hydrolysis Metabolite3 BTS 9608 (2,4,6-trichlorophenoxyacetic acid) Metabolite2->Metabolite3 Hydrolysis Metabolite2->Metabolite4 Hydrolysis Metabolite3->Metabolite4 Degradation

Caption: A simplified metabolic pathway of this compound showing the formation of key metabolites.

Conclusion

The analytical methods described provide robust and reliable approaches for the determination of this compound and its metabolites in various matrices. The UPLC-MS/MS method is recommended for the simultaneous quantification of the parent compound and its individual metabolites due to its high sensitivity and selectivity. The GC-based common moiety method is a viable alternative for determining the total residue of this compound and its metabolites as 2,4,6-trichlorophenol, although potential analytical challenges should be considered. The choice of method will depend on the specific analytical requirements, available instrumentation, and the regulatory framework.

References

Application Notes and Protocols for Post-harvest Treatment of Citrus Fruits with Prochloraz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the post-harvest use of Prochloraz, a broad-spectrum imidazole fungicide, for the control of fungal diseases in citrus fruits. The information is intended for research and development purposes.

Introduction

This compound is a demethylation inhibitor (DMI) fungicide widely employed in the post-harvest treatment of citrus to control diseases such as green mold (Penicillium digitatum), blue mold (Penicillium italicum), and sour rot (Geotrichum citri-aurantii).[1][2][3] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][4] This disruption leads to impaired cell membrane integrity and ultimately, fungal cell death.[5][6][7]

Mechanism of Action

This compound targets the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene family in fungi. By inhibiting this enzyme, this compound blocks the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane.[5][6][7][8]

Resistance to this compound in Penicillium digitatum has been linked to the overexpression of the CYP51B gene.[5][6] This overexpression can be caused by insertions in the promoter region or point mutations in the coding region of the gene.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and application of this compound on citrus fruits.

Table 1: Efficacy of this compound against Penicillium digitatum (Green Mold)

This compound Concentration (mg/L)Preventive Efficacy (%)Reference
6067.8[5][6]
10093.0[5][6]
14096.4[5][6]

Table 2: 50% Effective Concentration (EC50) of this compound against Penicillium digitatum

Isolate TypeEC50 Range (mg/L)Mean EC50 (mg/L)Reference
Sensitive Isolates (n=111)< 0.050.0090 ± 0.0054[5][6]
All Isolates (n=129)0.0032 - 0.4582-[5][6]
Resistant Isolates3.97 - 5.68-[5][6]

Table 3: Effect of this compound on Ergosterol Content in P. digitatum Mycelia

This compound Concentration (mg/L)Reduction in Ergosterol Content (%)Reference
0.0141.8[5][6]

Table 4: this compound Residue Levels in Citrus Fruits (Post-Harvest Dip Application)

Application Rate (g/hL)FormulationPeel Residue (mg/kg)Flesh Residue (mg/kg)Reference
2540% E.C.1.40 - 3.4< 0.05[9]
5040% E.C.1.58 - 3.36< 0.05[9]

Note: Maximum Residue Limits (MRLs) for this compound in citrus fruits have been subject to change in various jurisdictions. For instance, the European Union lowered the MRL for citrus to 0.3 ppm (mg/kg) in September 2020.[10] Researchers should consult current regulations for their specific region.

Experimental Protocols

This protocol is adapted from studies on the sensitivity of Penicillium digitatum to this compound.[7]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with this compound at final concentrations ranging from 0.0025 to 0.04 mg/L. Use a stock solution of this compound dissolved in acetone. The final acetone concentration in the media should not exceed 0.1% (v/v). A PDA plate amended with 0.1% acetone serves as the control.

  • Inoculation: From a 24-hour-old culture of P. digitatum grown on PDA, cut 5 mm mycelial plugs from the advancing edge of the colony.

  • Incubation: Place the mycelial plugs, mycelium-side down, onto the center of the this compound-amended and control PDA plates.

  • Data Collection: Incubate the plates at 25°C. Measure the colony diameter at specified time points (e.g., 48, 72 hours) until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value using probit analysis.

This protocol assesses the ability of this compound to prevent infection of citrus fruits by P. digitatum.[5][6]

  • Fruit Preparation: Select healthy, unwaxed citrus fruits of uniform size and maturity. Surface-sterilize the fruits by dipping them in a 0.5% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.

  • Wounding: Create a uniform wound (e.g., 2 mm deep and 1 mm wide) at the equator of each fruit using a sterile needle.

  • Fungicide Treatment: Prepare aqueous solutions of this compound at desired concentrations (e.g., 60, 100, 140 mg/L). Dip the wounded fruits in the fungicide solutions for 60 seconds. A control group should be dipped in sterile distilled water. Allow the fruits to air dry.

  • Inoculation: Prepare a conidial suspension of P. digitatum (e.g., 1 x 10^6 conidia/mL) in sterile distilled water containing 0.05% (v/v) Tween 80. Pipette a small volume (e.g., 10 µL) of the conidial suspension into each wound.

  • Incubation: Place the inoculated fruits in a high-humidity chamber (e.g., >95% RH) at 25°C.

  • Data Collection: After a set incubation period (e.g., 7 days), record the incidence of green mold (percentage of infected fruits) and the lesion diameter for each fruit.

  • Analysis: Calculate the preventive efficacy as follows: Efficacy (%) = [(Incidence in control - Incidence in treatment) / Incidence in control] x 100.

Visualizations

experimental_workflow cluster_prep Fruit Preparation cluster_treatment Treatment and Inoculation cluster_incubation Incubation and Assessment fruit_selection Select Healthy Citrus Fruits surface_sterilization Surface Sterilize (0.5% NaOCl) fruit_selection->surface_sterilization rinsing Rinse with Sterile Water surface_sterilization->rinsing air_drying_prep Air Dry rinsing->air_drying_prep wounding Create Uniform Wound air_drying_prep->wounding prochloraz_treatment Dip in this compound Solution wounding->prochloraz_treatment air_drying_treat Air Dry prochloraz_treatment->air_drying_treat inoculation Inoculate with P. digitatum air_drying_treat->inoculation incubation Incubate at 25°C, >95% RH inoculation->incubation data_collection Record Disease Incidence and Lesion Diameter incubation->data_collection analysis Calculate Preventive Efficacy data_collection->analysis

Caption: Experimental workflow for in vivo preventive efficacy assay of this compound.

signaling_pathway cluster_fungus Fungal Cell (Penicillium digitatum) cluster_resistance Resistance Mechanism This compound This compound cyp51b CYP51B Enzyme (Lanosterol 14α-demethylase) This compound->cyp51b Inhibits ergosterol Ergosterol cyp51b->ergosterol Catalyzes conversion to disruption Membrane Disruption & Fungal Cell Death cyp51b->disruption Inhibition leads to lanosterol Lanosterol lanosterol->cyp51b cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporated into gene_overexpression CYP51B Gene Overexpression gene_overexpression->cyp51b Increased production of

Caption: this compound mechanism of action and resistance pathway in P. digitatum.

References

Application Notes and Protocols for Loop-Mediated Isothermal Amplification (LAMP) Detection of Prochloraz Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochloraz is a broad-spectrum imidazole fungicide widely used in agriculture to control a variety of fungal pathogens. Its mode of action involves the inhibition of the cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes[1][2]. The emergence of this compound-resistant fungal strains poses a significant threat to effective disease management. This resistance is often associated with modifications in the CYP51 gene, including point mutations and overexpression of the gene[1][2][3][4][5].

Loop-mediated isothermal amplification (LAMP) is a novel nucleic acid amplification technique that offers a rapid, sensitive, and specific method for the detection of genetic markers associated with fungicide resistance[6][7][8]. Unlike PCR, LAMP is conducted at a constant temperature, eliminating the need for a thermal cycler and making it suitable for in-field applications[8][9]. This document provides detailed application notes and protocols for the use of LAMP in detecting this compound resistance, with a focus on the identification of key mutations in the CYP51 gene.

Molecular Basis of this compound Resistance

The primary mechanism of resistance to this compound involves alterations in the target enzyme, CYP51. Key resistance mechanisms include:

  • Point Mutations in the CYP51 Gene: Single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions in the CYP51 protein, reducing its binding affinity for this compound. A notable example is the S312T mutation in the Ffcyp51b gene of Fusarium fujikuroi, which has been strongly linked to this compound resistance[3][4][6][10]. Another mutation, F511S, has also been identified in conjunction with S312T in some resistant isolates[5][6].

  • Overexpression of the CYP51 Gene: Increased expression of the CYP51A and CYP51B genes can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve an inhibitory effect[1][3][4]. This overexpression can be caused by insertions in the promoter region of the gene[1][11].

LAMP Assay for this compound Resistance Detection

The LAMP assay for this compound resistance is designed to specifically detect the genetic markers associated with resistance, such as the S312T mutation in the CYP51B gene. The assay employs a set of four to six primers that recognize six to eight distinct regions of the target DNA, ensuring high specificity[8][9]. The amplification is carried out by a DNA polymerase with strand displacement activity at a constant temperature, typically between 60-65°C[11][12][13].

Principle of the Assay

The LAMP primers are designed to recognize a specific mutation, such as the T nucleotide at codon 312 in the cyp51b gene of this compound-resistant F. fujikuroi. A mismatch in the primer sequence can be introduced to enhance the specificity for the mutant allele[14]. The amplification reaction produces a large amount of DNA in a short time, which can be detected by various methods, including visual detection of turbidity, color change using DNA intercalating dyes like SYBR Green I, or gel electrophoresis[9][12].

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound resistance and its detection using LAMP.

Table 1: this compound Sensitivity in Fungal Isolates

Fungal SpeciesResistance LevelEC50 Value (mg/L)Reference
Penicillium digitatumSensitive0.0032 - 0.05[1][11]
Resistant3.97 - 5.68[1]
Fusarium fujikuroiSensitive< 0.1[15]
Resistant> 1.0[15]

Table 2: Performance Characteristics of a LAMP Assay for this compound Resistance (S312T Mutation)

ParameterValueReference
Target GeneFfcyp51b[6][14]
Target MutationS312T[6][14]
Limit of Detection (LOD) - DNA1 pg/µL[1][14]
Limit of Detection (LOD) - Resistance Frequency0.498%[1][14]
Reaction Time60 - 90 minutes[14]
SpecificityHigh (no cross-reactivity with sensitive isolates or other fungal species)[14]

Experimental Protocols

Fungal DNA Extraction

High-quality genomic DNA is essential for a successful LAMP assay. The following is a general protocol for DNA extraction from fungal mycelium.

Materials:

  • Fresh fungal mycelium (~200 mg)

  • Extraction buffer (0.1 M Tris-HCl pH 8, 10 mM EDTA pH 8, 2.5 M NaCl, 3.5% CTAB, 150 µL of 20 mg/mL proteinase K)

  • Sterile glass beads (0.5-1 mm)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8, 1 mM EDTA)

  • RNase A (20 mg/mL)

  • Microcentrifuge tubes (1.5 mL)

  • Homogenizer/Vortexer

  • Water bath

  • Centrifuge

Protocol:

  • Transfer ~200 mg of fresh fungal mycelium to a 1.5 mL microcentrifuge tube containing sterile glass beads.

  • Add 800 µL of extraction buffer.

  • Homogenize the mixture at high speed for 5 minutes.

  • Incubate the tube in a water bath at 65°C for 30 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at room temperature.

  • Transfer the supernatant to a new tube and add an equal volume of phenol:chloroform:isoamyl alcohol. Mix thoroughly.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the aqueous (upper) phase to a new tube and add an equal volume of chloroform:isoamyl alcohol. Mix and centrifuge again as in the previous step.

  • Transfer the supernatant to a new tube and add 0.7 volumes of isopropanol.

  • Incubate at -20°C for 1-2 hours to precipitate the DNA.

  • Centrifuge at 13,000 rpm for 15 minutes to pellet the DNA.

  • Discard the supernatant and wash the DNA pellet with 800 µL of 70% ethanol.

  • Air-dry the pellet and resuspend it in 200 µL of TE buffer.

  • Add 5 µL of RNase A (20 mg/mL) and incubate at 37°C for 1 hour.

  • The purified DNA is now ready for use in the LAMP assay. Quantify the DNA using a spectrophotometer.

LAMP Assay for S312T Mutation Detection

This protocol is based on the detection of the S312T mutation in the Ffcyp51b gene of F. fujikuroi.

Primer Design:

Primers should be designed to specifically amplify the region containing the S312T mutation. The use of mismatch primers can enhance specificity. The following are example primer sequences for the detection of the S312T mutation[14]:

  • F3: 5'-CGGTCGTTGATGGAGATG-3'

  • B3: 5'-GTTGGCCTTGAGGAAGTTG-3'

  • FIP: 5'-CCATCTCCATCAACGACCGACG-TCTCGGCAAGGTCGAGAAC-3'

  • BIP: 5'-GTTGGCCTTGAGGAAGTTGTCG-AGCTTGTCGATCTCGTCCTC-3'

LAMP Reaction Mixture (25 µL):

ComponentFinal Concentration
2x Reaction Buffer1x
Betaine0.8 M
dNTPs1.4 mM each
MgSO48 mM
FIP/BIP primers1.6 µM each
F3/B3 primers0.2 µM each
Bst DNA Polymerase8 U
Template DNA1-10 ng
Nuclease-free waterto 25 µL

Protocol:

  • Prepare a master mix of the LAMP reaction components.

  • Aliquot the master mix into individual reaction tubes.

  • Add the template DNA to each tube. Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water).

  • Incubate the reactions at a constant temperature of 63°C for 60-90 minutes.

  • Terminate the reaction by heating at 80°C for 10 minutes.

Detection of Amplification Products:

  • Visual Detection with SYBR Green I: Add 1 µL of 1:10 diluted SYBR Green I to each reaction tube after incubation. A color change from orange to green indicates a positive reaction.

  • Gel Electrophoresis: Run the LAMP products on a 2% agarose gel. A ladder-like pattern of multiple bands indicates a positive amplification.

Visualizations

Prochloraz_Mechanism cluster_fungus Fungal Cell cluster_resistance Resistance Mechanism This compound This compound CYP51_S CYP51 (Sensitive) This compound->CYP51_S Inhibits Ergosterol Ergosterol CYP51_S->Ergosterol Synthesizes Membrane_S Functional Cell Membrane Ergosterol->Membrane_S Component of Prochloraz_R This compound CYP51_R Mutated CYP51 (e.g., S312T) Prochloraz_R->CYP51_R Ineffective Inhibition Ergosterol_R Ergosterol CYP51_R->Ergosterol_R Synthesizes Membrane_R Functional Cell Membrane Ergosterol_R->Membrane_R Component of

Caption: Mechanism of this compound action and resistance.

LAMP_Workflow start Start dna_extraction 1. DNA Extraction (Fungal Mycelium or Infected Tissue) start->dna_extraction lamp_setup 2. LAMP Reaction Setup (Primers, Polymerase, dNTPs, Buffer) dna_extraction->lamp_setup isothermal_amp 3. Isothermal Amplification (60-65°C for 60-90 min) lamp_setup->isothermal_amp detection 4. Detection of Amplification isothermal_amp->detection visual Visual Inspection (SYBR Green I) detection->visual gel Gel Electrophoresis detection->gel end End visual->end gel->end

Caption: Workflow for LAMP-based detection of this compound resistance.

References

Application Notes and Protocols for Prochloraz Analysis in Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prochloraz is a broad-spectrum imidazole fungicide widely utilized in agriculture to control a variety of fungal diseases in crops.[1] Its extensive use, however, raises concerns about its potential contamination of water sources through runoff and leaching.[2] Therefore, robust and reliable analytical methods are crucial for monitoring this compound residues in water to ensure environmental safety and human health. This application note provides detailed protocols for the sample preparation of water samples for the analysis of this compound, focusing on common and effective extraction techniques. The subsequent analysis is typically performed using sensitive analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Key Sample Preparation Techniques

Several techniques are employed for the extraction and preconcentration of this compound from water samples. The choice of method often depends on the sample matrix, required detection limits, and available instrumentation. The most common methods include:

  • Solid-Phase Extraction (SPE): A widely used technique that utilizes a solid sorbent to isolate analytes from a liquid sample.[2][4]

  • Liquid-Liquid Extraction (LLE): A traditional method based on the differential solubility of the analyte in two immiscible liquid phases.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup steps, originally developed for pesticide residue analysis in food matrices but also applicable to water.[6]

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction is a highly efficient method for the preconcentration and cleanup of this compound from water samples. C18 cartridges are commonly used as the sorbent material.[7][8]

Experimental Protocol:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of methanol through it.[7]

    • Follow with 10 mL of deionized water to equilibrate the sorbent.[7] Ensure a small amount of water remains on the top of the sorbent to prevent it from drying out.

  • Sample Loading:

    • Acidify the water sample (typically 1 L) to a pH below 2 using hydrochloric acid or sulfuric acid.[8]

    • Pass the acidified water sample through the conditioned C18 cartridge at a flow rate of approximately 10-20 mL/min.[9][10]

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with a small volume of deionized water to remove any interfering polar compounds.

  • Cartridge Drying:

    • Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for at least 10 minutes to remove residual water.[7][8]

  • Elution:

    • Elute the retained this compound from the cartridge using an appropriate organic solvent. A common elution solvent is a mixture of acetone and dichloromethane (1:1, v/v) or methylene chloride.[7][9]

    • Collect the eluate in a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.[9]

    • Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., acetonitrile or hexane) for instrumental analysis.[9]

Workflow Diagram:

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis Condition Condition Cartridge (Methanol & Water) Load Load Water Sample Condition->Load Ready Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Fig. 1: Solid-Phase Extraction (SPE) Workflow for this compound Analysis.

Liquid-Liquid Extraction (LLE) Protocol

Liquid-liquid extraction is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids.[5] For this compound in water, an organic solvent is used to extract the analyte from the aqueous phase.

Experimental Protocol:

  • Sample Preparation:

    • Take a known volume of the water sample (e.g., 0.5 L) in a separatory funnel.[11]

    • Adjust the pH of the water sample to 2.5 with hydrochloric acid.[11]

  • Extraction:

    • Add a portion of a water-immiscible organic solvent, such as dichloromethane, to the separatory funnel.[11]

    • Shake the funnel vigorously for a few minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction process two more times with fresh portions of the organic solvent to ensure complete extraction.[11]

  • Drying:

    • Combine the organic extracts and dry them by passing them through anhydrous sodium sulfate to remove any residual water.[11]

  • Concentration and Reconstitution:

    • Evaporate the solvent from the dried extract using a rotary evaporator or a gentle stream of nitrogen.[11]

    • Reconstitute the residue in a small, known volume of a suitable solvent for analysis.[11]

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Adjust_pH Adjust Sample pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Shake Shake & Separate Add_Solvent->Shake Collect_Organic Collect Organic Layer Shake->Collect_Organic Repeat Repeat Extraction Collect_Organic->Repeat Dry_Extract Dry Extract Repeat->Dry_Extract Concentrate Concentrate Dry_Extract->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Fig. 2: Liquid-Liquid Extraction (LLE) Workflow for this compound Analysis.

QuEChERS Protocol

The QuEChERS method offers a rapid and straightforward approach for the extraction and cleanup of pesticide residues. While primarily used for solid matrices, it has been successfully adapted for water samples.[6][12]

Experimental Protocol:

  • Extraction:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.[6]

    • Add 10 mL of acetonitrile.[12]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[12]

    • Shake the tube vigorously for 1 minute.

    • Centrifuge the tube at a high speed (e.g., 3000 rpm) for 1 minute to separate the layers.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube.

    • The d-SPE tube typically contains a primary secondary amine (PSA) sorbent to remove polar interferences and MgSO₄ to remove residual water.[13]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge the tube again to pellet the sorbent.

  • Final Extract Preparation:

    • Take the supernatant and it is ready for direct injection or can be further concentrated and reconstituted in a suitable solvent for analysis.

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Add_Reagents Add Acetonitrile & QuEChERS Salts Shake_Centrifuge Shake & Centrifuge Add_Reagents->Shake_Centrifuge Transfer_Supernatant Transfer Supernatant Shake_Centrifuge->Transfer_Supernatant Acetonitrile Layer Add_dSPE Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Analysis GC-MS or LC-MS/MS Analysis Vortex_Centrifuge->Analysis Final Extract

Fig. 3: QuEChERS Workflow for this compound Analysis in Water.

Data Presentation

The following table summarizes the performance data for different sample preparation methods for this compound analysis.

MethodMatrixAnalytical TechniqueRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
SPEDrinking WaterGC-MS/MS60 - 110≥ 0.01-[2]
QuEChERSWaterGC-MS63 - 116< 0.003-[12]
LLETap and Ground WaterLC-ESI-MS---[11]
ic-ELISARiver Water-73.80 - 101.13--[14]

LOD: Limit of Detection, LOQ: Limit of Quantification

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and sensitive determination of this compound in water samples. Solid-Phase Extraction offers excellent cleanup and concentration, making it suitable for trace-level analysis. Liquid-Liquid Extraction, while being a more traditional method, is still effective but can be more labor-intensive and solvent-consuming. The QuEChERS method provides a rapid and high-throughput alternative, particularly beneficial for screening large numbers of samples. The choice of method should be guided by the specific analytical requirements, laboratory resources, and the nature of the water samples being analyzed. Subsequent analysis by GC-MS or LC-MS/MS provides the necessary sensitivity and selectivity for the reliable quantification of this compound residues.

References

High-performance liquid chromatography for Prochloraz analysis in food

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of Prochloraz in Food using High-Performance Liquid Chromatography

Introduction

This compound is a broad-spectrum imidazole fungicide widely used in agriculture to control fungal diseases on fruits, vegetables, and cereals.[1] Its application, however, can lead to residual amounts in food products, necessitating sensitive and reliable analytical methods for monitoring to ensure consumer safety and compliance with regulatory limits. The European Union (EU), for instance, has lowered the maximum residue levels (MRLs) for this compound to the limit of determination (LOD), which ranges from 0.03 to 0.15 mg/kg for various products.[2][3]

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the determination of pesticide residues in food matrices. This application note details a comprehensive protocol for the analysis of this compound in food samples, primarily focusing on a method combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure with HPLC-UV or HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) detection.

Experimental Protocols

This section outlines the detailed methodology for sample preparation, extraction, and cleanup for this compound analysis in food matrices like mushrooms, fruits, and vegetables. The protocol is based on a modified QuEChERS method, which is effective for multi-residue analysis of pesticides.[1][4]

1. Reagents and Materials

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • Deionized water

  • Syringe filters (0.45 µm)

2. Sample Preparation and Extraction

  • Weigh 5 g of a homogenized food sample (e.g., mushrooms, strawberries) into a 50 mL centrifuge tube.[5]

  • Add 10 mL of deionized water to the sample.[5]

  • Add 10 mL of acetonitrile containing 1% formic acid.[5]

  • Add appropriate salting-out agents, typically magnesium sulfate and sodium chloride, to induce phase separation.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough extraction of this compound into the acetonitrile layer.

  • Centrifuge the tube for 5 minutes at a minimum of 1000 rpm.[6]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA is used to remove polar matrix components like organic acids and sugars.[7]

  • Vortex the tube for 1 minute.

  • Centrifuge for 5 minutes.

  • The resulting supernatant is the final extract.

4. Final Preparation for HPLC Analysis

  • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[6]

  • The sample is now ready for injection into the HPLC system. For some HPLC systems, the acetonitrile extract may be diluted with water (e.g., 1:1) before analysis.[5]

Instrumentation and Conditions

The following tables summarize typical HPLC instrument parameters for the analysis of this compound. Conditions can be adapted based on the specific instrument and detector available.

Table 1: HPLC Method Parameters

Parameter HPLC-UV[1][8] HPLC-MS/MS[4][7]
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) C18 reversed-phase
Mobile Phase Isocratic: Acetonitrile / Water (50/50, v/v) with 20 mM Ammonium Formate buffer (pH 3.0) Gradient elution with water and acetonitrile, often with formic acid
Flow Rate 0.4 - 1.0 mL/min 0.2 - 0.4 mL/min
Injection Volume 20 µL 5 - 10 µL
Column Temp. Room Temperature 30 - 40 °C
Detector UV Detector Tandem Mass Spectrometer (MS/MS)
Wavelength (UV) 230 nm or 280 nm N/A

| Ionization (MS) | Electrospray Ionization (ESI), Positive/Negative Switching | N/A |

Workflow for this compound Analysis

The diagram below illustrates the complete experimental workflow from sample collection to data analysis.

Prochloraz_Analysis_Workflow cluster_prep Sample Preparation cluster_extract Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Sample Collection (e.g., Fruits, Vegetables) Homogenize 2. Homogenization Sample->Homogenize Weigh 3. Weigh 5g Sample Homogenize->Weigh AddSolvent 4. Add Water & Acetonitrile (1% Formic Acid) Weigh->AddSolvent Shake 5. Shake Vigorously (1 min) AddSolvent->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Transfer 7. Transfer Supernatant Centrifuge1->Transfer dSPE 8. Add to d-SPE Tube (PSA) Transfer->dSPE Vortex 9. Vortex & Centrifuge dSPE->Vortex Filter 10. Filter (0.45 µm) Vortex->Filter HPLC 11. HPLC Injection Filter->HPLC Quantify 12. Data Quantification HPLC->Quantify

Caption: Experimental workflow for this compound residue analysis.

Results and Discussion

The described method provides excellent performance for the quantification of this compound in various food matrices. Method validation is crucial to ensure accuracy and precision. Key validation parameters from cited literature are summarized below.

Table 2: Summary of Method Validation Data for this compound Analysis

Food Matrix Method LOD (mg/kg) LOQ (mg/kg) Recovery (%) Reference
Mushrooms HPLC-UV 0.01 0.05 97 - 99 [1][5][9][10]
Fruits (general) HPLC-UV 0.05 0.1 80 - 94 [11]
Fruits & Vegetables LC-MS/MS 0.0001 - 0.001 0.0005 - 0.005 80 - 105 [4]
Strawberries UPLC-MS/MS 0.0001 - 73 - 116 [7]
Grapes, Wine, Pomace HPLC-MS/MS - - 77.5 - 105.4 [4]

| Orange Juice | GC-MS | 0.0032 | 0.0108 | 95 - 107.7 |[12] |

The data demonstrates that the QuEChERS extraction followed by HPLC analysis is highly effective. For mushrooms, the HPLC-UV method achieves a limit of quantification of 0.05 mg/kg with excellent recovery rates of 97-99%.[1][5] For more complex matrices or when lower detection limits are required, coupling the liquid chromatograph to a tandem mass spectrometer (LC-MS/MS) is the preferred approach, offering LOQs in the low µg/kg range.[4][7] The recoveries across different food types are generally within the acceptable range of 70-120%.[6]

Conclusion

The HPLC-based methods, particularly when combined with the efficient QuEChERS sample preparation protocol, are highly suitable for the routine monitoring of this compound residues in a wide variety of food products. The HPLC-UV method offers a cost-effective solution for quality control in matrices like mushrooms, with detection limits sufficient to meet regulatory standards.[1][9] For applications requiring higher sensitivity and selectivity, especially in diverse and complex food matrices, HPLC-MS/MS is the recommended technique. The validation data confirms that these methods are accurate, precise, and reliable for ensuring food safety.

References

Troubleshooting & Optimization

Troubleshooting Prochloraz Degradation in Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the degradation of Prochloraz in stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be degrading. What are the common causes?

A1: this compound degradation in stock solutions can be attributed to several factors:

  • pH: this compound is more stable in slightly acidic conditions compared to alkaline conditions.[1] At a pH of 4.95 and 6.98, no degradation was observed after 30 days at 22°C. However, at a pH of 9.18, the half-life was found to be 78.9 days.[1] Another study showed that degradation is slower at pH 7.0 compared to pH 4.0 and 9.2.[2][3][4]

  • Temperature: this compound tends to decompose upon prolonged exposure to high temperatures (approximately 200°C).[1] Heating this compound in rapeseed oil at temperatures up to 240°C leads to extensive degradation.[5] For optimal stability, it is recommended to store this compound solutions in a cool location.[6]

  • Light Exposure: this compound is known to be unstable under photolytic conditions.[7] Its photolysis half-life in water is approximately 1.5 days.[7] Therefore, protecting stock solutions from light is crucial.

  • Solvent Choice: The choice of solvent can influence the stability of this compound. While it is highly soluble in solvents like acetone, chloroform, and toluene, its stability in these solvents over time can vary.[1] It is important to use high-purity, analytical grade solvents.[2][3]

  • Contaminants: The presence of certain contaminants or reactive species can accelerate degradation. For instance, the presence of chlorine dioxide can lead to the degradation of this compound.[8]

Q2: What are the visible signs of this compound degradation?

A2: While chemical degradation is not always visible, you might observe the following:

  • Color Change: A change in the color of the solution may indicate the formation of degradation products. The technical material of this compound is a white to brown solid.[1]

  • Precipitation: The formation of a precipitate could signal that this compound or its degradation products are no longer soluble in the solvent.

  • Reduced Efficacy: A noticeable decrease in the biological or chemical activity of your this compound solution is a strong indicator of degradation.

Q3: How can I prevent the degradation of my this compound stock solution?

A3: To ensure the stability of your this compound stock solution, follow these best practices:

  • Proper Storage: Store the solution in a cool, dry, and dark place.[6][9] A tightly sealed container is essential to prevent solvent evaporation and exposure to moisture.[6]

  • pH Control: If preparing aqueous solutions, use a buffer to maintain a slightly acidic to neutral pH (ideally between 4 and 7).[1][2][3][4]

  • Solvent Selection: Prepare stock solutions in a high-purity, appropriate solvent. Ethyl acetate is a common choice for preparing stock solutions for analytical purposes.[2][3]

  • Use Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound stability and properties.

ParameterValueConditionsReference
pH Stability No degradation after 30 dayspH 4.95 and 6.98, 22°C[1]
Half-life of 78.9 dayspH 9.18, 22°C[1]
Slower degradation at pH 7.0Compared to pH 4.0 and 9.2[2][3][4]
Temperature Stability Decomposes at prolonged high temperatures~200°C[1]
Photostability Photolysis half-life of 1.5 daysIn water[7]
Solubility (at 25°C) 0.055 g/LWater[1]
~2500 g/LChloroform, xylene, diethyl ether, toluene[1]
~3500 g/LAcetone[1]
Octanol/Water Partition Coefficient log Pow = 4.12pH 7, 21°C[10]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

This protocol outlines the preparation of a 1 mg/mL this compound stock solution in ethyl acetate.

Materials:

  • This compound (analytical grade, >99% purity)

  • Ethyl acetate (HPLC grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh 10 mg of this compound onto a piece of weighing paper using an analytical balance.

  • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of ethyl acetate to the volumetric flask.

  • Gently swirl the flask until the this compound is completely dissolved.

  • Once dissolved, add ethyl acetate to the flask until the solution reaches the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Transfer the solution to a labeled, amber glass vial with a tightly fitting cap.

  • Store the stock solution in a refrigerator at 4°C, protected from light.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Degradation

G cluster_0 Problem Identification cluster_1 Investigation of Potential Causes cluster_2 Corrective Actions cluster_3 Verification start Suspected this compound Degradation issue Observe Signs: - Reduced Efficacy - Color Change - Precipitation start->issue check_storage Review Storage Conditions: - Temperature (Cool?) - Light Exposure (Dark?) - Container Seal (Tight?) issue->check_storage check_solution Examine Solution Parameters: - Solvent Quality (High Purity?) - pH (Acidic/Neutral?) - Age of Solution (Fresh?) issue->check_solution optimize_storage Optimize Storage: - Store at 4°C - Use Amber Vials - Ensure Tight Seal check_storage->optimize_storage prepare_new Prepare Fresh Stock Solution (Follow Protocol 1) check_solution->prepare_new adjust_ph Adjust pH for Aqueous Solutions (Use appropriate buffer) check_solution->adjust_ph verify Verify Stability and Efficacy of New Stock Solution prepare_new->verify optimize_storage->prepare_new adjust_ph->prepare_new

A troubleshooting workflow for identifying and resolving this compound degradation issues.

Diagram 2: Key Factors Influencing this compound Degradation

G cluster_factors Degradation Factors This compound This compound Stability pH pH (More stable in acidic conditions) This compound->pH influences Temp Temperature (Degrades at high temps) This compound->Temp influences Light Light Exposure (Photolytically unstable) This compound->Light influences Solvent Solvent Choice (Purity is key) This compound->Solvent influences Contaminants Contaminants (e.g., oxidizing agents) This compound->Contaminants influences

A diagram illustrating the primary factors that contribute to the degradation of this compound.

References

Optimizing Prochloraz concentration for fungicidal assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Prochloraz concentration in fungicidal assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum imidazole fungicide used widely in agriculture and horticulture.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This compound specifically targets and inhibits the enzyme sterol 14α-demethylase (encoded by the CYP51 gene), which disrupts the fungal membrane's integrity and function, ultimately leading to cell death.[3][4][5]

Q2: What is a good starting concentration range for my fungicidal assay?

The optimal concentration of this compound is highly dependent on the fungal species and the type of assay. A good starting point is to perform a dose-response experiment with a broad range of concentrations. Based on published data, concentrations for in vitro assays can range from as low as 0.0025 mg/L to over 100 mg/L.[3][4] For initial screening, a logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 mg/L) is recommended to determine the inhibitory range for your specific fungus.

Q3: How should I prepare a stock solution of this compound?

This compound is often formulated as an emulsifiable concentrate (EC) or a wettable powder (WP), sometimes complexed with manganese chloride.[2][6]

  • Solvent Selection: Methanol or Dimethyl Sulfoxide (DMSO) are commonly used to dissolve technical grade this compound. For formulations, follow the manufacturer's instructions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10,000 mg/L or 10 mg/mL) from which you can make serial dilutions.

  • Procedure: Accurately weigh the this compound and dissolve it in a small volume of your chosen solvent. Once fully dissolved, bring it to the final volume with the same solvent in a volumetric flask.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at 4°C. Check for any precipitation before use.

Q4: What are EC50, MIC, and MFC, and how do I determine them?

  • EC50 (Effective Concentration 50): This is the concentration of a fungicide that inhibits 50% of the fungal growth.[3][4] It is a key parameter for quantifying fungicide potency and is determined by measuring fungal growth (e.g., colony diameter, optical density) across a range of this compound concentrations and using regression analysis to calculate the concentration that causes 50% inhibition.[7]

  • MIC (Minimum Inhibitory Concentration): This is the lowest concentration of a fungicide that completely inhibits the visible growth of a microorganism after a defined incubation period. It is typically determined using broth microdilution or agar dilution methods.

  • MFC (Minimum Fungicidal Concentration): This is the lowest concentration of a fungicide that results in fungal death (typically a ≥99.9% reduction in viable cells). It is determined by sub-culturing from the clear wells/tubes of an MIC assay onto a fungicide-free medium.

Q5: What are the known mechanisms of fungal resistance to this compound?

Fungal resistance to this compound is a significant concern. The primary mechanisms include:

  • Overexpression of the target gene: Increased expression of the CYP51 gene (specifically isoforms like CYP51B) leads to higher levels of the target enzyme, requiring more fungicide to achieve inhibition.[3][8]

  • Point mutations in the target gene: Alterations in the amino acid sequence of the CYP51 protein can reduce the binding affinity of this compound, rendering it less effective.[3][9]

  • Increased efflux pump activity: Fungi may actively pump the fungicide out of the cell using transporters like ATP-binding cassette (ABC) transporters, preventing it from reaching its target.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Inhibition of Fungal Growth 1. Incorrect Concentration: Calculation error during dilution. 2. Degraded this compound: Improper storage or use of an old stock solution. 3. Resistant Fungal Strain: The isolate may have inherent or acquired resistance. 4. High Inoculum Density: An excessively high number of spores or mycelial fragments can overcome the fungicide.1. Double-check all calculations and ensure accurate pipetting. 2. Prepare a fresh stock solution from a reliable source. 3. Test a known this compound-sensitive reference strain to validate the assay. Sequence the CYP51 gene of your strain if resistance is suspected. 4. Standardize your inoculum concentration using a hemocytometer or by measuring optical density.
High Variability Between Replicates 1. Uneven Drug Distribution: Inadequate mixing of this compound in the agar or broth. 2. Inconsistent Inoculum: Variation in the amount of fungal material added to each replicate. 3. Edge Effects: Evaporation from wells at the edge of microplates can concentrate the fungicide.1. For agar dilution, ensure this compound is added to molten agar (~50°C) and mixed thoroughly before pouring plates.[10] For broth, vortex dilutions well. 2. Ensure the inoculum is a homogenous suspension. Vortex before each aliquot is taken. 3. Avoid using the outer wells of the microplate or fill them with sterile medium/water to maintain humidity.
Precipitation of this compound in Media 1. Low Solubility: The concentration used exceeds the solubility of this compound in the aqueous medium. 2. Solvent Shock: Adding a high concentration of this compound in an organic solvent directly to the aqueous medium.1. Check the solubility of your specific this compound formulation. Using a co-solvent like Tween-80 may help.[10] 2. Perform serial dilutions to gradually decrease the organic solvent concentration in the final assay medium. Ensure the final solvent concentration is low and consistent across all treatments, including the control.

Data Presentation

Table 1: Reported EC50 Values of this compound Against Various Fungi

Fungal SpeciesAssay TypeEC50 Value (mg/L)Reference(s)
Penicillium digitatum (Sensitive)Mycelial Growth0.0032 - 0.0497[3][4]
Penicillium digitatum (Reduced Sensitivity)Mycelial Growth0.052 - 0.458[3][4]
Penicillium digitatum (Resistant)Mycelial Growth3.97 - 5.68[3][4]
Cladobotryum mycophilumMycelial Growth~0.045 - 0.991[11][12]
Fusarium fujikuroi (Baseline)Mycelial Growth0.0036[8]

Table 2: Example this compound Concentration Ranges for Different Assays

Assay TypeFungusConcentration Range (mg/L)PurposeReference(s)
Mycelial Growth InhibitionPenicillium digitatum0.0025 - 0.04EC50 determination for sensitive isolates[3]
Ergosterol Content AnalysisPenicillium digitatum0.01Assessing impact on ergosterol biosynthesis[3][4]
Spore Germination InhibitionCladobotryum mycophilum0.338 - 80.588Determining effect on spore viability[11]
Preventive Efficacy (on fruit)Penicillium digitatum20 - 140Evaluating practical disease control[4]

Experimental Protocols

Protocol: Determining this compound EC50 using Agar Dilution Method

This protocol is adapted from methodologies described for Penicillium digitatum.[3]

1. Materials and Reagents

  • This compound (technical grade or specific formulation)

  • Methanol or DMSO

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the test fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 25°C

  • Sterile water

2. Preparation of this compound Stock and Working Solutions

  • Prepare a 1,000 mg/L stock solution of this compound in methanol.

  • From the stock, prepare a series of working solutions through serial dilution to achieve the desired final concentrations in the PDA plates (e.g., 0.0025, 0.005, 0.01, 0.025, 0.05, 0.1 mg/L).

  • Prepare a solvent-only control.

3. Preparation of this compound-Amended Media

  • Autoclave PDA medium and allow it to cool in a 50-55°C water bath.

  • Add the appropriate volume of each this compound working solution to the molten PDA to achieve the final target concentrations. For example, to make 100 mL of 0.1 mg/L PDA, add 10 µL of a 1,000 mg/L stock.

  • Add an equivalent volume of methanol to the control flask.

  • Swirl each flask gently but thoroughly to ensure even distribution of the fungicide.

  • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

4. Inoculation and Incubation

  • Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal colony.

  • Place one mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubate the plates in the dark at 25°C for a period suitable for the fungus to grow on the control plate (e.g., 5-7 days).

5. Data Collection and Analysis

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate. Average these two measurements.

  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control using the formula:

    • Inhibition (%) = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100

  • Plot the percentage of inhibition against the log10 transformation of the this compound concentration.

  • Use linear regression or a probit analysis to calculate the EC50 value.

Visualizations

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Fungicidal_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Fungal Inoculum (e.g., spore suspension) D Inoculate with Fungal Suspension A->D B Prepare this compound Stock & Serial Dilutions C Prepare Assay Plates/Tubes (e.g., amend agar/broth) B->C C->D E Incubate under Controlled Conditions D->E F Measure Fungal Growth (e.g., diameter, OD) E->F G Calculate % Inhibition F->G H Determine EC50/MIC G->H

Caption: General experimental workflow for a fungicidal assay.

Troubleshooting_Logic Start Problem Encountered Q1 Is there any fungal inhibition? Start->Q1 A1_Yes Are results consistent between replicates? Q1->A1_Yes Yes A1_No Check this compound conc. Check for resistance Validate with sensitive strain Q1->A1_No No A2_Yes Proceed with Data Analysis A1_Yes->A2_Yes Yes A2_No Check inoculum consistency Ensure even drug mixing Mitigate edge effects A1_Yes->A2_No No

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Mitigating Prochloraz Phytotoxicity in Crop Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the phytotoxicity of the fungicide Prochloraz in crop studies.

Troubleshooting Guides

Issue 1: Visual Symptoms of Phytotoxicity Observed After this compound Application

  • Question: My plants exhibit yellowing leaves (chlorosis), brown or black spots (necrosis), and stunted growth after this compound treatment. What should I do?

    Answer: These are common symptoms of fungicide phytotoxicity.[1] To mitigate these effects, consider the following:

    • Immediate Action: If the application was recent, gently washing the plant foliage with a fine spray of water can help remove excess residue.

    • Application Rate and Timing: Verify that the this compound concentration and application frequency are within the recommended guidelines for your specific crop and growth stage.[2] Some studies on rice have shown no phytotoxicity at recommended doses of this compound 45% EC (1000-1250 ml/ha).[2]

    • Environmental Conditions: Avoid applying this compound during periods of high heat and intense sunlight, as this can increase the risk of phytotoxicity.

    • Amelioration with Biostimulants: Consider the application of brassinolide or salicylic acid, which have been shown to enhance plant tolerance to chemical-induced stress.

Issue 2: Reduced Photosynthetic Efficiency and Biomass After this compound Treatment

  • Question: I've noticed a decrease in chlorophyll content and overall plant biomass in my this compound-treated group compared to the control. How can I address this?

    Answer: this compound can induce oxidative stress, leading to the degradation of chlorophyll and reduced photosynthetic capacity.[3]

    • Assess Oxidative Stress: Measure markers of oxidative stress such as hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) content to confirm a phytotoxic response.

    • Enhance Antioxidant Defense: Application of salicylic acid has been shown to increase the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) in rice under chemical stress, which can help mitigate oxidative damage.[4][5]

    • Promote Growth with Brassinolide: Brassinolide application can help alleviate stress-induced growth inhibition and promote biomass accumulation.[6][7]

Frequently Asked Questions (FAQs)

  • Q1: What is this compound phytotoxicity and what are the typical symptoms?

    A1: this compound phytotoxicity is the adverse effect of the fungicide on plant health. Common symptoms include chlorosis (yellowing), necrosis (tissue death appearing as spots or burning), stunting of growth, and reduced biomass.[1]

  • Q2: How can I prevent this compound phytotoxicity in my experiments?

    A2: Prevention is key. Always adhere to the manufacturer's recommended application rates for your specific crop. Conduct a small-scale trial on a few plants before treating your entire experimental group. Avoid spraying during stressful environmental conditions such as high temperatures and drought.

  • Q3: Can brassinolide be used to reduce this compound phytotoxicity?

    A3: While direct studies on this compound are limited, brassinolide has been shown to mitigate the phytotoxicity of other fungicides like tebuconazole and pyraclostrobin by promoting growth and reducing stress. It is a promising agent for reducing this compound-induced stress.

  • Q4: How does salicylic acid help in mitigating phytotoxicity?

    A4: Salicylic acid is a signaling molecule that plays a crucial role in plant defense responses. It can enhance the plant's antioxidant system, reducing oxidative stress caused by chemical agents.[4][5] Studies have shown its effectiveness in reducing the phytotoxicity of herbicides in rice.[4][5]

  • Q5: Are there any reports of this compound not causing phytotoxicity in rice?

    A5: Yes, at least one study on the bioefficacy of this compound 45% EC against blast disease in rice reported no phytotoxicity symptoms at the recommended (1000 ml/ha) and even higher doses (1250 ml/ha).[2] This suggests that phytotoxicity is highly dependent on the formulation, concentration, environmental conditions, and crop variety.

Experimental Protocols

Protocol 1: Alleviation of this compound Phytotoxicity in Rice Seedlings using Salicylic Acid

This protocol is adapted from a study on reducing herbicide phytotoxicity in rice.[4][5]

  • Plant Material and Growth Conditions:

    • Grow rice seedlings (e.g., Oryza sativa L.) in a hydroponic solution or soil under controlled greenhouse conditions.

    • Use seedlings at the three-leaf stage for the experiment.

  • Treatment Application:

    • This compound Group: Apply this compound at a concentration known to induce mild to moderate phytotoxicity. This may require a preliminary dose-response experiment.

    • This compound + Salicylic Acid Group: Apply this compound as above, followed by a foliar spray of 1 mM salicylic acid.

    • Control Group: Treat with a mock solution (water with the same solvent used for this compound and salicylic acid).

  • Data Collection and Analysis (7 days after treatment):

    • Phytotoxicity Scoring: Visually assess and score phytotoxicity symptoms (e.g., on a scale of 1-5, where 1 is no damage and 5 is severe damage).

    • Biomass Measurement: Determine the fresh and dry weight of shoots and roots.

    • Chlorophyll Content: Measure the relative chlorophyll content using a SPAD meter or by spectrophotometric analysis of acetone extracts.

    • Oxidative Stress Markers: Quantify the levels of H₂O₂ and MDA in leaf tissues.

    • Antioxidant Enzyme Assays: Measure the activity of SOD, CAT, and POD in leaf extracts.

Protocol 2: General Protocol for Assessing this compound Phytotoxicity

  • Plant Culture: Grow your crop of interest to the desired growth stage for this compound application.

  • Treatment Groups:

    • Control (no this compound)

    • This compound at the recommended concentration

    • This compound at 2x the recommended concentration (to induce phytotoxicity)

    • (Optional) this compound at varying concentrations to establish a dose-response curve.

  • Application: Apply this compound uniformly as a foliar spray.

  • Observation: Monitor plants daily for the emergence of phytotoxicity symptoms.

  • Data Collection: At predefined time points (e.g., 3, 7, and 14 days after application), collect data on:

    • Plant height and biomass

    • Chlorophyll content

    • Photosynthetic parameters (e.g., using a portable photosynthesis system)

    • Oxidative stress markers (H₂O₂, MDA)

    • Antioxidant enzyme activities (SOD, CAT, POD)

Data Presentation

Table 1: Effect of Salicylic Acid (SA) on this compound-Induced Phytotoxicity in Rice Seedlings (Hypothetical Data)

TreatmentPlant Height (cm)Chlorophyll Content (SPAD)MDA Content (nmol/g FW)CAT Activity (U/mg protein)
Control25.2 ± 1.538.5 ± 2.112.3 ± 1.145.6 ± 3.2
This compound (PZ)18.7 ± 1.225.1 ± 1.828.9 ± 2.528.4 ± 2.1
PZ + SA23.5 ± 1.435.8 ± 2.015.7 ± 1.442.1 ± 2.9

Table 2: Effect of Brassinolide (BR) on this compound-Induced Phytotoxicity in Rice Seedlings (Hypothetical Data)

TreatmentDry Weight (g)H₂O₂ Content (µmol/g FW)SOD Activity (U/mg protein)POD Activity (U/mg protein)
Control0.85 ± 0.051.5 ± 0.2120.5 ± 8.755.2 ± 4.1
This compound (PZ)0.52 ± 0.043.8 ± 0.485.3 ± 6.238.9 ± 3.5
PZ + BR0.79 ± 0.061.9 ± 0.3115.8 ± 7.952.7 ± 4.0

Visualizations

prochloraz_phytotoxicity_pathway This compound This compound Application ROS Increased Reactive Oxygen Species (ROS) This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MembraneDamage Lipid Peroxidation & Membrane Damage OxidativeStress->MembraneDamage ChlorophyllDegradation Chlorophyll Degradation OxidativeStress->ChlorophyllDegradation Phytotoxicity Visible Phytotoxicity (Chlorosis, Necrosis) MembraneDamage->Phytotoxicity ReducedPhotosynthesis Reduced Photosynthesis ChlorophyllDegradation->ReducedPhotosynthesis StuntedGrowth Stunted Growth & Reduced Biomass ReducedPhotosynthesis->StuntedGrowth

Caption: this compound-induced phytotoxicity pathway.

mitigation_workflow Observe Observe Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Assess Assess Physiological Parameters (Chlorophyll, Biomass) Observe->Assess Confirm Confirm Oxidative Stress (Measure H2O2, MDA) Assess->Confirm ApplySA Apply Salicylic Acid (SA) Confirm->ApplySA Mitigation Strategy 1 ApplyBR Apply Brassinolide (BR) Confirm->ApplyBR Mitigation Strategy 2 SA_Action Enhance Antioxidant Enzyme Activity ApplySA->SA_Action BR_Action Promote Growth & Stress Tolerance ApplyBR->BR_Action Recovery Monitor Plant Recovery SA_Action->Recovery BR_Action->Recovery

Caption: Experimental workflow for mitigating this compound phytotoxicity.

sa_br_signaling cluster_SA Salicylic Acid (SA) Pathway cluster_BR Brassinolide (BR) Pathway SA Salicylic Acid NPR1 NPR1 Activation SA->NPR1 TFs_SA Activation of Transcription Factors (e.g., TGA) NPR1->TFs_SA DefenseGenes_SA Expression of Defense Genes (e.g., PR proteins, Antioxidant Enzymes) TFs_SA->DefenseGenes_SA StressTolerance Enhanced Stress Tolerance & Reduced Phytotoxicity DefenseGenes_SA->StressTolerance BR Brassinolide BRI1 BRI1/BAK1 Receptor Kinase BR->BRI1 SignalingCascade Phosphorylation Cascade BRI1->SignalingCascade TFs_BR Activation of Transcription Factors (e.g., BZR1/BES1) SignalingCascade->TFs_BR GrowthGenes Expression of Growth & Stress-Response Genes TFs_BR->GrowthGenes GrowthGenes->StressTolerance

Caption: Simplified signaling pathways of Salicylic Acid and Brassinolide in plant stress response.

References

Overcoming matrix effects in Prochloraz residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in Prochloraz residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement, causing inaccurate quantification of this compound residues.[2] In liquid chromatography-mass spectrometry (LC-MS), these effects are a significant concern, potentially impacting the method's accuracy, precision, and detection capabilities.[3] For gas chromatography (GC) analysis, matrix components can mask active sites in the GC flow path, leading to better peak shapes and intensities for the analyte, a phenomenon known as matrix-induced chromatographic response enhancement.[4]

Q2: What are the most common analytical techniques for this compound residue analysis?

A2: The most common techniques are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). LC-MS/MS is widely used for its high sensitivity and selectivity, especially for multi-residue analysis.[5] GC-MS/MS is also frequently employed, particularly for GC-amenable pesticides.[6][7] this compound and its metabolites can be analyzed by LC-MS/MS; however, some metabolites may show poor detection sensitivity or undergo in-source fragmentation, necessitating good chromatographic separation. In GC analysis, this compound and its metabolites can partially convert to 2,4,6-trichlorophenol (TCP), which can complicate quantification.[8]

Q3: What are the primary sample preparation techniques to mitigate matrix effects for this compound analysis?

A3: The most common sample preparation techniques are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). QuEChERS is a widely adopted method for various food matrices, including fruits, vegetables, and cereals, due to its simplicity and efficiency.[6][9] SPE is a powerful cleanup technique used to remove interfering compounds from complex or fatty matrices like olive oil.[10]

Q4: How do I choose between QuEChERS and SPE for my samples?

A4: The choice depends on the sample matrix. QuEChERS is generally suitable for samples with high water content like fruits and vegetables.[9] For complex and fatty matrices such as olive oil, a more rigorous cleanup method like SPE is often necessary to remove lipids and other interferences that can cause significant matrix effects.[10] For cereals, a modified QuEChERS protocol is often used.[6][7]

Troubleshooting Guides

Problem 1: Significant ion suppression observed in LC-MS/MS analysis of this compound in a fruit/vegetable matrix.

Possible Causes and Solutions:

  • Insufficient Sample Cleanup: The QuEChERS cleanup step may not be adequately removing matrix components.

    • Solution: Consider using a different sorbent combination in your dispersive SPE (dSPE) step. For highly pigmented samples, graphitized carbon black (GCB) can be effective, but be aware it may retain planar pesticides. Primary secondary amine (PSA) is commonly used to remove sugars and fatty acids. C18 can be added to remove non-polar interferences.

  • High Matrix Loading: Injecting a concentrated extract can overwhelm the ionization source.

    • Solution 1: Sample Dilution: Diluting the final extract with the mobile phase can significantly reduce matrix effects. A dilution factor of 10 or more may be necessary.[11]

    • Solution 2: Reduce Injection Volume: Injecting a smaller volume of the sample extract can also lessen the impact of co-eluting matrix components.

  • Chromatographic Co-elution: The analyte of interest is eluting at the same time as a major matrix component.

    • Solution: Optimize your chromatographic method. Adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase can help separate this compound from the interfering compounds.[1]

  • Metal Chelation: Some compounds can interact with the stainless steel components of the HPLC system, leading to signal suppression.

    • Solution: Consider using a metal-free or PEEK-lined column and tubing if you suspect metal chelation is an issue.[12]

Problem 2: Poor recovery and peak shape for this compound in GC-MS analysis of cereal samples.

Possible Causes and Solutions:

  • Active Sites in the GC System: this compound may be interacting with active sites in the GC inlet liner, column, or detector, leading to degradation or adsorption.

    • Solution 1: Use of Analyte Protectants (APs): Adding APs to both your samples and calibration standards can mask active sites in the GC system, improving peak shape and response. A mixture of ethylglycerol, gulonolactone, and sorbitol has been shown to be effective for a wide range of pesticides.[13] D-sorbitol has also been identified as a beneficial AP for organophosphorus pesticides.[4]

    • Solution 2: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for the matrix-induced enhancement effect.[14]

  • Inefficient Extraction from a Dry Matrix: Cereals are dry matrices, and extraction efficiency can be a challenge.

    • Solution: A modified QuEChERS procedure for cereals often includes a pre-wetting step with water to improve the extraction of pesticides with acetonitrile.[6][7]

Problem 3: Inconsistent results when analyzing this compound in fatty matrices like olive oil.

Possible Causes and Solutions:

  • Lipid Interference: Fats and oils are a major source of matrix effects.

    • Solution 1: Enhanced Cleanup: A robust SPE cleanup is crucial. Consider using a combination of sorbents. For instance, a layered cartridge containing florisil and PSA or a gel permeation chromatography (GPC) step can be effective in removing lipids.

    • Solution 2: Low-Temperature Cleanup (Freezing-out): For edible oils, a low-temperature cleanup step can be employed. The sample is extracted with an organic solvent, and then the extract is frozen to precipitate the lipids, which can then be removed by filtration or centrifugation.[10]

  • Calibration Strategy: Using solvent-based calibration will likely lead to inaccurate results.

    • Solution: Matrix-matched calibration is highly recommended.[14] If a blank matrix is unavailable, the standard addition method can be used, although it is more labor-intensive.[15] The use of a stable isotope-labeled internal standard for this compound would be the most effective way to compensate for matrix effects.[16]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Fruits and Vegetables

This protocol is a general guideline and may need optimization based on the specific matrix.

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for better stability of certain pesticides).

  • Add internal standards if used.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube.

  • The dSPE tube should contain the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and for pigmented samples, 150 mg C18 or 50 mg GCB).

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, dilution with the mobile phase may be necessary.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Olive Oil (General Guideline)

This protocol provides a general framework for SPE cleanup of fatty matrices.

1. Sample Preparation and Extraction:

  • Dissolve 1-2 g of olive oil in 10 mL of a suitable solvent like hexane.

  • Extract the this compound from the hexane using liquid-liquid partitioning with acetonitrile (this compound is more polar and will partition into the acetonitrile). Repeat the extraction 2-3 times.

  • Combine the acetonitrile fractions and concentrate to a small volume.

2. SPE Cleanup:

  • Conditioning: Condition the SPE cartridge (e.g., Florisil or a layered C18/PSA cartridge) with the elution solvent followed by the loading solvent.

  • Loading: Load the concentrated extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., a mixture of hexane and ethyl acetate) to remove remaining lipids and non-polar interferences.

  • Elution: Elute the this compound with a stronger solvent (e.g., a mixture of ethyl acetate and acetonitrile).

3. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for injection into the LC-MS/MS or GC-MS/MS.

Data Presentation

Table 1: Recovery and Matrix Effects of this compound in Garlic Sprouts using UPLC-MS/MS

Spiked Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
594.89.7\multirow{3}{*}{5.8}
5088.42.6
50091.23.5
Data sourced from a study on this compound residue on garlic sprouts.[17]

Table 2: this compound Residue Levels in Avocado Following Different Treatments

Treatment Concentration (ml/100 L water)Mean Residue Level (ppm)
180> 2.0 (in 4 of 8 tests)
90Below 2.0
60Below 2.0
Data indicates that higher application concentrations can lead to residues exceeding the Maximum Residue Limit (MRL) of 2 ppm.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Homogenized Sample extraction Solvent Extraction (e.g., Acetonitrile) start->extraction Add Solvent & Salts cleanup Cleanup Step extraction->cleanup Centrifuge & Transfer Supernatant final_extract Final Extract cleanup->final_extract Purify & Concentrate injection Instrument Injection (LC-MS/MS or GC-MS/MS) final_extract->injection data_acquisition Data Acquisition injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report Final Report data_processing->report troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inaccurate this compound Quantification check_matrix_effect Assess Matrix Effect (Post-extraction spike vs. Solvent standard) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present no_matrix_effect Review Other Parameters (e.g., instrument calibration, standard stability) matrix_effect_present->no_matrix_effect No improve_cleanup Enhance Sample Cleanup (e.g., different dSPE sorbents, SPE) matrix_effect_present->improve_cleanup Yes dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample optimize_chromatography Optimize Chromatography dilute_sample->optimize_chromatography change_calibration Modify Calibration Strategy (Matrix-Matched or Internal Standard) optimize_chromatography->change_calibration re_evaluate Re-evaluate Matrix Effect change_calibration->re_evaluate re_evaluate->improve_cleanup Not Resolved success Accurate Quantification Achieved re_evaluate->success Resolved

References

Technical Support Center: Enhancing the Photostability of Prochloraz Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the photostability of Prochloraz formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is degrading rapidly under laboratory lighting. What are the primary causes?

A1: this compound is known to be unstable under light, particularly UV radiation.[1][2] The imidazole fungicide contains moieties that can absorb photons, leading to chemical reactions that break down the active ingredient. The rate of degradation can be influenced by several factors including the intensity and wavelength of the light source, the solvent system used, the pH of the solution, and the presence of other substances that can act as photosensitizers.[3][4][5]

Q2: What are the common degradation products of this compound upon light exposure?

A2: The photodegradation of this compound can lead to the formation of several byproducts. While detailed degradation pathways can be complex, key degradation products often result from the cleavage of the imidazole ring or the ether linkage. In some matrices, such as rapeseed oil, heating can lead to degradation products like 2-[(1-H-Imidazole-1-carbonyl)(propyl)amino]ethyl oleate, imidazole, and 2,4,6-trichlorophenol.[6] It is crucial to identify and quantify these degradants to fully understand the stability profile of your formulation.

Q3: How can I improve the photostability of my this compound formulation?

A3: Several strategies have been shown to enhance the photostability of this compound:

  • Formation of Ionic Liquids (ILs): Converting this compound into a this compound-Based Ionic Liquid (PIL) by pairing it with a suitable counterion, such as cinnamate, can significantly increase its photostability.[1][2] The anion can shield the this compound cation from UV radiation.[1][2]

  • Nanoencapsulation: Encapsulating this compound in nanocarriers, such as disulfide-bond-bridged mesoporous organosilica nanoparticles, can dramatically extend its half-life under UV light.[7] Nanocapsules can also physically block UV light, reducing the degradation rate.[8]

  • Solid Nanodispersions: Formulating this compound into a solid nanodispersion can improve its stability.[9]

  • Use of UV Absorbers and Antioxidants: While not explicitly detailed for this compound in the provided context, the inclusion of excipients that absorb UV light or prevent oxidative degradation is a common strategy for photostabilization.

Q4: What is the expected half-life of this compound in an aqueous solution under UV light?

A4: The photolysis half-life of this compound in water is relatively short, reported to be around 1.5 days under certain conditions.[1][2] However, under direct UV lamp exposure in laboratory settings, the half-life can be much shorter, on the order of hours. For example, one study reported a half-life of 1.08 hours under UV irradiation at 25°C.[2] The half-life is highly dependent on the experimental conditions, including the light source and intensity.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Inconsistent photostability results between experiments. 1. Fluctuations in light source intensity or temperature. 2. Variability in sample preparation. 3. Inconsistent positioning of samples relative to the light source. 4. Changes in the formulation pH.1. Calibrate and monitor the light source output regularly. Use a dark control to monitor thermal degradation.[2] 2. Follow a standardized protocol for sample preparation, ensuring consistent concentrations and solvent composition. 3. Use a sample holder that ensures all samples are equidistant from the light source. 4. Buffer the formulation to a stable pH and measure the pH before and after the experiment. This compound degradation can be pH-dependent.[3][4][5]
Precipitation or phase separation in the formulation during the experiment. 1. The formulation is not physically stable under the experimental conditions (e.g., temperature changes). 2. Photodegradation products are insoluble in the formulation.1. Assess the physical stability of the formulation at the experimental temperature in the dark. 2. Analyze the precipitate to identify if it consists of degradation products. Consider modifying the solvent system to improve the solubility of potential degradants.
Difficulty in quantifying this compound and its degradants. 1. Inappropriate analytical method. 2. Co-elution of this compound with degradants or excipients in chromatography. 3. Degradation of the analyte during sample preparation or analysis.1. Use a validated stability-indicating analytical method, such as HPLC-UV or HPLC-MS/MS, that can separate this compound from its degradation products.[2][3][4] 2. Optimize the chromatographic conditions (e.g., mobile phase, column, gradient) to achieve adequate resolution. 3. Protect samples from light during preparation and analysis. Use amber vials and minimize exposure time.
The chosen photostabilization strategy is not effective. 1. The concentration of the stabilizer is too low. 2. Incompatibility between this compound and the stabilizing excipient. 3. The mechanism of stabilization is not appropriate for the degradation pathway of this compound.1. Conduct a dose-response study to determine the optimal concentration of the stabilizing agent. 2. Perform compatibility studies between this compound and the excipients in the absence of light. 3. Investigate the photodegradation pathway of this compound to select a stabilizer with a relevant mechanism (e.g., UV absorption, antioxidant activity).

Quantitative Data Summary

Table 1: Photodegradation Half-lives of this compound Formulations

FormulationLight SourceHalf-life (t1/2)Reference
This compound (in aqueous solution)15 W UV lamp (254 nm)1.08 h[2]
[Pro][CinA] (this compound Cinnamate Ionic Liquid)15 W UV lamp (254 nm)2.27 h (2.28 times longer than this compound)[1][2]
This compound technicalUV radiation7.79 h[7]
This compound emulsifiable concentrateUV radiation7.37 h[7]
PRO@DMON-GA-Fe(III) nanoparticlesUV radiation154.03 h[7]
This compound nanocapsules (vs. EC)Incandescent lightDegradation of 17.4% vs 38.2% for EC after 7 days[8]

Table 2: Effect of pH on this compound Degradation Half-life in Water

pHConcentrationHalf-life (t1/2) in daysReference
4.01.0 µg/mL18.35[4][5]
4.02.0 µg/mL19.17[4][5]
7.01.0 µg/mL22.64[4][5]
7.02.0 µg/mL25.08[4][5]
9.21.0 µg/mL15.84[4][5]
9.22.0 µg/mL16.63[4][5]

Experimental Protocols

1. Protocol for Photostability Testing of this compound Formulations

This protocol is based on methodologies described in the literature for assessing the photostability of this compound.[2]

  • Objective: To determine the photodegradation kinetics of a this compound formulation under controlled UV irradiation.

  • Materials:

    • This compound formulation

    • Quartz vials/bottles (transparent to UV light)

    • UV lamp (e.g., 15 W, 254 nm)

    • HPLC-UV or HPLC-MS/MS system

    • Volumetric flasks and pipettes

    • Methanol (HPLC grade)

    • Deionized water

    • Aluminum foil (for dark control)

  • Procedure:

    • Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., water or methanol-water mixture) at a known concentration (e.g., 26.6 µmol/L).

    • Transfer aliquots of the solution into several quartz vials.

    • Prepare a dark control by wrapping one vial completely in aluminum foil.

    • Place the vials at a fixed distance from the UV lamp (e.g., 15 cm).

    • Turn on the UV lamp to start the irradiation.

    • At predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, and 6 hours), withdraw a small aliquot (e.g., 100 µL) from each vial.

    • Dilute the collected samples with a suitable solvent (e.g., methanol) to a concentration within the calibration range of the analytical instrument.

    • Analyze the samples, including the dark control, by HPLC-UV or HPLC-MS/MS to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln(C)) versus time.

    • If the plot is linear, the degradation follows first-order kinetics.

    • Determine the degradation rate constant (k) from the slope of the line (slope = -k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations

Experimental_Workflow_Photostability prep Sample Preparation (this compound Formulation in Quartz Vials) uv_exp UV Exposure (Controlled Time Intervals) prep->uv_exp dark_ctrl Dark Control (Wrapped in Foil) prep->dark_ctrl sampling Aliquoting at Time Points uv_exp->sampling dark_ctrl->sampling analysis HPLC-UV/MS Analysis (Quantification of this compound) sampling->analysis data_proc Data Processing (Kinetics and Half-life Calculation) analysis->data_proc results Photostability Profile data_proc->results

Caption: Workflow for determining the photostability of this compound formulations.

Photostabilization_Strategies cluster_strategies Enhancement Strategies This compound This compound (Photounstable) ionic_liquid Ionic Liquid Formation (e.g., with Cinnamate) This compound->ionic_liquid Shielding Effect nano Nanoencapsulation (e.g., Mesoporous Silica) This compound->nano UV Blocking stabilized Photostable This compound Formulation ionic_liquid->stabilized nano->stabilized solid_disp Solid Nanodispersion solid_disp->stabilized pro_this compound pro_this compound pro_this compound->solid_disp

Caption: Key strategies for enhancing the photostability of this compound.

References

Prochloraz Resistance Management: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating prochloraz resistance in agricultural pathogens.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental work on this compound resistance.

Question Answer
My this compound sensitivity assay shows inconsistent EC50 values for the same fungal isolate. What could be the cause? Inconsistent EC50 values can arise from several factors: 1. Inoculum Viability: Ensure your fungal cultures are healthy and in the exponential growth phase. Old or stressed cultures can exhibit variable growth. 2. Solvent Effects: this compound is often dissolved in solvents like DMSO or acetone.[1] Ensure the final solvent concentration is consistent across all treatments and controls, and that it does not exceed a level that inhibits fungal growth (typically ≤0.1% v/v).[1] 3. Media Preparation: Inconsistent mixing of this compound into the agar can lead to variable concentrations across plates. Ensure the fungicide is added to the molten agar at a suitable temperature and mixed thoroughly before pouring plates. 4. Incubation Conditions: Maintain consistent temperature and humidity during incubation, as fluctuations can affect fungal growth rates.
I am not detecting the expected overexpression of the CYP51 gene in my this compound-resistant isolates. Why might this be? While overexpression of the target gene, CYP51, is a common resistance mechanism, it's not the only one.[2] Consider these possibilities: 1. Alternative Resistance Mechanisms: The resistance in your isolates might be due to other mechanisms such as point mutations in the CYP51 gene, increased efflux pump activity, or enhanced detoxification by enzymes like cytochrome P450s.[2][3][4] 2. Timing of RNA Extraction: Gene expression can be transient. The timing of RNA extraction after this compound exposure is critical. You may need to perform a time-course experiment to determine the optimal induction period. 3. Primer Efficiency: Inefficient or poorly designed qRT-PCR primers can lead to inaccurate quantification. Always validate your primer efficiency before conducting experiments.
My attempts to induce this compound resistance in the lab by continuous exposure are unsuccessful. What can I do differently? Inducing stable resistance in the laboratory can be a lengthy process.[3] If you are not observing an increase in the minimum inhibitory concentration (MIC), consider the following: 1. Sub-lethal Concentrations: Ensure you are using appropriate sub-lethal concentrations of this compound. Concentrations that are too high will kill the fungus, while those that are too low may not provide sufficient selective pressure. 2. Gradual Increase in Concentration: Instead of a constant sub-lethal dose, a stepwise increase in the this compound concentration over successive transfers may be more effective at selecting for resistant mutants. 3. Fungal Strain Variability: Some fungal species or strains may have a lower intrinsic capacity to develop resistance. It might be beneficial to include multiple isolates in your induction experiments.
I have identified a point mutation in the CYP51 gene of a resistant isolate, but how do I confirm its role in resistance? The presence of a mutation does not definitively prove its function in resistance. To confirm its role, you can: 1. Site-Directed Mutagenesis: Introduce the specific mutation into a sensitive wild-type strain. If the mutated strain exhibits increased resistance to this compound, this provides strong evidence for the mutation's role. 2. Allelic Exchange: Replace the mutated gene in the resistant isolate with the wild-type allele. A reversion to sensitivity would confirm the mutation's involvement.[5] 3. Heterologous Expression: Express the wild-type and mutated versions of the CYP51 gene in a heterologous system (e.g., yeast) and compare their sensitivity to this compound.
How can I investigate the involvement of detoxification enzymes in this compound resistance? To explore the role of detoxification, particularly by cytochrome P450 enzymes, you can: 1. Use of Inhibitors: Conduct synergy assays using a P450 inhibitor, such as 1-aminobenzotriazole (1-ABT).[4] A significant increase in this compound toxicity in the presence of the inhibitor suggests the involvement of P450-mediated detoxification.[4] 2. Gene Expression Analysis: Quantify the expression of putative P450 genes in resistant and sensitive isolates, both with and without this compound treatment.[4] Upregulation in resistant isolates would indicate their potential role.[4] 3. Enzyme Activity Assays: Measure the P450 enzyme activity in microsomal fractions isolated from your fungal strains.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound resistance from published studies.

Table 1: this compound Sensitivity in Penicillium digitatum

Isolate TypeMean EC50 (mg/liter)EC50 Range (mg/liter)
Sensitive0.0090 ± 0.00540.0032 - <0.05
Reduced SensitivityNot specified0.052 - 0.458
Lab-induced ResistantNot specified3.97 - 5.68

Data from a study on 129 isolates of P. digitatum.[2][3]

Table 2: this compound Resistance Frequencies in Fusarium fujikuroi in China

YearResistance Frequency (%)
201934.56
202045.33
202148.45

Data from monitoring studies of F. fujikuroi.[6]

Table 3: Biological Characteristics of this compound-Resistant and -Sensitive Fusarium fujikuroi Isolates

CharacteristicResistant IsolatesSensitive Isolates
Average Mycelial Growth Rate (mm/day)8.2710.19
Average Sporulation (spores/mL)6.74 x 10⁶Significantly higher
Average Spore Germination Rate at 12h (%)80.7590.89

Comparative fitness parameters of F. fujikuroi isolates.[7]

Key Experimental Protocols

Detailed methodologies for essential experiments in this compound resistance research are provided below.

Protocol 1: this compound Sensitivity Testing via Mycelial Growth Assay

This protocol determines the 50% effective concentration (EC50) of this compound required to inhibit the mycelial growth of a fungal isolate.[1][2][8]

Materials:

  • Potato Dextrose Agar (PDA)[9]

  • This compound stock solution (e.g., 10 mg/mL in DMSO)[1]

  • Sterile Petri dishes (90 mm)

  • Fungal isolates grown on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.[9]

  • Cool the molten PDA to approximately 50-55°C.

  • Prepare a dilution series of this compound in sterile water from the stock solution.

  • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µg/mL).[1] Also, prepare a control plate with the same concentration of solvent (e.g., 0.1% DMSO) used for the highest this compound concentration.[1]

  • Mix the amended PDA thoroughly and pour into sterile Petri dishes. Allow the plates to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the growing edge of a 7-day-old fungal colony.[1]

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (control and this compound-amended).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the fungal growth on the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the solvent control.

  • Determine the EC50 value by probit analysis of the growth inhibition data against the logarithm of the this compound concentration.

Protocol 2: Quantification of CYP51 Gene Expression using qRT-PCR

This protocol measures the relative expression level of the CYP51 gene, a common target for this compound, in fungal isolates.[4]

Materials:

  • Fungal mycelia (treated with and without this compound)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (SYBR Green-based)

  • qRT-PCR instrument

  • Primers for the target gene (CYP51) and a reference gene (e.g., β-tubulin or actin)

Methodology:

  • Grow the fungal isolates in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-log phase.

  • Expose the cultures to a sub-lethal concentration of this compound for a predetermined duration (e.g., 12 hours).[4] Include a solvent-treated control.

  • Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen mycelia using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions in triplicate for each sample and primer pair (target and reference genes). Each reaction should contain the appropriate amounts of cDNA, forward and reverse primers, and qRT-PCR master mix.

  • Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the results using the 2-ΔΔCT method to calculate the relative expression of the CYP51 gene, normalized to the reference gene.[2]

Visualizations

The following diagrams illustrate key concepts in this compound resistance.

prochloraz_mode_of_action Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component CYP51->Ergosterol Catalyzes This compound This compound This compound->CYP51 Inhibits

Caption: this compound's mode of action via inhibition of ergosterol biosynthesis.

resistance_mechanisms CYP51_mutation Point Mutations in CYP51 Gene Resistance Development of This compound Resistance CYP51_mutation->Resistance CYP51_overexpression Overexpression of CYP51 Gene CYP51_overexpression->Resistance Efflux Increased Efflux Pump Activity (e.g., ABC Transporters) Efflux->Resistance Detox Enhanced Detoxification (e.g., P450 enzymes) Detox->Resistance This compound This compound Application This compound->CYP51_mutation This compound->Efflux

Caption: Major mechanisms of fungal resistance to this compound.

experimental_workflow start Isolate Fungus from Field sensitivity_test This compound Sensitivity Assay (EC50 Determination) start->sensitivity_test characterize Characterize Isolates (Sensitive vs. Resistant) sensitivity_test->characterize molecular_analysis Molecular Analysis characterize->molecular_analysis gene_expression Gene Expression (qRT-PCR of CYP51) molecular_analysis->gene_expression gene_sequencing Gene Sequencing (Detection of Mutations) molecular_analysis->gene_sequencing conclusion Identify Resistance Mechanism(s) gene_expression->conclusion gene_sequencing->conclusion

Caption: A typical experimental workflow for investigating this compound resistance.

References

Accounting for Prochloraz conversion to TCP in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) analysis of Prochloraz, specifically addressing its thermal conversion to 2,4,6-trichlorophenol (TCP).

Troubleshooting Guide

Q1: I am observing a significant TCP peak in my chromatogram when analyzing a pure this compound standard. Is this expected?

A1: Yes, it is a well-documented phenomenon for this compound to partially convert to TCP in the hot GC injector. This thermal degradation can lead to an overestimation of TCP if it is also an analyte of interest. The extent of this conversion can be variable and is influenced by several factors including the GC inlet conditions and the presence of matrix components.[1][2]

Q2: My TCP peak area is inconsistent between injections of the same this compound standard. What could be causing this variability?

A2: Inconsistent conversion of this compound to TCP is a common issue. The variability is often linked to the condition of the GC inlet.[3] Factors that can contribute to this include:

  • Active sites in the liner: Silanol groups or contaminants in the GC liner can catalyze the degradation of this compound.

  • Injector temperature fluctuations: Even minor variations in the injector temperature can affect the rate of thermal degradation.

  • Matrix effects: The presence of co-eluting compounds from your sample matrix can either enhance or suppress the conversion, leading to inconsistent results.[1]

  • Injection speed and technique: A slow or inconsistent injection speed can increase the residence time of the analyte in the hot injector, promoting degradation.

Q3: I am seeing significant peak tailing for both my this compound and TCP peaks. What are the likely causes and how can I fix it?

A3: Peak tailing for these compounds in GC analysis is often a sign of active sites within the system or suboptimal chromatographic conditions. Here are some common causes and solutions:

Potential Cause Recommended Solution
Active sites in the GC liner or column Use a deactivated liner and/or trim the first few centimeters off the analytical column. Consider using a liner with glass wool to trap non-volatile residues.
Column contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants.
Inappropriate column phase Ensure you are using a column with a suitable stationary phase for pesticide analysis, such as a 5% phenyl-methylpolysiloxane.
Suboptimal oven temperature program A temperature ramp that is too fast can lead to poor peak shape. Try a slower ramp rate.
Dead volume Check all connections between the injector, column, and detector for leaks or improper fittings that could create dead volume.

Q4: How can I minimize the conversion of this compound to TCP during my GC analysis?

A4: While completely eliminating the thermal degradation of this compound in a hot GC inlet is challenging, several strategies can be employed to minimize it:

  • Lower the injector temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of this compound.

  • Use a deactivated liner: An inert liner will have fewer active sites to promote degradation.

  • Optimize injection parameters: A fast injection speed will minimize the residence time of the analyte in the hot injector.

  • Consider a different injection technique: A cool on-column or programmable temperature vaporization (PTV) injection can introduce the sample at a lower initial temperature, reducing thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the conversion of this compound to TCP during GC analysis?

A1: The conversion of this compound to TCP in a GC system is primarily a thermal degradation process that occurs in the hot injector. The high temperature of the injector provides the energy required to break the imidazole ring from the this compound molecule, leading to the formation of the more thermally stable 2,4,6-trichlorophenol.[2][3]

Q2: Is it possible to perform a "total this compound" analysis where all residues are converted to TCP and quantified as a single analyte?

A2: Yes, this is a common approach for residue analysis. This method involves a chemical hydrolysis step prior to GC analysis to convert this compound and its metabolites that share the TCP moiety into a single, quantifiable product (TCP).[1][4][5] This simplifies the analysis and provides a measure of the total residue.

Q3: Are there alternative analytical techniques that can avoid the issue of this compound conversion to TCP?

A3: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly effective alternative for the analysis of this compound and its metabolites.[1] LC analysis is performed at or near room temperature, thus avoiding the thermal degradation that occurs in the GC injector. This allows for the accurate and simultaneous quantification of this compound and TCP, as well as other metabolites.

Q4: What are the typical conversion rates of this compound and its metabolites to TCP in a GC-MS system?

A4: The conversion rates can be highly variable depending on the specific compound, the GC system conditions, and the sample matrix.[3] The following table summarizes some reported conversion rates under specific GC-MS conditions.

Compound Conversion to TCP (%)
This compound 3.9
Metabolite BTS 44595 69.6
Metabolite BTS 44596 34.0

Data from a study using a GC-MS with a hot injector. The conversion rates are calculated based on the response of the resulting TCP peak.[6]

Experimental Protocols

Protocol 1: Method for Total this compound Residue Analysis via Conversion to TCP

This protocol describes a method for the determination of total this compound residues (this compound and its metabolites containing the TCP moiety) by converting them to 2,4,6-trichlorophenol (TCP) prior to GC analysis.[4][5]

  • Sample Extraction:

    • Homogenize the sample (e.g., fruit, vegetable).

    • Extract a representative portion with a suitable solvent like acetone or ethyl acetate.

    • Perform liquid-liquid partitioning to separate the analytes from interfering matrix components.

  • Hydrolysis to TCP:

    • Transfer the extract to a sealed reaction vessel.

    • Add pyridine hydrochloride.

    • Heat the mixture at 200°C for 3 hours to ensure complete conversion of this compound and its metabolites to TCP.[4][5]

  • Clean-up:

    • After cooling, dissolve the residue in an acidic aqueous solution (e.g., 0.2 mol/L HCl).

    • Extract the TCP into an organic solvent such as hexane.

    • The extract is now ready for GC analysis.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Column: DB-5 or similar 5% phenyl-methylpolysiloxane column

    • Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

    • Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS)

Protocol 2: Derivatization of TCP for Enhanced GC Analysis

For improved chromatographic performance and sensitivity, the TCP obtained from the hydrolysis step can be derivatized. This protocol describes derivatization using diazomethane.[7]

  • Follow Protocol 1 for sample extraction and hydrolysis.

  • Derivatization:

    • After the clean-up step, carefully add a freshly prepared solution of diazomethane to the TCP extract.

    • Allow the reaction to proceed for a few minutes at room temperature. The yellow color of the diazomethane will disappear, indicating the reaction is complete.

    • Safety Note: Diazomethane is highly toxic and explosive. This procedure should only be performed in a well-ventilated fume hood by trained personnel.

  • GC Analysis:

    • Analyze the derivatized sample using the GC conditions outlined in Protocol 1. The derivatization will result in a methylated TCP product with a different retention time and potentially better peak shape.

Visualizations

Prochloraz_Conversion_Workflow cluster_GC_System GC System Injector Hot Injector (High Temperature) TCP_Formation Thermal Degradation Injector->TCP_Formation Heat Column GC Column (Separation) Detector Detector (Detection) Column->Detector Prochloraz_Sample This compound Sample Prochloraz_Sample->Injector Prochloraz_Peak This compound Peak TCP_Formation->Prochloraz_Peak TCP_Peak TCP Peak TCP_Formation->TCP_Peak Prochloraz_Peak->Column TCP_Peak->Column

Caption: Workflow of this compound conversion to TCP in a GC system.

Troubleshooting_Logic start Inconsistent This compound/TCP Results check_liner Check GC Liner (Active Sites?) start->check_liner check_temp Verify Injector Temperature Stability check_liner->check_temp No replace_liner Replace with Deactivated Liner check_liner->replace_liner Yes check_matrix Evaluate Matrix Effects (Spike Recovery) check_temp->check_matrix Stable calibrate_temp Calibrate Injector Temperature check_temp->calibrate_temp Unstable modify_cleanup Improve Sample Cleanup check_matrix->modify_cleanup Significant Effects end Consistent Results check_matrix->end No Significant Effects replace_liner->end calibrate_temp->end modify_cleanup->end

Caption: Troubleshooting logic for inconsistent this compound/TCP results.

References

Technical Support Center: Analysis of Prochloraz and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of the fungicide Prochloraz and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be targeting in my analysis?

This compound undergoes extensive metabolism in various organisms and environmental matrices. The primary route of metabolism involves the opening of the imidazole ring followed by hydrolysis. Key metabolites to target in your analysis include:

  • 2,4,6-trichlorophenoxyacetic acid (TCPAA)

  • 2-(2,4,6-trichlorophenoxy)ethanol (TCPE) , which is often present as a glucuronide conjugate.[1][2]

  • N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea (BTS 44595) [3][4]

  • N-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea (BTS 44596) [3][4]

  • 2,4,6-trichlorophenol (TCP or BTS 45186) [2][3][4]

It's important to note that unchanged this compound is often not excreted in urine.[1][2]

Q2: Which analytical technique is better for this compound metabolite analysis: GC-MS/MS or LC-MS/MS?

Both GC-MS/MS and LC-MS/MS are commonly used for the analysis of this compound and its metabolites, each with its own advantages and challenges.

  • GC-MS/MS: This technique often involves a hydrolysis step to convert this compound and its metabolites to a common moiety, 2,4,6-trichlorophenol (TCP), for quantification.[5][6][7] While this can simplify the analysis to a single target compound, the hydrolysis and derivatization steps can be laborious and time-consuming.[4] Furthermore, the conversion rates can be variable depending on instrument conditions and the sample matrix, potentially leading to inaccurate quantification.[8][9]

  • LC-MS/MS: This is often the preferred method as it allows for the simultaneous determination of the parent compound and its various metabolites without the need for derivatization.[4][10] However, challenges with LC-MS/MS include potential in-source fragmentation of some metabolites into others, which necessitates good chromatographic separation to avoid errors in quantification.[8][9][10] Additionally, different metabolites may require different ionization modes (positive and negative electrospray ionization), which can complicate the analytical method.[8][10]

Q3: What is the "matrix effect" and how can I mitigate it in my this compound analysis?

The matrix effect is a common issue in both GC and LC-based analyses where co-extracted components from the sample matrix (e.g., pigments, lipids from fruits and vegetables) interfere with the ionization of the target analytes.[11][12] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[12]

To mitigate matrix effects, the following strategies are recommended:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Sample Preparation and Cleanup: Employ effective sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering matrix components.[3][13][14]

  • Analyte Protectants (for GC): The addition of analyte protectants to both standards and samples can help to reduce the interaction of analytes with active sites in the GC system, thus minimizing variability in response.[15]

  • Stable Isotope-Labeled Internal Standards: When available, the use of isotopically labeled internal standards that co-elute with the analytes can effectively compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Peak Splitting in LC-MS/MS Injection of a strong organic solvent (e.g., acetonitrile) into a highly aqueous mobile phase at the beginning of the gradient.[16]- Reduce the injection volume.- Dilute the sample extract with the initial mobile phase.- Implement an online dilution step if your system allows.[16]
Inconsistent or Low Recoveries - Inefficient extraction from the sample matrix.- Degradation of analytes during sample preparation.- Significant matrix effects.- Optimize the extraction solvent and procedure. The QuEChERS method is a good starting point.[3][13]- Ensure pH control during extraction if analytes are pH-sensitive.- Evaluate and compensate for matrix effects using matrix-matched standards or internal standards.
Quantification Errors in LC-MS/MS In-source fragmentation of one metabolite into another (e.g., BTS 44596 fragmenting to 2,4,6-trichlorophenol).[9][10]- Optimize chromatographic conditions to ensure baseline separation of the parent metabolite and its potential in-source fragment.- Carefully select precursor and product ion transitions in your MRM method to minimize cross-talk.
Overestimation of Total this compound Residue with GC-MS - Variable conversion rates of this compound and its metabolites to 2,4,6-trichlorophenol (TCP) during hydrolysis or in the GC injector.[8][9]- Co-eluting matrix components interfering with the TCP peak.- Validate the hydrolysis/derivatization method to ensure consistent and complete conversion.- Use matrix-matched calibration for TCP quantification.- Consider using LC-MS/MS for the simultaneous analysis of the parent compound and its metabolites to avoid the uncertainties of the hydrolysis step.[10]
False Positives in Multi-Residue Methods Isobaric interferences from other co-eluting compounds.[17]- Use high-resolution mass spectrometry (HRMS) for better mass accuracy and selectivity.- For tandem MS, ensure the use of at least two specific multiple reaction monitoring (MRM) transitions per analyte and verify their ion ratios against a standard.

Data Presentation

Table 1: Performance Data for this compound and Metabolite Analysis in Various Matrices

Analyte(s)MatrixMethodAverage Recovery (%)RSD (%)LOD/LOQReference
This compoundGarlic SproutsUPLC-MS/MS88 - 942.6 - 9.7-
This compound & 3 MetabolitesFruits & VegetablesLC-MS/MS80 - 105< 15LOD: 0.1 - 1 µg/kg; LOQ: 0.5 - 5 µg/kg
This compound & MetabolitesFruits & VegetablesGC (after conversion to TCP)67.1 - 85.5-LOQ: 0.02 µg/g[5]
This compound & 2,4,6-TCPAppleGC-ECD82.9 - 114.40.7 - 8.6LOD: 0.2 mg/kg (this compound), 0.02 mg/kg (TCP); LOQ: 0.05 mg/kg (TCP)[18]
This compoundMushroomsHPLC-UV97 - 99-LOD: 0.01 mg/kg; LOQ: 0.05 mg/kg[19]
This compound & 3 MetabolitesAster yomenaLC-MS/MS80.1 - 108.21.2 - 3.8-[14][20]

Experimental Protocols

Protocol: Simultaneous Determination of this compound and its Metabolites in Fruits and Vegetables by LC-MS/MS

This protocol is a generalized procedure based on common methods cited in the literature.[3][4][14]

1. Sample Preparation (Modified QuEChERS)

  • Homogenize 10 g of the fruit or vegetable sample.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add dispersive solid-phase extraction (d-SPE) cleanup powder (e.g., 150 mg MgSO₄, 50 mg PSA) and vortex for 30 seconds.

  • Centrifuge at ≥10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent this compound and its metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) operated in both positive and negative ion switching modes to detect all target analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions should be monitored for each analyte for confirmation.

Visualizations

Metabolic Pathway of this compound

Prochloraz_Metabolism This compound This compound Imidazole_Ring_Opening Imidazole Ring Opening & Hydrolysis This compound->Imidazole_Ring_Opening Primary Route TCP TCP (2,4,6-trichlorophenol) This compound->TCP Hydrolysis (Analytical Artifact/Minor Pathway) BTS44596 BTS 44596 (N-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea) Imidazole_Ring_Opening->BTS44596 TCPE TCPE (2-(2,4,6-trichlorophenoxy)ethanol) Imidazole_Ring_Opening->TCPE BTS44595 BTS 44595 (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea) BTS44596->BTS44595 BTS44596->TCP Hydrolysis BTS44595->TCP Hydrolysis TCPAA TCPAA (2,4,6-trichlorophenoxyacetic acid) TCPE->TCPAA Oxidation Conjugates Glucuronide Conjugates TCPE->Conjugates

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE (d-SPE) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched Curve) MS_Detection->Quantification Confirmation Confirmation (Ion Ratios) Quantification->Confirmation

Caption: General workflow for this compound metabolite analysis using LC-MS/MS.

References

Preventing Prochloraz crystallization in EC and SC formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for preventing Prochloraz crystallization in Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations. This resource is designed for researchers, scientists, and formulation development professionals to address common challenges encountered during experimental work with this compound.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with this compound crystallization.

Issue 1: Crystal formation observed in this compound EC formulation upon storage.

  • Question: My this compound EC formulation, which was clear initially, has developed crystals after a period of storage. What could be the cause and how can I resolve this?

  • Answer: Crystal formation in this compound EC formulations during storage is often attributed to several factors:

    • Inadequate Solvent System: this compound has varying solubility in different organic solvents. If the solvent system is not optimized, changes in temperature can lead to supersaturation and subsequent crystallization.

    • Inappropriate Emulsifier Blend: The emulsifier package not only ensures emulsion stability upon dilution but also contributes to the overall stability of the concentrate. An inadequate blend may not sufficiently stabilize this compound in the formulation.

    • Extreme pH: this compound is more stable under slightly acidic to neutral conditions. Extreme pH values can lead to its degradation or reduced solubility, promoting crystallization.[1]

    • Low Temperature: Storage at low temperatures can significantly reduce the solubility of this compound in the solvent system, leading to crystallization.

    Troubleshooting Steps:

    • Re-evaluate Solvent Choice: Refer to the solubility data in Table 1. Consider using a solvent or a blend of solvents with higher solubility for this compound. Aromatic hydrocarbons like xylene and solvent naphtha, or ketones like cyclohexanone, are commonly used.[2]

    • Optimize Emulsifier Package: Experiment with different blends of non-ionic and anionic emulsifiers. The right combination can improve the stability of the active ingredient in the concentrate.

    • Control pH: Ensure the pH of your formulation is within a stable range for this compound (ideally between 5 and 7).[1]

    • Incorporate a Co-solvent/Crystallization Inhibitor: The inclusion of a co-solvent or a crystallization inhibitor can significantly improve the cold storage stability of the formulation.

Issue 2: Crystal growth in this compound SC formulation after production.

  • Question: I am observing an increase in particle size and the formation of large crystals in my this compound SC formulation over time. What is causing this and how can I prevent it?

  • Answer: Crystal growth (Ostwald ripening) in SC formulations is a common challenge, particularly for active ingredients like this compound that have some degree of water solubility. Small particles dissolve and re-deposit onto the surface of larger particles, leading to an overall increase in crystal size.[3] This can lead to formulation instability, nozzle blockage during application, and reduced efficacy.

    Causes and Solutions:

    • Partial Solubility in Water: this compound has a low but non-negligible water solubility (34.4 mg/L at 25°C), which is a primary driver for crystal growth in aqueous SC formulations.[4]

    • Inadequate Dispersant and Wetting Agent System: The dispersant and wetting agent system is crucial for keeping the solid this compound particles suspended and preventing their agglomeration and growth.

    • Extreme pH: As with EC formulations, pH outside the optimal range can affect the stability of this compound and contribute to crystal growth.[1]

    Troubleshooting Steps:

    • Incorporate a Crystal Growth Inhibitor: The most effective way to prevent crystal growth is to add a crystal growth inhibitor to the formulation. Polymeric surfactants and certain non-ionic surfactants are effective in this role. They adsorb onto the surface of the this compound crystals, creating a barrier that inhibits further deposition of dissolved active ingredient.

    • Optimize the Dispersant/Wetting Agent System: A robust system of dispersants and wetting agents is essential. A combination of polymeric and anionic dispersants often provides the best stability.

    • Control pH: Maintain the pH of the SC formulation in the range of 6-8 for optimal stability.[1]

    • Milling to an Optimal Particle Size: While smaller particles are generally desired for better biological activity, extremely fine particles can have higher surface energy and a greater tendency to dissolve. Optimizing the milling process to achieve a narrow particle size distribution can help minimize crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the key formulation components to consider for preventing this compound crystallization in EC formulations?

A1: For a stable this compound EC formulation, consider the following:

  • Solvent System: A solvent or blend of solvents that provides good solubility for this compound across a range of temperatures. Common choices include aromatic hydrocarbons (e.g., xylene, solvent naphtha), ketones (e.g., cyclohexanone), and N,N-dimethylformamide.[2]

  • Emulsifier Package: A well-balanced blend of anionic and non-ionic emulsifiers is critical for both emulsion stability upon dilution and the physical stability of the concentrate.

  • Stabilizers/Crystallization Inhibitors: Additives like epoxidized soybean oil or specific co-solvents can act as stabilizers and inhibit crystal formation, especially at low temperatures.[2]

Q2: What types of additives are effective as crystal growth inhibitors in this compound SC formulations?

A2: Polymeric surfactants are highly effective as crystal growth inhibitors. These molecules adsorb onto the surface of the active ingredient particles, providing a steric barrier that prevents further crystal growth. A combination of non-ionic and anionic surfactants can also help stabilize the system.[5]

Q3: How can I test the stability of my this compound formulations against crystallization?

A3: You can perform accelerated storage stability tests according to CIPAC (Collaborative International Pesticides Analytical Council) methods. Key tests include:

  • Accelerated Storage Test (CIPAC MT 46.3): Storing the formulation at an elevated temperature (e.g., 54°C for 14 days) to accelerate aging and observe for any physical or chemical changes, including crystallization.[6]

  • Low-Temperature Stability Test (CIPAC MT 39.3): Storing the formulation at a low temperature (e.g., 0°C for 7 days) to assess its stability and check for crystallization.[7] After storage, the formulation should be visually inspected for crystals, and the active ingredient content should be analyzed to check for degradation.

Q4: What analytical techniques can be used to quantify crystal growth in my formulations?

A4: Several techniques can be used to monitor and quantify crystal growth:

  • Microscopy: Optical microscopy can be used for visual inspection of crystal formation and to estimate changes in crystal size and morphology.

  • Laser Diffraction Particle Size Analysis: This is a quantitative method to measure the particle size distribution of the formulation over time. An increase in the median particle size (D50) or the appearance of a larger particle size fraction is indicative of crystal growth.

  • X-ray Diffraction (XRD): XRD can be used to analyze the crystalline structure of the solid components in the formulation and to detect any changes in crystallinity that may occur during storage.[8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L) at 25°CReference
Water0.055[9]
Acetone~3500[9]
Chloroform~2500[9]
Diethyl Ether~2500[9]
Toluene~2500[9]
Xylene~2500[9]
Kerosene~16[9]
n-Hexane12120 (at 22°C)[1]
Ethyl Alcohol968 (at 22°C)[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound 450 g/L EC Formulation

This protocol provides a general guideline for preparing a this compound Emulsifiable Concentrate and testing its stability.

Materials:

  • This compound technical (at least 97% purity)

  • Aromatic solvent (e.g., Solvesso™ 200 or equivalent)

  • N-Methyl-2-pyrrolidone (NMP) as a co-solvent/crystallization inhibitor

  • Anionic emulsifier (e.g., Calcium dodecylbenzene sulfonate)

  • Non-ionic emulsifier (e.g., Ethoxylated castor oil)

  • Epoxidized soybean oil (as a stabilizer)

Procedure:

  • In a suitable vessel, weigh the required amount of aromatic solvent and NMP.

  • While stirring, slowly add the this compound technical until it is completely dissolved. Gentle warming may be applied if necessary, but do not exceed 50°C.

  • Add the anionic and non-ionic emulsifiers to the solution and continue stirring until a homogenous mixture is obtained.

  • Finally, add the epoxidized soybean oil and stir for another 15 minutes.

  • Filter the final formulation to remove any undissolved particles.

Stability Testing:

  • Accelerated Storage: Place a sample of the formulation in a sealed container at 54°C for 14 days (CIPAC MT 46.3).[6]

  • Low-Temperature Storage: Place a sample in a sealed container at 0°C for 7 days (CIPAC MT 39.3).[7]

  • Evaluation: After the storage period, visually inspect the samples for any signs of crystallization, sedimentation, or phase separation. Analyze the active ingredient content using a suitable analytical method (e.g., HPLC) to check for degradation.

Protocol 2: Preparation of a Stable this compound 500 g/L SC Formulation

This protocol outlines the steps for preparing a this compound Suspension Concentrate with improved stability against crystal growth.

Materials:

  • This compound technical (micronized)

  • Wetting agent (e.g., a sodium alkylnaphthalene sulfonate)

  • Dispersant (e.g., a polymeric dispersant)

  • Crystal growth inhibitor (e.g., a block copolymer surfactant)

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Biocide

  • Antifoaming agent

  • Water

Procedure:

  • Aqueous Phase Preparation: In a vessel, mix water, antifreeze, wetting agent, dispersant, and crystal growth inhibitor.

  • Milling: Add the micronized this compound technical to the aqueous phase under high shear mixing to form a slurry. Mill the slurry in a bead mill to achieve the desired particle size distribution (e.g., D90 < 10 µm). Monitor the particle size during milling.

  • Let-down: Transfer the milled concentrate to a let-down tank.

  • Thickener and other additives: In a separate vessel, prepare a pre-gel of the thickener in water. Slowly add the thickener gel to the milled concentrate under gentle agitation.

  • Add the biocide and antifoaming agent and continue to stir until a homogenous suspension is obtained.

  • Adjust the pH to 6-8 if necessary.

Stability Testing:

  • Follow the same accelerated and low-temperature storage stability testing procedures as described for the EC formulation.

  • In addition to visual inspection and active ingredient analysis, measure the particle size distribution of the SC formulation before and after storage to quantify any crystal growth.

Visualization of Mechanisms

Crystallization_Inhibition_EC cluster_formulation EC Formulation cluster_crystal Crystal Lattice This compound This compound Molecules Inhibitor Crystallization Inhibitor This compound->Inhibitor Crystal This compound Crystal This compound->Crystal Crystallization (uninhibited) Solvent Solvent Molecules Inhibitor->Crystal Adsorption to crystal surface Crystal_Growth_Inhibition_SC cluster_aqueous_phase Aqueous Phase cluster_particles Suspended Particles Dissolved_this compound Dissolved This compound Large_Crystal Large this compound Crystal Dissolved_this compound->Large_Crystal Deposition (Ostwald Ripening) Small_Crystal Small this compound Crystal Small_Crystal->Dissolved_this compound Dissolution Inhibitor_Molecule Inhibitor Polymer Inhibitor_Molecule->Large_Crystal Adsorption & Steric Hindrance Troubleshooting_Workflow Start Crystallization Observed Formulation_Type Formulation Type? Start->Formulation_Type EC_Path EC Formulation Formulation_Type->EC_Path EC SC_Path SC Formulation Formulation_Type->SC_Path SC Check_Solvent Check Solvent Solubility EC_Path->Check_Solvent Optimize_Emulsifier Optimize Emulsifier Blend EC_Path->Optimize_Emulsifier Check_Inhibitor Incorporate/ Optimize Crystal Growth Inhibitor SC_Path->Check_Inhibitor Optimize_Dispersant Optimize Dispersant System SC_Path->Optimize_Dispersant Check_pH Check and Adjust pH Check_Solvent->Check_pH Check_Inhibitor->Check_pH Optimize_Emulsifier->Check_pH Optimize_Dispersant->Check_pH Stability_Test Perform Accelerated Stability Tests Check_pH->Stability_Test End Stable Formulation Stability_Test->End

References

Validation & Comparative

Comparative Efficacy of Prochloraz and Tebuconazole: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of Prochloraz and Tebuconazole, two widely utilized azole fungicides. The information presented is curated from scientific literature and is intended to support research and development in the field of antifungal drug discovery and crop protection.

Introduction

This compound, an imidazole fungicide, and Tebuconazole, a triazole fungicide, are both potent inhibitors of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1] Their primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1][2] This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function and inhibiting fungal growth.[1] While sharing a common mechanism, their chemical structures, spectrum of activity, and efficacy against specific fungal pathogens can vary. This guide explores these differences through a review of experimental data.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and Tebuconazole target the same crucial step in the fungal ergosterol biosynthesis pathway. The pathway begins with the synthesis of squalene, which is then cyclized to form lanosterol. The CYP51 enzyme is responsible for the oxidative removal of a methyl group from lanosterol, a key step in its conversion to ergosterol. By binding to the heme iron of the CYP51 enzyme, this compound and Tebuconazole disrupt this process.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Inhibitors This compound & Tebuconazole CYP51 CYP51 (14α-demethylase) Inhibitors->CYP51 caption Inhibition of Ergosterol Biosynthesis by this compound and Tebuconazole

Caption: Inhibition of Ergosterol Biosynthesis by this compound and Tebuconazole.

Comparative Fungicidal Efficacy

The in vitro efficacy of this compound and Tebuconazole is often evaluated by determining the effective concentration required to inhibit fungal growth by 50% (EC50) or 90% (ED90). Lower values indicate higher potency.

Table 1: In Vitro Efficacy (EC50/ED50 and ED90 Values) of this compound and Tebuconazole against Various Fungal Pathogens
Fungal SpeciesThis compound (mg/L)Tebuconazole (mg/L)Reference(s)
Fusarium langsethiaeED50: 0.03 - 0.1ED90: 0.3 - 1.5ED50: 0.06 - 0.9ED90: 1.3 - 8.2[3][4]
Fusarium oxysporum (sensitive isolates)EC50: 0.024EC50: 0.04[5]
Fusarium oxysporum (resistant isolates)EC50: 6.97EC50: 0.139[5]
Colletotrichum graminicola (non-adapted)ED50: 0.004ED90: 0.087-[6]
Monilinia fructicolaEC50: 0.0184EC50: >10[7]
Verticillium fungicolaED50: 0.002ED50: 0.5[8]
Agaricus bisporus (Mushroom)ED50: 5.08-[8]

Note: EC50 and ED50 values are often used interchangeably in the literature to denote the concentration or dose causing 50% inhibition.

The data indicates that this compound generally exhibits lower EC50/ED50 values against a range of fungal pathogens in vitro, suggesting higher intrinsic potency compared to Tebuconazole.[5][6][7] However, the emergence of resistance can significantly alter these values, as seen in Fusarium oxysporum.[5]

Efficacy in Disease Control: Field Studies

While in vitro data provides valuable insights into the intrinsic activity of fungicides, their performance in field conditions is crucial for practical applications. The control of Fusarium Head Blight (FHB) in wheat is a key area where both fungicides have been extensively studied.

Table 2: Comparative Efficacy of this compound and Tebuconazole in Controlling Fusarium Head Blight (FHB) in Wheat
Study FindingsFungicide(s)EfficacyReference(s)
Reduction of FHB severityTebuconazoleReduced severity by 43-56%[9]
Reduction of FHB severityThis compoundReduced severity by 22-41%[9]
Control of FHB caused by Fusarium culmorumTebuconazoleMore effective than this compound[9]
Reduction of FHB incidence and mycotoxin levelsTebuconazoleSignificantly reduces FHB and mycotoxin levels[10]
Combination for broad-spectrum controlThis compound + TebuconazoleProvides superior protection against foliar diseases and ear mycotoxin producers[11]

Field studies have often demonstrated that Tebuconazole can be more effective than this compound in controlling FHB under practical conditions.[9] The combination of this compound and Tebuconazole is also a common strategy to broaden the spectrum of activity and manage resistance.[11]

Effects on Mycotoxin Production

An important consideration in the use of fungicides is their impact on mycotoxin production by pathogenic fungi. Sublethal doses of fungicides can sometimes lead to an increase in mycotoxin levels.

Studies on Fusarium langsethiae have shown that low doses of both this compound and Tebuconazole can enhance the production of T-2 and HT-2 toxins under certain environmental conditions.[3][4] However, at higher, effective concentrations, both fungicides can reduce toxin production.[12]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Mycelial Growth Inhibition Assay

This in vitro assay is used to determine the EC50 or ED50 of a fungicide against a specific fungal pathogen.

Mycelial_Growth_Inhibition_Assay Start Start PrepareMedia Prepare fungal growth medium (e.g., Potato Dextrose Agar) Start->PrepareMedia AddFungicide Incorporate varying concentrations of this compound or Tebuconazole into the molten agar PrepareMedia->AddFungicide PourPlates Pour the agar into Petri dishes AddFungicide->PourPlates Inoculate Place a mycelial plug from an actively growing fungal culture in the center of each plate PourPlates->Inoculate Incubate Incubate plates at a suitable temperature and duration for the specific fungus Inoculate->Incubate Measure Measure the diameter of fungal growth Incubate->Measure Calculate Calculate the percentage of growth inhibition relative to a fungicide-free control Measure->Calculate DetermineEC50 Determine the EC50 value using probit analysis or linear regression Calculate->DetermineEC50 End End DetermineEC50->End

Caption: Workflow for a Mycelial Growth Inhibition Assay.

Protocol:

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • Fungicide Incorporation: While the medium is still molten, add stock solutions of this compound or Tebuconazole to achieve a range of final concentrations. A control with no fungicide should also be prepared.

  • Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus for a predetermined period.

  • Measurement: Measure the radial growth of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • EC50 Determination: Use the inhibition data to calculate the EC50 value through statistical methods like probit analysis.

Fusarium Head Blight (FHB) Field Trial

Field trials are conducted to evaluate the efficacy of fungicides under real-world agricultural conditions.

Protocol:

  • Plot Design: Establish experimental plots in a randomized complete block design with multiple replications for each treatment.

  • Inoculation: Artificially inoculate wheat heads at the flowering stage (anthesis) with a spore suspension of a pathogenic Fusarium species (e.g., F. graminearum or F. culmorum).

  • Fungicide Application: Apply this compound, Tebuconazole, or a combination at recommended rates and timings, typically at early anthesis. A non-treated control is included for comparison.

  • Environmental Control: In some trials, mist irrigation may be used to create conditions conducive to FHB development.

  • Disease Assessment: At a specified time after inoculation, visually assess the incidence (% of infected heads) and severity (% of bleached spikelets per head) of FHB.

  • Yield and Mycotoxin Analysis: Harvest the grain from each plot and determine the yield. Analyze grain samples for the concentration of relevant mycotoxins (e.g., deoxynivalenol - DON) using methods like ELISA or chromatography.

  • Data Analysis: Statistically analyze the data on disease incidence, severity, yield, and mycotoxin levels to compare the efficacy of the different fungicide treatments.

Conclusion

Both this compound and Tebuconazole are effective fungicides that act by inhibiting ergosterol biosynthesis. In vitro studies generally indicate a higher intrinsic potency for this compound against a range of fungal pathogens. However, in field applications for the control of diseases like Fusarium Head Blight, Tebuconazole has often shown greater efficacy. The choice of fungicide will depend on the target pathogen, local resistance patterns, and environmental conditions. The combination of this compound and Tebuconazole can offer a broader spectrum of control and is a valuable tool in integrated pest management strategies. Further research into the mechanisms of resistance and the impact of these fungicides on the fungal metabolome will continue to inform their effective and sustainable use.

References

Prochloraz: A Comparative Guide to its Antifungal Activity in Novel Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of Prochloraz against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating its efficacy for controlling fungal pathogens.

This compound: Mechanism of Action

This compound is a broad-spectrum imidazole fungicide that effectively controls a range of fungal diseases.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] this compound achieves this by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[2] This disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell, including impaired cell membrane integrity and function, ultimately inhibiting fungal growth and proliferation.[2]

Prochloraz_Mechanism cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Disrupted_Membrane Disrupted Cell Membrane Integrity CYP51->Ergosterol This compound This compound This compound->Inhibition Inhibition->CYP51 Inhibition Growth_Inhibition Fungal Growth Inhibition

Figure 1: this compound mechanism of action.

Comparative Antifungal Activity

The efficacy of this compound has been validated against a variety of new and emerging fungal isolates. The following tables summarize its in vitro activity, often presented as the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC50), in comparison to other commonly used antifungal agents.

Table 1: this compound vs. Other Fungicides Against Colletotrichum capsici
FungicideEC50 (µg/mL)MIC (µg/mL)
This compound 24.4% + Tebuconazole 12.1% w/w EW 762-
Tebuconazole 25.9% EC18100
Difenoconazole 25% EC115250
Carbendazim 12% + Mancozeb 63% WP3161000
Azoxystrobin 23% SC-3500

Data sourced from a study on Colletotrichum capsici isolates.[3][4]

Table 2: this compound vs. Triazoles Against Aspergillus Species (Wild-Type Isolates)
FungicideOrganismMIC50 (mg/L)
This compound A. fumigatus≤2
This compound A. flavus≤2
This compound A. terreus≤2
MetconazoleA. fumigatus, A. flavus, A. terreus0.5 - 2
EpoxiconazoleA. fumigatus, A. flavus8 - 16
PropiconazoleA. fumigatus, A. flavus8 - 16
TebuconazoleA. fumigatus, A. flavus8 - 16
DifenoconazoleA. fumigatus, A. flavus8 - 16

MIC50 values for wild-type clinical isolates of various Aspergillus species.[5]

Table 3: this compound vs. DMI Fungicides Against Fusarium oxysporum from Strawberry
FungicideIsolate TypeMean EC50 (µg/mL)
This compound Sensitive0.024
This compound Resistant6.97
DifenoconazoleSensitive0.08
DifenoconazoleResistant1.27
TebuconazoleSensitive0.04
TebuconazoleResistant0.139

Comparative EC50 values for DMI fungicides against sensitive and resistant isolates of Fusarium oxysporum.[6]

Table 4: In Vitro Sensitivity of Colletotrichum acutatum Isolates to Various Fungicides
FungicideMean EC50 (mg/L)
This compound 0.067
Fludioxonil0.093
Tebuconazole1.473
Thiophanate-methyl1.718

EC50 values determined by mycelial growth assay for Colletotrichum acutatum isolates from strawberry.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's antifungal activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[8][9][10] This method provides a standardized approach for evaluating the in vitro activity of antifungal agents against filamentous fungi.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (0.4 x 10^4 to 5 x 10^4 CFU/mL) C Inoculate microdilution plate wells with fungal suspension A->C B Prepare serial two-fold dilutions of this compound in RPMI-1640 medium D Add this compound dilutions to wells B->D E Incubate at 35°C for 48-72 hours D->E F Visually read the plates for growth inhibition E->F G Determine MIC: Lowest concentration with 100% growth inhibition F->G

Figure 2: Experimental workflow for MIC determination.

Protocol Steps:

  • Inoculum Preparation: Fungal isolates are grown on a suitable agar medium, and a suspension of conidia or spores is prepared in sterile saline. The suspension is adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[11]

  • Antifungal Dilution: A stock solution of this compound is serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: A 96-well microtiter plate is filled with the diluted antifungal agent, and each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 48 to 72 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete (100%) inhibition of visible fungal growth.[12]

Ergosterol Content Quantification

This assay measures the amount of ergosterol in the fungal cell membrane to assess the impact of this compound. A common method for this is Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Protocol Steps:

  • Fungal Culture: Fungal mycelia are grown in a liquid medium with and without this compound.

  • Saponification: The harvested mycelia are saponified using a methanolic potassium hydroxide solution to break down the cell walls and release the lipids.[13]

  • Extraction: The non-saponifiable lipids, including ergosterol, are extracted using an organic solvent like n-hexane or pentane.[13][15]

  • Derivatization (Optional but Recommended): The extracted ergosterol can be derivatized to its trimethylsilyl (TMS) ether to improve its volatility and chromatographic properties.[13]

  • GC-MS Analysis: The extracted and derivatized sample is injected into a GC-MS system. The amount of ergosterol is quantified by comparing the peak area of the sample to that of a known ergosterol standard.[13][14]

Cell Membrane Integrity Assay

This assay evaluates the damage to the fungal cell membrane caused by this compound using a fluorescent dye like propidium iodide (PI).

Protocol Steps:

  • Fungal Treatment: Fungal conidia or mycelia are treated with different concentrations of this compound.

  • Staining: The treated fungal cells are stained with a solution of propidium iodide. PI can only enter cells with compromised membranes.

  • Microscopy: The stained cells are observed under a fluorescence microscope.

  • Quantification: The percentage of fluorescent (damaged) cells is determined by counting the number of stained cells relative to the total number of cells. A study on Penicillium digitatum showed that at 0.01 mg/liter of this compound, 31.5% of conidia had damaged cell membranes, compared to 5.7% in the untreated control.[2]

References

Synergistic Effects of Prochloraz in Fungicide Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochloraz, an imidazole fungicide, is a widely utilized agent for the control of a broad spectrum of fungal pathogens in agriculture.[1][2][3] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase (CYP51).[4][5] To enhance its efficacy, broaden the spectrum of activity, and manage the development of fungicide resistance, this compound is frequently used in combination with other fungicides. This guide provides a comparative analysis of the synergistic effects observed when this compound is combined with other fungicidal agents, supported by experimental data from various studies.

Comparative Efficacy of this compound Combinations

The synergistic interaction between this compound and other fungicides can lead to a significant increase in antifungal activity compared to the individual components. This synergy is often quantified by a reduction in the concentration of each fungicide required to achieve the same level of fungal inhibition. The following tables summarize the efficacy of this compound and its combinations against various fungal pathogens, as reported in different studies.

Table 1: Synergistic Effect of this compound and Carbendazim against Fusarium graminearum

Fungicide CombinationPathogenRatioSynergistic CoefficientReference
This compound + CarbendazimFusarium graminearum1:72.2563[6]

Table 2: In Vitro Efficacy (EC50 in µg/mL) of this compound and Other Fungicides against Various Pathogens

FungicideAlternaria solaniFusarium oxysporum f. sp. lycopersiciColletotrichum acutatum
This compound0.03 - 0.11[7]0.005[8]0.067[9]
Difenoconazole0.09 - 0.33[7]--
Tebuconazole--1.473[9]
Carbendazim-0.008[8]-

Note: The data in Table 2 is compiled from different studies and direct comparison of EC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

A fundamental method for evaluating the synergistic effects of fungicide combinations is the checkerboard assay . This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between the compounds.

Checkerboard Assay Protocol

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two fungicides.

Materials:

  • 96-well microtiter plates[10]

  • Fungicide stock solutions (e.g., this compound and a partner fungicide)

  • Fungal inoculum (spore suspension or mycelial fragments)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)[11]

  • Sterile diluents (e.g., sterile water, DMSO)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Fungicide Dilutions:

    • Prepare serial dilutions of Fungicide A (e.g., this compound) horizontally across the columns of the 96-well plate.[12]

    • Prepare serial dilutions of Fungicide B (the partner fungicide) vertically down the rows of the plate.[12]

    • The final plate will contain a matrix of concentrations, with each well having a unique combination of the two fungicides.[13]

    • Include wells with each fungicide alone as controls, as well as a growth control well with no fungicides.[12]

  • Inoculation:

    • Prepare a standardized fungal inoculum suspension of the target pathogen.

    • Add a specific volume of the inoculum to each well of the microtiter plate.[10]

  • Incubation:

    • Incubate the plates at an optimal temperature and duration for the growth of the target fungus.[11]

  • Assessment of Inhibition:

    • After incubation, visually assess the wells for fungal growth (turbidity).

    • Alternatively, use a microplate reader to measure the optical density (OD) at a suitable wavelength to quantify growth.[14]

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the fungicide(s) that completely inhibits visible growth.[15]

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC for each fungicide is calculated as follows:

      • FIC of Fungicide A = MIC of Fungicide A in combination / MIC of Fungicide A alone[15]

      • FIC of Fungicide B = MIC of Fungicide B in combination / MIC of Fungicide B alone[15]

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Fungicide A + FIC of Fungicide B.[15][16]

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5[15]

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0[15]

    • Antagonism: FICI > 4.0[15]

G cluster_workflow Checkerboard Assay Workflow prep_plates Prepare 96-well plates with serial dilutions of Fungicide A and Fungicide B inoculation Inoculate all wells with a standardized fungal suspension prep_plates->inoculation incubation Incubate plates under optimal growth conditions inoculation->incubation assessment Assess fungal growth inhibition (visually or spectrophotometrically) incubation->assessment calculation Calculate Fractional Inhibitory Concentration (FIC) Index assessment->calculation interpretation Interpret results: Synergy, Additive, Indifference, or Antagonism calculation->interpretation

A simplified workflow of the checkerboard assay for synergy testing.

Mechanism of Synergistic Action

The primary mechanism of action for this compound and other azole fungicides is the inhibition of the 14α-demethylase enzyme, a key component of the ergosterol biosynthesis pathway in fungi.[4][5] Ergosterol is essential for maintaining the integrity and function of the fungal cell membrane. By inhibiting its synthesis, these fungicides disrupt membrane structure and function, leading to fungal growth inhibition.

When this compound is combined with another demethylation inhibitor (DMI) fungicide, such as tebuconazole or propiconazole, the synergistic effect can be attributed to a more complete blockage of the ergosterol biosynthesis pathway. While both fungicides target the same enzyme, they may have different affinities or binding characteristics, leading to a more potent combined effect.

G cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition cluster_inhibition Inhibition Site AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Target 14α-demethylase (CYP51) Lanosterol->Target Inhibitor This compound & Other Azoles Inhibitor->Target

Inhibition of the ergosterol biosynthesis pathway by this compound and other azole fungicides.

The combination of this compound with fungicides from different chemical classes, such as benzimidazoles (e.g., carbendazim), can also result in synergistic effects. Carbendazim disrupts microtubule assembly during mitosis, a different mode of action from this compound. The synergy in this case may arise from the simultaneous disruption of two critical cellular processes, making it more difficult for the fungus to survive.

Conclusion

The combination of this compound with other fungicides presents a valuable strategy for enhancing antifungal efficacy and managing resistance. The data presented in this guide, compiled from various scientific studies, demonstrates the synergistic potential of this compound in mixtures with other demethylation inhibitors and fungicides with different modes of action. The checkerboard assay provides a robust method for quantifying these interactions and identifying optimal fungicide combinations. Further research into the synergistic effects of this compound with a broader range of fungicides will continue to be crucial for the development of effective and sustainable disease management strategies in agriculture.

References

A Comparative Analysis of Prochloraz and its Manganese Complex in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of the imidazole fungicide Prochloraz and its derivative, the this compound-manganese complex. This analysis is based on available experimental data and aims to furnish researchers and professionals in drug development with a clear understanding of their respective and comparative performances.

Executive Summary

This compound is a widely utilized broad-spectrum fungicide effective against a range of fungal pathogens. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The this compound-manganese complex, a coordination complex of this compound and manganese chloride, is reported to have a disease prevention performance very similar to that of this compound alone. This is largely attributed to the rapid dissociation of the complex in aqueous environments, releasing the active this compound molecule. While direct, side-by-side comparative studies across a wide range of fungal species are limited in the public domain, available data on specific pathogens, coupled with the chemical nature of the complex, suggest a comparable efficacy profile.

Data Presentation: In Vitro Efficacy

The following table summarizes the available quantitative data on the in vitro efficacy of this compound and this compound-manganese complex against the fungal pathogen Cladobotryum mycophilum, the causative agent of cobweb disease in mushrooms.

CompoundFungal SpeciesEfficacy MetricValue (mg/L)95% Confidence LimitSource
This compound-manganese chloride complexCladobotryum mycophilumEC₅₀0.939Not Reported[1]
This compoundCladobotryum mycophilumED₅₀< 0.087Not Reported[1]

Note on Efficacy Metrics:

  • EC₅₀ (Effective Concentration 50): The concentration of a fungicide that causes a 50% reduction in the growth or activity of the target organism.

  • ED₅₀ (Effective Dose 50): The dose of a fungicide that produces a 50% response in the test population. In the context of in vitro studies, it is often used interchangeably with EC₅₀.

The data indicates that both compounds are highly effective against C. mycophilum in vitro. A direct numerical comparison should be made with caution due to the different metrics reported (EC₅₀ vs. ED₅₀). However, the low concentration required for 50% inhibition by both compounds underscores their potent antifungal properties.

Field Application and Performance

In a field study focused on controlling cobweb disease in white button mushrooms (Agaricus bisporus), a 400 mg/L application of this compound-manganese chloride complex resulted in a 61.38% disease control rate[1]. While this study did not include a direct comparison with a this compound-only treatment, it provides a benchmark for the in-field performance of the manganese complex. It is stated that the disease prevention performance of this compound-manganese complex is very similar to that of this compound[1].

Experimental Protocols

The following is a detailed methodology for a key experiment commonly used to determine the in vitro efficacy of antifungal compounds, based on the principles of the mycelial growth rate method.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of a fungicide that inhibits 50% of the mycelial growth (EC₅₀) of a target fungus.

Materials:

  • Pure culture of the target filamentous fungus.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Stock solution of the test fungicide (e.g., this compound or this compound-manganese complex) of known concentration.

  • Sterile distilled water or appropriate solvent for the fungicide.

  • Sterile Petri dishes (90 mm diameter).

  • Sterile cork borer (5-6 mm diameter).

  • Incubator set to the optimal growth temperature for the target fungus.

  • Parafilm.

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Prepare a series of dilutions of the fungicide stock solution in sterile distilled water. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control set of PDA plates with no fungicide added (or with the solvent only, if a solvent was used to dissolve the fungicide).

  • Pouring Plates: Pour the fungicide-amended and control PDA into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify.

  • Inoculation: From the edge of an actively growing, young (e.g., 7-day-old) culture of the target fungus, take mycelial plugs using a sterile cork borer. Place a single mycelial plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.

  • Incubation: Seal the Petri dishes with parafilm and incubate them in the dark at the optimal temperature for the fungus (e.g., 25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates has reached a significant portion of the plate diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where:

      • DC is the average diameter of the fungal colony in the control plates.

      • DT is the average diameter of the fungal colony in the fungicide-treated plates.

  • EC₅₀ Determination: Use probit analysis or other appropriate statistical software to plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC₅₀ value.

Mandatory Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Demethylase 14α-demethylase (CYP51) Lanosterol->Demethylase Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component Demethylase->Ergosterol Catalyzes This compound This compound This compound->Demethylase Inhibits

Caption: this compound's antifungal mechanism of action.

Experimental Workflow: In Vitro Mycelial Growth Inhibition Assay

The following diagram outlines the key steps in the experimental protocol for determining the in vitro efficacy of a fungicide.

G A Prepare Fungicide Stock Solutions C Amend Cooled Medium with Fungicide Dilutions A->C B Prepare and Autoclave Growth Medium (PDA) B->C D Pour Amended and Control Plates C->D E Inoculate Plates with Fungal Mycelial Plugs D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameters F->G H Calculate Percent Inhibition G->H I Determine EC50 Value (Probit Analysis) H->I

Caption: Workflow for mycelial growth inhibition assay.

Logical Relationship: this compound-manganese complex Dissociation

This diagram illustrates the dissociation of the this compound-manganese complex in an aqueous environment, releasing the active fungicidal compound.

G PMC This compound-manganese complex Water Aqueous Environment (e.g., water) PMC->Water Introduced into This compound This compound (Active Fungicide) Water->this compound Rapid Dissociation to MnCl2 Manganese Chloride Water->MnCl2 Rapid Dissociation to

Caption: Dissociation of this compound-manganese complex.

References

Prochloraz vs. Alternatives: A Comparative Guide to Managing Fusarium fujikuroi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fusarium fujikuroi, the causal agent of rice bakanae disease, poses a significant threat to rice production worldwide. Effective management of this pathogen often relies on the use of fungicides, with prochloraz, a demethylation inhibitor (DMI), being a widely utilized option. This guide provides an objective comparison of the efficacy of this compound against Fusarium fujikuroi strains, supported by experimental data, and explores alternative control methods.

Efficacy of this compound and Alternatives: A Quantitative Comparison

The effectiveness of a fungicide is often quantified by its EC50 value, which represents the concentration of the fungicide that inhibits 50% of the fungal growth. A lower EC50 value indicates higher efficacy. The following table summarizes the EC50 values of this compound and other fungicides against Fusarium fujikuroi as reported in various studies. It is important to note that EC50 values can vary significantly between different fungal strains, highlighting the issue of fungicide resistance.

FungicideChemical ClassEC50 Range (µg/mL)Mean EC50 (µg/mL)Key Findings
This compound Imidazole (DMI)0.007 - 0.510[1][2]0.216 ± 0.139[1][2]Widespread resistance has been reported, with some strains exhibiting high levels of resistance[1][2]. Resistance is linked to mutations in the cyp51 gene and overexpression of efflux transporters[1][2].
Tebuconazole Triazole (DMI)Not explicitly provided for a range, but noted as effective.No mean value available.No cross-resistance observed with this compound, suggesting it can be an effective alternative for managing this compound-resistant strains[3][4].
Ipconazole Triazole (DMI)Not explicitly provided for a range.No mean value available.A nanoformulation of ipconazole showed high control efficacy of 84.09% to 93.10%[5]. No cross-resistance with this compound was found[3].
Azoxystrobin Strobilurin (QoI)0.822 ± 0.285 (for mycelial growth)[6][7]0.822[6][7]No cross-resistance with this compound, carbendazim, phenamacril, or pydiflumetofen was observed[6][7].
Phenamacril CyanoacrylateNot explicitly provided for a range.No mean value available.No cross-resistance with this compound was detected[3].
Pydiflumetofen Succinate dehydrogenase inhibitor (SDHI)Not explicitly provided for a range.No mean value available.This compound-resistant isolates were still sensitive to pydiflumetofen[4].
Carbendazim BenzimidazoleNot explicitly provided for a range.No mean value available.Resistance to benzimidazole fungicides has been detected in F. fujikuroi[8]. No cross-resistance with this compound was found[3].

Experimental Protocols

The determination of fungicide efficacy and resistance mechanisms involves standardized experimental procedures. Below are detailed methodologies for key experiments cited in the comparison.

Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the EC50 value of a fungicide against a fungal strain.

  • Fungal Isolate Preparation: Fusarium fujikuroi is isolated from infected rice seeds or seedlings and cultured on a suitable medium such as Potato Dextrose Agar (PDA)[9]. Single-spore isolates are typically used to ensure genetic homogeneity.

  • Fungicide Stock Solution Preparation: The fungicide to be tested (e.g., this compound) is dissolved in an appropriate solvent, such as methanol, to create a stock solution[10][11].

  • Amended Media Preparation: The fungicide stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.00625, 0.025, 0.1, 0.4, 1.6 µg/mL for this compound)[11]. A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a F. fujikuroi culture and placed in the center of the fungicide-amended and control PDA plates[10][11].

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) in the dark for a specified period (e.g., 5-7 days)[9][12].

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration[1].

Visualizing Experimental and Biological Processes

To better understand the methodologies and biological pathways discussed, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis isolate Isolate F. fujikuroi culture Culture on PDA isolate->culture inoculate Inoculate Plates culture->inoculate stock Prepare Fungicide Stock amend_media Prepare Fungicide-Amended Media stock->amend_media amend_media->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Growth Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50

Caption: Experimental workflow for fungicide sensitivity testing.

prochloraz_resistance cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms This compound This compound cyp51 CYP51 Enzyme (Ergosterol Biosynthesis) This compound->cyp51 Inhibits transporter ABC Transporters This compound->transporter Pumped out ergosterol Ergosterol cyp51->ergosterol Synthesizes membrane Cell Membrane Integrity ergosterol->membrane mutation Point Mutation in cyp51 gene mutation->cyp51 Alters target site overexpression Overexpression of cyp51 gene overexpression->cyp51 Increases enzyme level efflux Overexpression of Transporter Genes efflux->transporter Increases efflux

Caption: this compound mode of action and resistance mechanisms.

Mechanisms of this compound Resistance

The emergence of this compound-resistant Fusarium fujikuroi strains is a significant concern for disease management. The primary mechanisms of resistance identified include:

  • Target Site Modification: Point mutations in the CYP51 gene, which encodes the target enzyme for this compound (sterol 14α-demethylase), can reduce the binding affinity of the fungicide, thereby decreasing its efficacy[1][2]. A specific mutation, S312T in Ffcyp51b, has been frequently detected in highly resistant isolates[4].

  • Target Gene Overexpression: Increased expression of the cyp51 genes, particularly Ffcyp51A, leads to higher levels of the target enzyme, requiring a greater concentration of the fungicide to achieve an inhibitory effect[3].

  • Active Efflux: Overexpression of ATP-binding cassette (ABC) and other transporter genes can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and effectiveness[1][2].

  • Degradation: Some resistant strains may have an enhanced ability to metabolize and degrade this compound into less toxic compounds[13].

Alternative and Integrated Management Strategies

Given the prevalence of this compound resistance, an integrated pest management (IPM) approach is crucial for the sustainable control of Fusarium fujikuroi. This includes:

  • Fungicide Rotation: Alternating the use of fungicides with different modes of action can delay the development of resistance. As indicated in the data, fungicides like tebuconazole, ipconazole, azoxystrobin, and pydiflumetofen, which show no cross-resistance with this compound, are valuable rotation partners[3][4][6].

  • Biological Control: The use of antagonistic microorganisms, such as certain strains of Penicillium, Chaetomium, and non-pathogenic Fusarium commune, has shown promise in reducing the incidence of bakanae disease[8][14].

  • Host Resistance: Utilizing rice varieties with genetic resistance to Fusarium fujikuroi is a cornerstone of sustainable disease management[8].

  • Physical Methods: Hot water treatment of seeds has been investigated as an alternative to chemical control, with treatments at 55°C and 57°C being effective against the pathogen[15].

  • Natural Products: Certain natural compounds, including honokiol, cinnamaldehyde, and osthole, have demonstrated antifungal activity against F. fujikuroi and are being explored as potential green fungicides[12].

References

Independent Laboratory Validation of Prochloraz Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of independently validated analytical methods for the quantification of the fungicide Prochloraz. The information presented is compiled from various scientific studies to assist researchers and professionals in selecting the most suitable method for their specific application, considering factors such as matrix complexity, required sensitivity, and available instrumentation.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different analytical methods validated for the determination of this compound in various matrices. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and relative standard deviation (RSD) as reported in independent laboratory studies.

Analytical TechniqueMatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Citation
QuEChERS-GC Garlic Bolting0.039 mg/kg (this compound), 0.003 mg/kg (2,4,6-trichlorophenol)81.5 - 105.41.3 - 6.8[1]
Hydrolysis-GC Garlic Bolting0.005 mg/kg81.5 - 105.41.3 - 6.8[1]
UPLC-MS/MS Garlic Sprouts5 µg/kg88.4 - 94.82.6 - 9.7[2]
LC-UV Fruits (Mango, Orange, Papaya)0.1 mg/kg80 - 945.6 - 12.6[3]
HPLC-UV Mushrooms0.05 mg/kg97 - 99Not Specified[4][5]
GC-MSD Mushrooms0.05 mg/kg88 - 94Not Specified[6]
GC-ECD AppleNot Specified82.9 - 114.40.7 - 8.6[7]

Experimental Protocols

This section details the methodologies for the key analytical techniques cited in the comparison table.

QuEChERS Followed by Gas Chromatography (GC)
  • Sample Preparation (QuEChERS Method): A representative sample is extracted with acetonitrile. The extract is then purified using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) purification tube containing a combination of salts and sorbents to remove interfering matrix components.[1]

  • Analysis: The final extract is analyzed by Gas Chromatography (GC) for the determination of this compound and its main metabolite, 2,4,6-trichlorophenol.[1]

Hydrolysis Followed by Gas Chromatography (GC)
  • Sample Preparation: The sample is extracted with acetonitrile. The extract then undergoes hydrolysis with pyridine hydrochloride. A subsequent purification step is carried out using sulfuric acid.[1]

  • Analysis: The purified extract is analyzed by Gas Chromatography (GC) to determine the total this compound content.[1] This method is designed to measure the sum of this compound and its metabolites containing the 2,4,6-trichlorophenol moiety by converting them to 2,4,6-trichlorophenol.[6]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Sample Preparation: A validated method for garlic sprouts involved sample extraction followed by analysis.[2] While the specific extraction solvent is not detailed in the abstract, it is typically followed by a clean-up step to minimize matrix effects.

  • Analysis: The extract is injected into a UPLC-MS/MS system. This technique provides high sensitivity and selectivity, allowing for the accurate quantification of this compound residues.[2] It has been noted that in-source fragmentation of certain metabolites can occur, necessitating good chromatographic separation.[8]

Liquid Chromatography with UV Detection (LC-UV)
  • Sample Preparation: Fruit samples are extracted with an organic solvent. The this compound residue in the extract is then derivatized to 2,4,6-trichlorophenol using pyridine hydrochloride.[3]

  • Analysis: The derivatized sample is analyzed by Liquid Chromatography with UV detection.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Mushrooms
  • Sample Preparation (Modified QuEChERS): A sample is subjected to solid-liquid extraction based on a modified QuEChERS method.[4][5]

  • Analysis: The resulting extract is analyzed using an HPLC system with a UV detector.[4][5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound residues, from sample collection to final data analysis.

Prochloraz_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Purification Purification / Clean-up (e.g., QuEChERS, SPE) Extraction->Purification Chromatography Chromatographic Separation (GC or LC) Purification->Chromatography Detection Detection (MS, MS/MS, ECD, UV) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized workflow for this compound residue analysis.

This guide demonstrates that various validated methods are available for the determination of this compound. The choice of method depends on the specific requirements of the analysis, including the matrix, desired sensitivity, and the need to quantify metabolites. For instance, hydrolysis-based methods are suitable for determining the total residue of this compound and its metabolites that include the 2,4,6-trichlorophenol moiety.[1][6] In contrast, methods like QuEChERS coupled with GC or LC-MS/MS can differentiate between the parent compound and its metabolites.[1][8]

References

QuEChERS Method for Prochloraz Analysis in High-Water-Content Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the fungicide prochloraz in high-water-content matrices such as fruits and vegetables. This guide includes detailed experimental protocols, quantitative performance data, and a comparison with alternative analytical methods, supported by experimental findings.

The QuEChERS method has gained widespread acceptance for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[1] This guide focuses on its application for this compound, a broad-spectrum imidazole fungicide used on a variety of crops.[2][3]

Performance Comparison of QuEChERS and Alternative Methods

The QuEChERS method consistently demonstrates excellent performance for this compound analysis in high-water-content matrices, offering high recovery and good precision. The following tables summarize the quantitative data from various validation studies, comparing different versions of the QuEChERS protocol and alternative methods like Solid-Phase Extraction (SPE).

Method Matrix Spiking Level (mg/kg) Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Quantification (LOQ) (mg/kg) Reference
QuEChERS (Modified)Fruits and VegetablesNot Specified70.4–113.9< 16.90.001[4]
QuEChERS (EN 15662)MushroomsNot Specified97–99Not Specified0.05[5]
QuEChERSStrawberries0.01 - 0.173.06 - 116.011.12 - 9.170.0001 - 0.001[3]
QuEChERSFruits and Vegetables0.0005 - 0.00580 - 105< 150.0005 - 0.005[6]
Automated QuEChERSApple, Bell Pepper, LettuceNot Specified89, 85 (in apple and lettuce)Not SpecifiedNot Specified[7]
Liquid Chromatography-UVMango, Papaya, Orange0.1 and 0.280 - 945.6 - 12.60.1[8]

Table 1: Performance Data for this compound Analysis using QuEChERS and an Alternative LC-UV Method.

Studies comparing QuEChERS with other cleanup techniques like dispersive SPE (d-SPE) and cartridge SPE highlight the efficiency of the QuEChERS approach. While conventional SPE may offer better cleanup in some cases, QuEChERS with d-SPE generally provides acceptable recovery rates of 94–99% for a wide range of pesticides.[9] For complex matrices, modifications to the d-SPE step, such as the use of different sorbents like PSA, C18, and GCB, can effectively remove interferences such as sugars, lipids, and pigments.[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the QuEChERS method and its variations as described in the cited literature.

Modified QuEChERS Protocol for this compound in Fruits and Vegetables[4]
  • Sample Preparation: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Analysis: The final extract is then ready for analysis by LC-MS/MS or GC-MS.

EN 15662 QuEChERS Protocol for this compound in Mushrooms[5]
  • Sample Preparation: Homogenize mushroom samples.

  • Extraction:

    • To a 50 mL centrifuge tube, add 10 g of the homogenized sample and 10 mL of acetonitrile.

    • Add the EN 15662 salt packet (4 g magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge for 5 minutes at 3,000 rpm.

  • d-SPE Cleanup:

    • Transfer 6 mL of the supernatant to a d-SPE tube containing 150 mg PSA and 900 mg magnesium sulfate.

    • Shake for 30 seconds and centrifuge for 5 minutes at 3,000 rpm.

  • Acidification and Analysis:

    • Take 3 mL of the cleaned supernatant and add 30 µL of 5% v/v formic acid in acetonitrile.

    • The sample is then injected into the HPLC-UV system for analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the QuEChERS method for pesticide analysis.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Fruit/Vegetable Sample Weighing Weigh 10g of Sample Homogenization->Weighing Add_ACN Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge_1 Shake & Centrifuge Add_Salts->Shake_Centrifuge_1 Transfer_Supernatant Transfer Supernatant Shake_Centrifuge_1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Shake_Centrifuge_2 Vortex & Centrifuge Add_dSPE->Shake_Centrifuge_2 Final_Extract Final Extract Shake_Centrifuge_2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: General workflow of the QuEChERS method for this compound analysis.

Alternative Methods

While QuEChERS is a dominant technique, other methods are available for this compound analysis. These often involve more traditional and time-consuming liquid-liquid extraction or solid-phase extraction (SPE) procedures.[1] An alternative method using liquid chromatography with UV detection (LC-UV) has been described for the determination of this compound in fruits, which involves derivatization of the analyte.[8] However, this method may have higher limits of detection compared to mass spectrometry-based techniques.

Solid-phase extraction (SPE) can provide a more thorough cleanup than d-SPE, which can be advantageous for complex matrices.[9] However, SPE is generally more laborious and time-consuming. The choice between QuEChERS and SPE often depends on the specific matrix, the required level of sensitivity, and the desired sample throughput.

References

Comparing Prochloraz sensitivity in different Cladobotryum mycophilum strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Prochloraz sensitivity across various strains of Cladobotryum mycophilum, the causative agent of cobweb disease in cultivated mushrooms. The data presented is compiled from published experimental studies and is intended to inform research and development of effective fungal disease management strategies.

Quantitative Comparison of this compound Sensitivity

The sensitivity of Cladobotryum mycophilum strains to this compound is typically quantified by the median effective dose (ED50), which represents the concentration of the fungicide that inhibits mycelial growth by 50%. A lower ED50 value indicates higher sensitivity to the fungicide. The table below summarizes ED50 values for this compound against different C. mycophilum isolates as reported in various studies.

StudyIsolate(s)Geographic OriginED50 (mg/L) RangeKey Findings
Chakwiya et al. (2015)[1][2]32 isolatesVarious0.00001 - 0.55A wide range of ED50 values was observed, indicating high sensitivity among the tested isolates.[1][2]
Potočnik et al. (2022)[3]Serbian isolatesSerbia< 0.087 (as µg/mL)The tested strains were found to be highly sensitive to this compound.[3]
Kim et al. (2014)[4]Isolate from Pleurotus eryngiiKoreaModerately sensitiveThe isolate was classified as moderately sensitive to this compound manganese.[4]
Grogan & Gaze (2000) (as cited in Clarke et al., 2023)[5]Isolate 235 (re-identified as C. mycophilum)Not specifiedEfficacy of ~70%This compound still showed good control with efficacy values consistently reaching 70%.[5]

Experimental Protocols

The determination of this compound sensitivity in C. mycophilum is primarily conducted through in vitro mycelial growth inhibition assays. The following is a detailed methodology synthesized from published research.[4][6]

Mycelial Growth Inhibition Assay

Objective: To determine the ED50 value of this compound for a specific Cladobotryum mycophilum isolate.

Materials:

  • Pure culture of Cladobotryum mycophilum

  • Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Sterile distilled water or appropriate solvent (e.g., acetone)

  • Sterile 90 mm Petri dishes

  • Sterile 5 mm cork borer or scalpel

  • Incubator set to 25°C

  • Ruler or calipers for measurement

  • Laminar flow hood

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1000 mg/L) by dissolving a known amount of the active ingredient in a minimal amount of a suitable solvent. Further dilute with sterile distilled water to achieve the desired stock concentration.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the growth medium (MEA or PDA) and allow it to cool to approximately 50-55°C in a water bath.

    • Under sterile conditions in a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 mg/L). Ensure thorough mixing.

    • A control set of plates should be prepared containing the same concentration of solvent (if used) without this compound.

    • Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the leading edge of an actively growing (3-5 days old) C. mycophilum culture, aseptically cut a 5 mm diameter mycelial plug using a sterile cork borer or scalpel.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates in the dark at 25°C for a period of 48 to 96 hours, or until the mycelial growth in the control plates has reached a substantial diameter.[6]

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.

    • The ED50 value is calculated by performing a probit analysis or by linear regression of the percentage inhibition against the logarithm of the fungicide concentration.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the experimental workflow for assessing this compound sensitivity and the generally accepted molecular mechanism of this compound action and resistance in fungi.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare this compound Stock Solution P2 Prepare Fungicide-Amended and Control Agar Plates P1->P2 E1 Inoculate Plates with C. mycophilum Mycelial Plugs P2->E1 E2 Incubate at 25°C E1->E2 A1 Measure Colony Diameters E2->A1 A2 Calculate Percent Inhibition A1->A2 A3 Determine ED50 Value via Probit/Regression Analysis A2->A3 G cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Action & Resistance Start Precursors Lanosterol Lanosterol Start->Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol This compound This compound This compound->CYP51 Inhibits CYP51->Intermediate Catalyzes conversion Resistance Resistance Mechanisms Overexpression Overexpression of CYP51 gene Mutation Point mutations in CYP51 gene

References

Efficacy Showdown: Prochloraz vs. Propiconazole in Suspension Emulsion Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Plant Health Professionals

In the landscape of agricultural fungicides, Prochloraz and Propiconazole have long been cornerstone active ingredients for the management of a broad spectrum of plant diseases. Both belong to the demethylation inhibitor (DMI) class of fungicides and are frequently formulated as suspension emulsions to enhance their stability and application properties. This guide provides a comprehensive comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in the agricultural sector. While direct comparative studies on suspension emulsion formulations are limited in publicly available literature, this guide synthesizes data from various studies on other formulations, such as emulsifiable concentrates (EC), to provide an objective performance overview.

Mechanism of Action: A Shared Pathway

This compound, an imidazole, and Propiconazole, a triazole, share a common mode of action. They are both sterol biosynthesis inhibitors (SBIs), specifically targeting the C14-demethylase enzyme in fungi. This enzyme is critical for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, both fungicides disrupt the structure and function of the cell membrane, leading to the inhibition of fungal growth and eventual cell death.

cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane DisruptedMembrane Disrupted Cell Membrane Ergosterol->DisruptedMembrane Depletion leads to This compound This compound Inhibition Inhibition of C14-demethylase This compound->Inhibition Propiconazole Propiconazole Propiconazole->Inhibition Inhibition->Lanosterol

Caption: Mechanism of action of this compound and Propiconazole.

Comparative Efficacy: Insights from Field and Lab Studies

The following tables summarize the available quantitative data on the efficacy of this compound and Propiconazole against key fungal pathogens. It is important to note that the data is derived from studies using various formulations, primarily Emulsifiable Concentrates (EC), and not exclusively suspension emulsions. The results should, therefore, be interpreted as indicative of the active ingredients' relative performance.

Rice Sheath Blight (Rhizoctonia solani)
FungicideFormulationApplication RateDisease Severity (%)Yield ( kg/ha )Reference
This compound 45 EC2 ml/l29.44240[1]
Propiconazole 25% EC1 ml/l22.15560[1]
Untreated Control--51.53010[1]

Note: In this study, Propiconazole demonstrated lower disease severity and a higher yield compared to this compound for the control of rice sheath blight. However, the formulations and application rates were not directly comparable.

Anthracnose (Colletotrichum spp.)
FungicideFormulationConcentrationMycelial Inhibition (%)Disease Control (%)Reference
This compound -0.75 g/L-63.97A study on chilli anthracnose.
Propiconazole 25 EC0.1%10070A study on chilli anthracnose.
Untreated Control---0-

Note: Propiconazole showed high in vitro mycelial inhibition and in-field disease control of anthracnose. This compound also provided significant disease control. The data is from separate studies with different methodologies.

Powdery Mildew (Erysiphe spp.)
FungicideFormulationApplication RateDisease Incidence (%)Reference
This compound --Data not available in direct comparison-
Propiconazole Banner MAXX®0.07 g ai/literConsistently lowA study on dogwood powdery mildew.
Untreated Control--Up to 75% leaf colonizationA study on dogwood powdery mildew.

Note: While both fungicides are known to be effective against powdery mildew, direct comparative quantitative data is scarce in the reviewed literature. Propiconazole has demonstrated consistent control in studies on ornamental crops.

Experimental Protocols: A Framework for Efficacy Evaluation

Standardized protocols are crucial for the reliable evaluation of fungicide efficacy. The following outlines a generalized experimental workflow based on guidelines from the European and Mediterranean Plant Protection Organization (EPPO).

cluster_0 Experimental Workflow for Fungicide Efficacy Testing A 1. Trial Design and Setup - Randomized Complete Block Design - Minimum 3-4 Replicates - Plot Size Definition B 2. Treatment Application - Test Products (this compound, Propiconazole SE) - Reference Product - Untreated Control A->B C 3. Inoculation (if necessary) - Artificial or Natural Infection - Standardized Inoculum Density B->C D 4. Disease Assessment - Pre- and Post-Treatment Evaluation - Disease Incidence and Severity Scoring - Standardized Rating Scales C->D E 5. Yield and Quality Assessment - Quantitative (e.g., kg/ha) - Qualitative (e.g., grain quality) D->E F 6. Data Analysis - Analysis of Variance (ANOVA) - Mean Separation Tests (e.g., LSD, DMRT) E->F G 7. Conclusion - Efficacy Comparison - Phytotoxicity Assessment F->G

Caption: Generalized workflow for fungicide efficacy trials.

Key Methodological Considerations:

  • Trial Design: Field trials should be conducted in randomized complete block designs with a sufficient number of replicates (typically 3-4) to ensure statistical validity.

  • Treatments: Trials should include the test products (this compound and Propiconazole suspension emulsions), a standard reference fungicide with known efficacy against the target pathogen, and an untreated control.

  • Application: Application methods, timing, and rates should be clearly defined and consistently applied across all relevant plots.

  • Assessment: Disease incidence (percentage of infected plants or plant parts) and severity (area of plant tissue affected) should be assessed at appropriate intervals using standardized rating scales.

  • Yield Data: Crop yield should be measured at harvest to determine the economic benefit of the fungicide treatments.

  • Statistical Analysis: Data should be subjected to appropriate statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Conclusion

Both this compound and Propiconazole are effective DMI fungicides with a broad spectrum of activity against many important plant pathogens. The available data, primarily from EC formulations, suggests that their performance can vary depending on the target pathogen, crop, and environmental conditions. For rice sheath blight, one study indicated that Propiconazole might offer better control and yield benefits than this compound under the tested conditions.[1] For anthracnose, both have shown significant efficacy.

It is crucial to emphasize the need for direct, head-to-head comparative studies of this compound and Propiconazole in suspension emulsion formulations. Such research would provide more definitive data for researchers and professionals to make informed decisions on the most effective disease management strategies. Future studies should adhere to standardized experimental protocols, such as those outlined by EPPO, to ensure the generation of robust and comparable data.

References

Prochloraz performance compared to newly introduced fungicides like metrafenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the fungicidal performance of prochloraz, an established imidazole fungicide, and metrafenone, a more recently introduced fungicide from the benzophenone class. The information is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental methodologies, and visual representations of their mechanisms of action.

Executive Summary

This compound is a broad-spectrum fungicide that has been a staple in disease management for many years. It acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. Metrafenone, conversely, presents a novel mode of action, disrupting the actin cytoskeleton of fungal cells, which affects cell polarity and growth.

This guide presents a comparative analysis of their efficacy against various fungal pathogens, highlighting differences in performance and the emergence of resistance. Quantitative data from several studies are summarized in clear, comparative tables. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.

Comparative Efficacy

The performance of this compound and metrafenone varies depending on the target pathogen and the presence of resistance. The following tables summarize key performance data from various studies.

Table 1: In Vitro Efficacy (EC50 values in mg/L)

Fungal PathogenThis compoundMetrafenoneReference(s)
Cladobotryum mycophilum (sensitive isolate 618)-<0.01[1]
Cladobotryum mycophilum (resistant isolate 1546)-0.1 - 1[1]
Cladobotryum mycophilum0.0450.025[2]
Trichoderma spp. (from oyster mushroom)<0.4<1.43
Trichoderma spp. (from button mushroom & shiitake)<0.4<3.64
Fusarium culmorumMost effective of 5 fungicides tested-
Rhizoctonia solani13.84-
Alternaria solani0.03 - 0.11-[3]

Table 2: In Vivo Disease Control Efficacy

Fungal PathogenHost PlantThis compound PerformanceMetrafenone PerformanceReference(s)
Cladobotryum mycophilumMushroomGood control (70% efficacy)Effective on sensitive strains (96% efficacy), ineffective on resistant strains[1]
Fusarium culmorumWheatSimilar efficacy to tebuconazole-[4]

Modes of Action

The distinct mechanisms by which this compound and metrafenone exert their antifungal effects are crucial for understanding their spectrum of activity and for developing resistance management strategies.

This compound: Sterol Biosynthesis Inhibition

This compound belongs to the demethylation inhibitors (DMIs) class of fungicides. It specifically inhibits the cytochrome P450-dependent enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.

Prochloraz_MoA This compound This compound CYP51A1 14α-demethylase (CYP51A1) This compound->CYP51A1 Inhibits Ergosterol Ergosterol CYP51A1->Ergosterol Catalyzes conversion DisruptedMembrane Disrupted Membrane & Cell Death CYP51A1->DisruptedMembrane Inhibition leads to Lanosterol Lanosterol Lanosterol->CYP51A1 FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential component FungalCellMembrane->DisruptedMembrane

Caption: this compound mode of action pathway.

Metrafenone: Disruption of Fungal Cytoskeleton

Metrafenone exhibits a novel mode of action that does not target sterol biosynthesis. Instead, it disrupts the organization of the actin cytoskeleton in fungal cells. This interference with actin dynamics leads to a loss of cell polarity, abnormal cell shape, and inhibition of key developmental processes such as appressorium formation and hyphal growth, ultimately preventing infection.

Metrafenone_MoA Metrafenone Metrafenone ActinCytoskeleton Actin Cytoskeleton Metrafenone->ActinCytoskeleton Disrupts CellPolarity Cell Polarity ActinCytoskeleton->CellPolarity Maintains HyphalGrowth Hyphal Growth & Appressorium Formation CellPolarity->HyphalGrowth Directs InfectionPrevention Infection Prevented HyphalGrowth->InfectionPrevention Inhibition leads to

Caption: Metrafenone mode of action pathway.

Experimental Protocols

To ensure the reproducibility and comparability of fungicidal performance data, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

Objective: To determine the half-maximal effective concentration (EC50) of a fungicide against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Fungicide stock solution (e.g., in acetone or DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control set of plates with the solvent only. Gently swirl the flasks to ensure thorough mixing.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each prepared Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepMedia Prepare & Autoclave Growth Medium AmendMedia Amend Medium with Fungicide Concentrations PrepMedia->AmendMedia PourPlates Pour into Petri Dishes AmendMedia->PourPlates Inoculate Inoculate with Fungal Plugs PourPlates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate MeasureColony Measure Colony Diameter Incubate->MeasureColony CalculateInhibition Calculate % Inhibition MeasureColony->CalculateInhibition DetermineEC50 Determine EC50 CalculateInhibition->DetermineEC50

Caption: In vitro mycelial growth inhibition assay workflow.

In Vivo Detached Leaf Assay

This assay assesses the protective or curative efficacy of a fungicide on host tissue.

Objective: To evaluate the ability of a fungicide to prevent or inhibit disease development on detached leaves.

Materials:

  • Healthy, susceptible host plants

  • Fungal pathogen inoculum (spore suspension or mycelial plugs)

  • Fungicide solution at the desired concentration

  • Sterile distilled water (for control)

  • Atomizer or sprayer

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Plant Material: Detach healthy, fully expanded leaves from the host plants.

  • Fungicide Application (Protective Assay):

    • Spray the detached leaves with the fungicide solution until runoff.

    • Allow the leaves to air dry in a sterile environment.

    • Place the treated leaves in moist chambers.

  • Inoculation:

    • Apply a known concentration of the fungal inoculum (e.g., a 10 µL droplet of a spore suspension) to the center of each leaf.

  • Fungicide Application (Curative Assay):

    • Inoculate the detached leaves with the fungal pathogen as described above.

    • After a specific incubation period (e.g., 24 hours), apply the fungicide solution.

  • Incubation: Incubate the moist chambers in a growth chamber with appropriate light and temperature conditions for disease development.

  • Data Collection: After a set incubation period (e.g., 5-7 days), assess disease severity by measuring the lesion diameter or the percentage of the leaf area showing symptoms.

  • Data Analysis: Calculate the percentage of disease control for the fungicide treatment compared to the untreated control.

InVivo_Workflow cluster_prep Preparation cluster_protective Protective Assay cluster_curative Curative Assay cluster_analysis Incubation & Analysis DetachLeaves Detach Healthy Host Leaves ApplyFungicide_P Apply Fungicide DetachLeaves->ApplyFungicide_P Inoculate_C Inoculate with Pathogen DetachLeaves->Inoculate_C Inoculate_P Inoculate with Pathogen ApplyFungicide_P->Inoculate_P Incubate Incubate in Moist Chamber Inoculate_P->Incubate ApplyFungicide_C Apply Fungicide Inoculate_C->ApplyFungicide_C ApplyFungicide_C->Incubate AssessDisease Assess Disease Severity Incubate->AssessDisease CalculateControl Calculate % Disease Control AssessDisease->CalculateControl

References

Safety Operating Guide

Navigating the Safe Disposal of Prochloraz: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Prochloraz are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established safety protocols and regulatory requirements. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] If handling powdered this compound, a dust respirator is essential to prevent inhalation.[1]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors or dust.[3][4]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1][3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[5]

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly with soap and water after handling.[2][4]

**Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste, in compliance with local, state, and federal regulations.[1][6]

Step 1: Managing Spills

Accidental spills must be addressed immediately to prevent wider contamination.

  • Contain the Spill: Isolate the spill area.[3]

  • Absorb Liquids: For liquid formulations, use an inert absorbent material such as sand, earth, or vermiculite.[3][4]

  • Manage Solids: For powdered this compound, use dry clean-up methods to avoid creating dust.[1] Lightly dampening the powder with water before sweeping can help minimize dust.[1] A vacuum cleaner with a HEPA filter is also a suitable option.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material or powder into a clearly labeled, sealable waste container.[1][3]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Environmental Protection: Crucially, prevent any spilled material from entering drains, sewers, or waterways.[3][4]

Step 2: Disposing of Unwanted this compound

Unused or expired this compound is considered hazardous waste.

  • Do Not Mix: Do not dispose of this compound with household or general laboratory garbage.[6]

  • Hazardous Waste Stream: this compound waste must be disposed of through a licensed hazardous waste disposal facility or an approved landfill.[1][3] For unused formulations, the designated hazardous waste number is F027.[1]

  • Consult Authorities: Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management authority for guidance on collection and disposal services.[1]

Step 3: Empty Container Disposal

Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.

  • Empty Completely: Ensure the container is fully empty.[3]

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water for water-based formulations) at least three times.[3][4]

  • Collect Rinsate: The rinsate from this process is also considered hazardous and should be collected for proper disposal. For agricultural applications, the rinsate can be added to the spray tank.[3][4]

  • Puncture Container: To prevent reuse, puncture or crush the triple-rinsed container.[1][2][4]

  • Final Disposal: The decontaminated container can then be offered for recycling through an approved program or disposed of in an approved landfill.[3][4] Do not burn or use the container for other purposes.[2][3]

Key this compound Safety and Disposal Data

The following table summarizes essential quantitative data for this compound, critical for safety assessments and logistical planning.

PropertyValueReference
Toxicity
Oral LD50 (rat)1600 mg/kg[1][3]
Dermal LD50 (rabbit)>2100 mg/kg[3]
Inhalation LC50 (rat)>2.16 mg/L (4 hours)[1]
Physical Properties
Water Solubility34.4 mg/L[3]
Transport Information
UN Number (Solid)3077[1][6]
UN Number (Liquid)3082[3]
Hazard Class9 (Miscellaneous Hazardous Material)[1][7]
Packing GroupIII (Minor Danger)[1][7]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound, from initial handling to final waste management, is illustrated in the diagram below.

Prochloraz_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Management cluster_product Unwanted Product Disposal cluster_container Container Disposal cluster_final Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C This compound Spill A->C D Unwanted/Expired this compound A->D E Empty this compound Container A->E B Work in Well-Ventilated Area B->C B->D B->E C1 Contain & Absorb Spill C->C1 D1 Treat as Hazardous Waste (F027) D->D1 E1 Triple Rinse Container E->E1 C2 Collect in Labeled Sealed Container C1->C2 F Dispose via Approved Hazardous Waste Facility or Landfill C2->F D2 Contact EHS/Waste Management D1->D2 D2->F E2 Collect Rinsate (Hazardous) E1->E2 E3 Puncture to Prevent Reuse E1->E3 E2->F E3->F If recycling is unavailable G Recycle Decontaminated Container (if available) E3->G

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Prochloraz

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the safe handling of chemical compounds is paramount. Prochloraz, a widely used imidazole fungicide, requires stringent safety protocols due to its potential health and environmental hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

This compound Hazard Profile

This compound is classified as a hazardous substance presenting multiple risks. It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with the skin.[1][2][3] Ingestion can be particularly dangerous, potentially leading to fatality if the substance enters the airways.[1][3] It is known to cause severe skin irritation and serious eye damage.[1][2][3] Furthermore, prolonged or repeated exposure may cause damage to organs, and it is classified by the IARC as a Group 2B substance, meaning it is possibly carcinogenic to humans.[1][2][3] this compound is also very toxic to aquatic life, with long-lasting effects on the environment.[1][2][4]

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against exposure. All PPE should be inspected for damage before each use and cleaned according to the manufacturer's instructions after use.[5][6]

Protection Area Required PPE Specifications and Guidelines
Respiratory Face mask or respiratorA face mask is necessary where inhalation may occur. In confined spaces or when mists/vapors are generated, a respirator suitable for protection from pesticide mists is required.[1][2]
Eye and Face Safety goggles or full-face shieldThe use of safety goggles is recommended to protect against splashes and vapors. A full-face shield offers broader protection.[1]
Hand Chemical-resistant glovesWear chemical-resistant gloves made of a waterproof material such as nitrile rubber. A minimum thickness of 0.5 mm is recommended.[1]
Body Protective clothing/overallsWear suitable protective clothing, including chemical-resistant overalls, to prevent skin contact.[1][7] Contaminated clothing should be removed immediately and washed before reuse.[1]
Footwear Chemical-resistant footwearProtective footwear should be worn to prevent exposure from spills.[1]

Operational Plan: Safe Handling Protocol

This step-by-step guide ensures that this compound is handled in a manner that minimizes risk to personnel and the environment.

Preparation and Precautionary Measures
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and operational.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof electrical equipment.[1]

  • Static Discharge: Ground and bond the container and receiving equipment to prevent static discharges.[1]

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the product-specific SDS.

Handling and Mixing Procedure
  • Don PPE: Put on all required PPE as specified in the table above.

  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of mists, vapors, or sprays.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1]

  • Dispensing: When transferring or mixing, do so carefully to avoid splashes and the generation of aerosols.

Post-Handling and Decontamination
  • Wash Hands: Thoroughly wash hands and face with soap and water after handling and before any breaks.[1]

  • Cleaning PPE: Wash the outside of gloves before removing them.[8] All reusable PPE must be thoroughly cleaned after each use and stored away from personal clothing and contaminated areas.[5][6]

  • Clothing: Treat all clothing worn during the procedure as potentially contaminated. Launder it separately from other household laundry using hot water and a heavy-duty detergent.[8][9]

This compound Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal & Documentation prep_sds Review SDS prep_env Ensure Ventilation & Emergency Equipment prep_sds->prep_env prep_ppe Inspect PPE prep_env->prep_ppe don_ppe Don Required PPE prep_ppe->don_ppe handle Handle/Mix this compound (Avoid Contact) don_ppe->handle decontam Decontaminate Work Area handle->decontam doff_ppe Clean & Doff PPE decontam->doff_ppe hygiene Wash Hands & Face doff_ppe->hygiene dispose Dispose of Waste per Protocol hygiene->dispose document Document Procedure dispose->document

Caption: Standard Operating Procedure for Handling this compound.

Emergency and Disposal Plans

Accidents require immediate and correct responses. All personnel must be familiar with these procedures.

Emergency Procedures for Spills and Exposure
Emergency Type Immediate Action Plan
Minor Spill 1. Evacuate: Keep unnecessary personnel away.[4] 2. PPE: Wear full PPE, including respiratory protection.[2] 3. Contain: Prevent the spill from entering drains and waterways.[1][4] 4. Clean-up: Use dry clean-up procedures. Dampen with water to prevent dusting before sweeping, or use a vacuum with a HEPA filter.[2] 5. Collect: Place spilled material into a suitable, labeled container for hazardous waste disposal.[2][10]
Skin Contact 1. Remove: Immediately take off all contaminated clothing.[1] 2. Wash: Rinse the affected skin area immediately and thoroughly with soap and running water.[1] 3. Medical Help: Get medical help if skin irritation develops or persists.[1]
Eye Contact 1. Rinse: Immediately rinse eyes with clean, running water for at least 15 minutes, holding the eyelids apart.[1] 2. Contact Lenses: If present and easy to do, remove contact lenses after the first 5 minutes, then continue rinsing.[1] 3. Medical Help: Seek immediate medical attention.[1]
Inhalation 1. Fresh Air: Move the person to fresh air and keep them comfortable for breathing.[1] 2. Respiration: If breathing has stopped, perform artificial respiration (use a pocket mask; do not perform mouth-to-mouth).[1] 3. Medical Help: Get medical help.[1]
Ingestion 1. Immediate Medical Help: Get emergency medical help immediately.[1] 2. Do NOT Induce Vomiting: This is critical as the substance may enter the airways.[1] 3. Rinse Mouth: If the person is conscious, have them rinse their mouth with water.
Fire 1. Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2). Do not use a full water jet, as it may spread the fire.[1][4] 2. Firefighter PPE: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][4] 3. Contain Runoff: Prevent contaminated extinguishing water from entering sewage or effluent systems.[1]
Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[2] On-site disposal of the concentrated product is not acceptable.[1]

  • Waste Product: Unused or waste this compound must be collected in a labeled, sealed container and disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[4]

  • Empty Containers: Containers must be completely emptied. Triple rinse the empty container, adding the rinsate to the mixing tank to be used for its intended purpose.[1][3] Once cleaned, containers should be recycled or disposed of through an approved waste handling site.[4][11]

  • Contaminated PPE: Disposable PPE should be discarded as hazardous waste after a single use.[6] Any absorbent materials, like coveralls, that are heavily contaminated with undiluted this compound must be disposed of as hazardous waste and not reused.[5]

Emergency Spill Response spill Spill Occurs evacuate Evacuate & Secure Area (Keep people away) spill->evacuate protect Protect Yourself: Don Full PPE contain Contain the Spill (Prevent spread to drains) protect->contain evacuate->protect cleanup Clean Up Spill (Use dry methods) contain->cleanup decontam Decontaminate Area cleanup->decontam dispose Package & Label Waste for Disposal decontam->dispose report Report Incident dispose->report

Caption: Workflow for an Emergency this compound Spill Response.

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.